AP-III-a4 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H44ClFN8O3 |
|---|---|
Molecular Weight |
631.2 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H |
InChI Key |
UYGRNXLHKIBHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
AP-III-a4 Hydrochloride (ENOblock): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-III-a4 hydrochloride, also widely known as ENOblock, is a synthetic small molecule that has garnered significant interest for its potent anti-cancer, anti-diabetic, and anti-inflammatory properties.[1][2][3] Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has revealed a more complex and nuanced mechanism of action.[2][4] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, addressing the scientific controversy regarding its direct enzymatic inhibition of enolase and detailing its role in modulating the enzyme's non-glycolytic "moonlighting" functions. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant signaling pathways to provide a comprehensive resource for the scientific community.
Core Mechanism of Action: A Tale of Two Hypotheses
The primary molecular target of AP-III-a4 is the enzyme enolase, a critical component of the glycolysis pathway.[2] However, the precise nature of this interaction is a subject of ongoing scientific discussion. Early reports identified AP-III-a4 as a direct enzymatic inhibitor, while later studies have contested this, suggesting its effects are mediated through the enzyme's non-glycolytic functions.
The Enolase Inhibition Hypothesis
AP-III-a4 was first characterized as a novel, non-substrate analogue inhibitor of enolase.[2][5] This hypothesis posits that by directly binding to and inhibiting enolase's catalytic activity, AP-III-a4 disrupts glycolysis. In highly glycolytic cancer cells (the "Warburg effect"), this disruption would lead to decreased energy production, cell stress, and ultimately, apoptosis.[6] The initial study reported a half-maximal inhibitory concentration (IC50) of 0.576 µM for this enzymatic inhibition.[1][5]
The proposed downstream consequences of direct enolase inhibition in cancer cells include:
-
Inhibition of Cell Viability: By blocking a key step in glycolysis, the compound is expected to reduce ATP production, leading to cell death, particularly under hypoxic conditions where cells are more reliant on glycolysis.[2]
-
Induction of Apoptosis: Energy depletion and cellular stress can trigger programmed cell death. AP-III-a4 treatment has been shown to decrease the expression of anti-apoptotic proteins like AKT and Bcl-Xl.
-
Suppression of Metastasis: Cell migration and invasion are energy-intensive processes that are also inhibited by AP-III-a4.[5]
A Competing View: No Direct Enzymatic Inhibition
A 2016 study by Muller et al. directly challenged the enolase inhibition hypothesis.[4][7] Using multiple independent assays, including a fluorometric NADH-linked assay, a direct spectrophotometric assay, and a 31P NMR-based method, the researchers found that AP-III-a4 (at concentrations up to 500 µM) failed to inhibit the enzymatic activity of enolase.[4][7] They noted that AP-III-a4's strong absorbance in the UV spectrum interferes with standard spectrophotometric assays, which may have led to the initial, conflicting findings.[4] This study concluded that the biological effects of AP-III-a4 occur through a mechanism other than direct inhibition of enolase's glycolytic function.[4]
The "Moonlighting" Function Modulation Hypothesis
More recent research has converged on an alternative mechanism: AP-III-a4 modulates the non-glycolytic, or "moonlighting," functions of enolase.[2][3][8] Enolase is a multifunctional protein that, depending on its subcellular localization, can act as a transcriptional regulator, a cell surface plasminogen receptor, and more.[9][10]
Studies in diabetic models show that AP-III-a4 induces the translocation of enolase into the nucleus.[3][8] In the nucleus, enolase (specifically an alternative translation product, MBP-1) acts as a transcriptional repressor for various genes, including oncogenes like c-Myc.[9] By promoting this nuclear localization, AP-III-a4 can down-regulate genes involved in gluconeogenesis and lipid homeostasis, explaining its anti-diabetic effects.[1][3][8] For instance, it was shown to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis.[8]
Furthermore, a study on pulmonary arterial hypertension demonstrated that AP-III-a4's effects are mediated through the AMPK-Akt pathway.[9] Inhibition of ENO1 by AP-III-a4 was shown to regulate the phenotype of pulmonary artery smooth muscle cells via this signaling cascade.[9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound in various studies.
| Parameter | Value | Context | Source(s) |
| IC50 (Enolase Inhibition) | 0.576 µM | Initial report of direct enzymatic inhibition. Note: This finding is disputed. | [1][5] |
| Cell Viability Inhibition | Dose-dependent (0-10 µM) | HCT116 colon cancer cells, 24-hour treatment. | |
| Cancer Cell Invasion Inhibition | Significant at 0.625 µM | HCT116 colon cancer cells. | |
| Apoptosis Induction | Effective at 10 µM | HCT116 cells, associated with decreased AKT and Bcl-Xl expression. | |
| PEPCK Expression Inhibition | Effective at 10 µM | Hepatocytes and kidney cells. | |
| Adipogenesis Suppression | Effective at 10 µM | Treatment of adipocytes. | [1] |
| In Vivo Dosage (Mice) | 8 mg/kg - 12 mg/kg | Treatment of db/db T2DM mice. | [8] |
| Enzymatic Inhibition (Rebuttal) | No inhibition up to 500 µM | In vitro enzymatic assays (NADH-linked, spectrophotometric, 31P NMR). | [4][7] |
Experimental Protocols
This section details the methodologies used in key studies to evaluate the mechanism and effects of AP-III-a4.
Enolase Enzymatic Activity Assays
-
NADH-Linked Fluorometric Assay: This coupled assay measures enolase activity by linking the production of its product, phosphoenolpyruvate (PEP), to the oxidation of NADH. The assay is conducted in a buffer (e.g., 10 mM KCl, 5 mM MgSO4, 100 mM triethanolamine, pH 7.4) containing 400 µM NADH, 2 mM ADP, and excess 2-Phosphoglycerate (2-PGA), pyruvate kinase (PK), and lactate dehydrogenase (LDH).[4] Enolase is the rate-limiting step, and its activity is measured by the decrease in NADH fluorescence over time.[4][7]
-
Direct Spectrophotometric Assay: This method directly measures the formation of PEP from 2-PGA by monitoring the increase in absorbance at 240 nm.[4][7] Note: This assay is susceptible to interference from AP-III-a4, which also absorbs at this wavelength.[4]
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides an unambiguous measure of enolase activity by directly observing the conversion of the 31P signal of 2-PGA (at ~3.5 ppm) to that of PEP (at ~-1 ppm) over time in the presence of the enzyme.[4][7] The reaction is typically performed at room temperature with the addition of 10% D2O for signal locking.[4]
Cell-Based Assays
-
Cell Proliferation/Viability Assay (Crystal Violet): Cancer cells (e.g., HCT116, D423 glioma cells) are seeded in 96-well plates and treated with varying concentrations of AP-III-a4 for a specified period (e.g., 24, 48, or 168 hours).[4] Following treatment, cells are washed with PBS, fixed with 10% formalin, and stained with 0.05% crystal violet. The dye is then extracted with 10% acetic acid, and absorbance is measured at 595 nm to quantify cell number.[4]
-
Cell Migration and Invasion Assays: These are typically performed using Transwell chambers. For migration, cells are seeded in the upper chamber in serum-free media, with chemoattractant (e.g., serum-containing media) in the lower chamber. For invasion, the chamber insert is coated with Matrigel. After incubation (e.g., 24-48 hours) with or without AP-III-a4, non-migrated cells are removed, and cells that have moved to the bottom of the membrane are fixed, stained, and counted.
-
Immunocytochemistry for Protein Localization: To observe protein translocation (e.g., enolase movement to the nucleus), cells are cultured on coverslips or chamber slides. After treatment with AP-III-a4, cells are fixed, permeabilized, and incubated with a primary antibody against the protein of interest (e.g., anti-enolase).[1] A fluorescently-labeled secondary antibody is then applied. Nuclei are counterstained with DAPI. Images are acquired using confocal microscopy to visualize the subcellular localization of the protein.[1]
In Vivo Experiments
-
Zebrafish Metastasis Model: Fluorescently labeled cancer cells are injected into the yolk sac of zebrafish embryos. The embryos are then exposed to AP-III-a4 in their water. After a period (e.g., 96 hours), the dissemination of cancer cells from the yolk sac to the rest of the body is quantified using fluorescence microscopy to assess the anti-metastatic effect of the compound.
-
Mouse Models of Diabetes (db/db mice): To assess anti-diabetic effects, genetically diabetic mice (e.g., db/db) are treated with AP-III-a4 (e.g., 8-12 mg/kg via oral gavage) over several weeks.[8] Parameters such as blood glucose, LDL cholesterol, and body weight are monitored. At the end of the study, tissues (liver, kidney) can be harvested for analysis of gene expression (e.g., PEPCK) and histology to assess secondary complications.[3][8]
Summary and Future Directions
This compound (ENOblock) is a potent bioactive molecule with significant therapeutic potential, particularly in oncology and metabolic diseases. While it was initially reported to function as a direct inhibitor of enolase's glycolytic activity, compelling evidence now suggests this is not its primary mechanism of action. The current consensus is shifting towards a model where AP-III-a4 modulates the non-glycolytic, "moonlighting" functions of enolase, such as its role as a transcriptional repressor upon translocation to the nucleus.
For researchers in drug development, this distinction is critical. It suggests that targeting the non-enzymatic functions of classically defined metabolic enzymes could be a fruitful avenue for new therapies. Future research should focus on:
-
Elucidating the precise binding site of AP-III-a4 on the enolase protein and how this binding event triggers changes in subcellular localization or interaction with other proteins.
-
Expanding the list of genes transcriptionally regulated by AP-III-a4-induced nuclear enolase.
-
Investigating the role of the AMPK-Akt pathway in mediating the effects of AP-III-a4 across different disease models.
A complete understanding of AP-III-a4's complex mechanism will be essential for its potential translation into a clinical setting and for the rational design of next-generation modulators of "moonlighting" protein functions.
References
- 1. researchgate.net [researchgate.net]
- 2. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-enolase regulates the malignant phenotype of pulmonary artery smooth muscle cells via the AMPK-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumour-specific phosphorylation of serine 419 drives alpha-enolase (ENO1) nuclear export in triple negative breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
ENOblock as an Enolase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENOblock (also known as AP-III-a4) is a small molecule that has garnered significant interest as a modulator of the glycolytic enzyme enolase. Initially identified as a direct inhibitor of enolase activity, subsequent research has unveiled a more complex mechanism of action, suggesting its primary role may be in altering the non-glycolytic, or "moonlighting," functions of enolase. This technical guide provides an in-depth overview of ENOblock, consolidating key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, metabolic diseases, and drug discovery.
Chemical and Physical Properties
ENOblock is a nonsubstrate analogue of enolase. Its chemical structure and key properties are summarized below.
| Property | Value |
| Chemical Name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-((4-((cyclohexylmethyl)amino)-6-((4-fluorophenyl)methyl)amino)-1,3,5-triazin-2-yl)amino)benzeneacetamide |
| Molecular Formula | C33H46FN7O4 |
| Molecular Weight | 631.76 g/mol |
| CAS Number | 1177827-73-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Quantitative Data
The following tables summarize the key quantitative data associated with the biological activity of ENOblock from various studies.
Table 2.1: In Vitro Efficacy
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (Enolase Inhibition) | Purified Enolase | Enzymatic Assay | 0.576 µM | [1][2][3] |
| Cell Viability Inhibition | HCT116 | Normoxia | Dose-dependent | [2] |
| Cell Viability Inhibition | HCT116 | Hypoxia | Higher than normoxia | [2] |
| Invasion Inhibition | Cancer Cells | Matrigel Assay | Significant at 0.625 µM | [2] |
Note: The direct inhibitory effect of ENOblock on enolase activity is contested. Some studies have been unable to replicate the inhibition of enolase enzymatic activity in vitro[4][5][6][7].
Table 2.2: In Vivo Efficacy
| Animal Model | Disease | Dosage | Duration | Key Findings | Reference |
| Zebrafish | Cancer Metastasis | 10 µM | 96 hours | Reduced cancer cell dissemination | [2] |
| db/db Mice | Type 2 Diabetes | 8 mg/kg and 12 mg/kg | 7 weeks | Reduced blood glucose and LDL cholesterol | [8] |
| High-Fat Diet Mice | Obesity | Not specified | 8 weeks | Reduced body weight, improved metabolic parameters | [1][9][10] |
Mechanism of Action: A Tale of Two Hypotheses
The precise mechanism of action of ENOblock is a subject of ongoing scientific debate. Two primary hypotheses have emerged from the literature.
Hypothesis 1: Direct Inhibition of Enolase Glycolytic Activity
The initial characterization of ENOblock identified it as a direct inhibitor of enolase, the glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. This inhibition would disrupt glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). The proposed downstream effects of this inhibition include a reduction in ATP production and the induction of apoptosis, potentially through the downregulation of the anti-apoptotic proteins AKT and Bcl-xL.
References
- 1. researchgate.net [researchgate.net]
- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ENOblock inhibits the pathology of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Moonlighting Functions of Enolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolase, a highly conserved metalloenzyme, is ubiquitously recognized for its canonical role in the glycolytic pathway, where it catalyzes the dehydration of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP). However, a growing body of evidence has firmly established enolase as a quintessential "moonlighting" protein, exhibiting a remarkable array of non-glycolytic functions that are dependent on its subcellular localization and cellular context. These alternative roles are implicated in a wide spectrum of physiological and pathological processes, ranging from cancer progression and autoimmune disorders to infectious diseases and neurological conditions. This technical guide provides an in-depth exploration of the core moonlighting functions of enolase, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This resource is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of enolase's non-canonical activities, thereby facilitating further investigation and the identification of novel therapeutic targets.
Core Moonlighting Functions of Enolase
Beyond its fundamental role in cellular metabolism, enolase exhibits a variety of moonlighting functions, primarily driven by its alternative subcellular localization, particularly on the cell surface and within the nucleus.
Plasminogen Receptor and Role in Cancer Metastasis
One of the most extensively studied moonlighting functions of α-enolase (ENO1) is its role as a cell surface receptor for plasminogen.[1][2][3][4][5][6][7][8][9][10] By binding plasminogen, enolase facilitates its conversion to the active serine protease, plasmin. This localized increase in proteolytic activity on the cell surface leads to the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[1][3][4][6][11][12] Overexpression of ENO1 has been observed in a broad range of human cancers and is often associated with poor prognosis and increased metastatic potential.[1][6][13][14]
Transcriptional Regulator
An alternative translation initiation product of the α-enolase (ENO1) gene, known as c-myc promoter-binding protein 1 (MBP-1), functions as a transcriptional repressor.[2][3][15][16][17] MBP-1 binds to the P2 promoter of the c-myc proto-oncogene, a key regulator of cell proliferation, and down-regulates its transcription.[2][15][16] This function is distinct from its glycolytic role and highlights a direct involvement of the enolase gene in controlling cell growth and proliferation.[2]
Modulator of Choline Phospholipid Metabolism
Recent studies have unveiled a novel moonlighting function of ENO1 in regulating choline phospholipid metabolism. ENO1 interacts directly with and stabilizes choline kinase α (CHKα), a key enzyme in phosphatidylcholine biosynthesis.[15][18][19][20] This interaction prevents the ubiquitination and subsequent proteasomal degradation of CHKα, leading to enhanced choline metabolism, which is essential for membrane biogenesis in rapidly proliferating cancer cells.[15][18][19][20]
Heat Shock Protein
Enolase has also been identified as a heat shock protein (HSP48), playing a role in the cellular stress response.[1][21][22][23][24][25] It can interact with other heat shock proteins, such as Hsc70, to protect cells from oxidative stress.[21][22][23][24][25] This function is linked to its ability to maintain cellular homeostasis under adverse conditions.
Role in Autoimmune Diseases
α-enolase is a prominent autoantigen in several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and autoimmune-related retinopathy.[20][26][27][28] Antibodies against α-enolase are detected in patients with these conditions and are thought to contribute to the pathology by inducing inflammatory responses and tissue damage.[20][26][28]
Quantitative Data on Enolase Moonlighting Functions
The following tables summarize key quantitative data related to the moonlighting functions of enolase, providing a basis for comparison and further investigation.
Table 1: Enolase (ENO1) Expression in Cancer vs. Normal Tissues
| Cancer Type | ENO1 Expression in Tumor vs. Normal Tissue | Reference |
| Cervical squamous cell carcinoma (CESC) | Significantly elevated | [18] |
| Cholangiocarcinoma (CHOL) | Significantly elevated | [18] |
| Esophageal carcinoma (ESCA) | Significantly elevated | [18][29] |
| Lung adenocarcinoma (LUAD) | Significantly elevated | [18] |
| Lung squamous cell carcinoma (LUSC) | Significantly elevated | [18] |
| Uterine corpus endometrial carcinoma (UCEC) | Significantly elevated | [18] |
| Kidney Chromophobe (KICH) | Significantly lower | [18] |
| Gastric Cancer | Significantly elevated in H. pylori-infected tissues | [30] |
| Hepatocellular Carcinoma (HCC) | Significantly upregulated | [13] |
Table 2: Binding Affinities and Kinetic Parameters
| Interacting Molecules | Method | Dissociation Constant (Kd) / Michaelis Constant (Km) | Reference |
| Human Plasminogen / PAM (M-protein from S. pyogenes) | Not specified | ~1 nM | [19] |
| 2-phosphoglycerate / Enolase (C. aurantiacus) | Spectrophotometry | Km = 0.16 mM (at 25°C), 0.03 mM (at 80°C) | |
| Mg2+ / Enolase (C. aurantiacus) | Spectrophotometry | Km = 2.5 mM (at 25°C), 1.9 mM (at 80°C) |
Key Signaling Pathways Involving Moonlighting Enolase
Enolase's moonlighting functions are intricately linked to the modulation of several key intracellular signaling pathways that govern cell growth, proliferation, survival, and migration.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and proliferation. Enolase can activate this pathway, leading to downstream effects that promote tumorigenesis.
Caption: Enolase-mediated activation of the PI3K/AKT pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Enolase has been shown to influence this pathway, contributing to its pro-tumorigenic roles.
Caption: Enolase involvement in the MAPK/ERK signaling cascade.
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway is a crucial cellular energy sensor that balances cell growth and metabolism. Enolase can modulate this pathway, impacting cellular processes like proliferation and tumorigenesis.
Caption: ENO1-mediated regulation of the AMPK/mTOR pathway.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for key experiments used to investigate the moonlighting functions of enolase.
Detection of Cell Surface Enolase
Objective: To determine the presence of enolase on the outer surface of the plasma membrane.
Protocol: Immunofluorescence Staining of Non-permeabilized Cells
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30 minutes at 4°C.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody specific for enolase (diluted in blocking buffer) for 1 hour at 4°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG), diluted in blocking buffer, for 1 hour at 4°C in the dark.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. The presence of a fluorescent signal on the cell periphery indicates surface localization of enolase.
Plasminogen Binding Assay
Objective: To quantify the binding of plasminogen to cell surface enolase.
Protocol: Cell-based ELISA
-
Cell Seeding: Seed cells in a 96-well plate and culture to confluence.
-
Washing and Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Plasminogen Incubation: Add varying concentrations of purified human plasminogen to the wells and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with PBS to remove unbound plasminogen.
-
Primary Antibody Incubation: Add a primary antibody specific for plasminogen and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound plasminogen.
Co-immunoprecipitation (Co-IP) of Enolase and Interacting Partners
Objective: To demonstrate the physical interaction between enolase and a putative binding partner (e.g., CHKα) within a cell lysate.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-enolase antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the "bait" (enolase) and the suspected "prey" protein (e.g., CHKα). The presence of a band for the prey protein confirms the interaction.[22][27][28][31]
Enolase Activity Assay
Objective: To measure the enzymatic activity of enolase in biological samples.
Protocol: Coupled Enzyme Assay
This assay is based on a coupled enzymatic reaction where the product of the enolase reaction, PEP, is used in a subsequent reaction to produce a detectable signal. Commercial kits are available for this purpose.[1][32]
-
Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the enolase substrate (2-PG), a developer, and a probe according to the kit's instructions.
-
Incubation: Add the sample to the reaction mixture and incubate at the recommended temperature (e.g., 25°C or 37°C) for a specified time.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength using a microplate reader.
-
Calculation: The enolase activity is proportional to the rate of change in absorbance or fluorescence and can be calculated based on a standard curve.
Conclusion
The moonlighting functions of enolase have profound implications for our understanding of cellular biology and disease pathogenesis. Its multifaceted nature, acting as a glycolytic enzyme, a plasminogen receptor, a transcriptional regulator, a heat shock protein, and an autoantigen, underscores the complexity of cellular protein function. The overexpression and surface localization of enolase in numerous cancers make it an attractive target for the development of novel anti-cancer therapies. Furthermore, its involvement in autoimmune and neurological disorders opens new avenues for diagnostic and therapeutic interventions. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the non-canonical roles of enolase, with the ultimate goal of translating this knowledge into clinical applications. The provided methodologies and pathway diagrams serve as practical tools to facilitate further exploration of this remarkable moonlighting protein.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. c-myc promoter binding protein regulates the cellular response to an altered glucose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Plasminogen binds specifically to alpha-enolase on rat neuronal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cell-surface lysines in plasminogen binding to cells: identification of alpha-enolase as a candidate plasminogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute quantification of Neuron-specific enolase based on surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Surface α-Enolase Promotes Extracellular Matrix Degradation and Tumor Metastasis and Represents a New Therapeutic Target | PLOS One [journals.plos.org]
- 12. Surface α-Enolase Promotes Extracellular Matrix Degradation and Tumor Metastasis and Represents a New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enolase-1 serves as a biomarker of diagnosis and prognosis in hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Structural analysis of alpha-enolase. Mapping the functional domains involved in down-regulation of the c-myc protooncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tumour-specific phosphorylation of serine 419 drives alpha-enolase (ENO1) nuclear export in triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enolase 1 Correlated With Cancer Progression and Immune-Infiltrating in Multiple Cancer Types: A Pan-Cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationships Between Plasminogen-Binding M-Protein and Surface Enolase for Human Plasminogen Acquisition and Activation in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The moonlighting function of glycolytic enzyme enolase-1 promotes choline phospholipid metabolism and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Constitutive heat shock protein 70 interacts with α-enolase and protects cardiomyocytes against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Alpha-Enolase Protects Hepatocyte Against Heat Stress Through Focal Adhesion Kinase-Mediated Phosphatidylinositol 3-Kinase/Akt Pathway [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. assaygenie.com [assaygenie.com]
- 28. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 29. Impact of Tissue Enolase 1 Protein Overexpression in Esophageal Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 32. Enolase Assay Kit (ab241024) | Abcam [abcam.com]
AP-III-a4 Hydrochloride (ENOblock): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-III-a4 hydrochloride, also known as ENOblock, is a synthetic small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in oncology and metabolic diseases. Initially identified as a non-substrate analog inhibitor of the glycolytic enzyme enolase, subsequent research has revealed a more complex mechanism of action, including the modulation of various signaling pathways and gene expression. This technical guide provides a comprehensive overview of the discovery, and biological activity of this compound, along with a discussion of the current understanding of its mechanism of action. While a detailed, step-by-step synthesis protocol is not publicly available, a general synthetic strategy for similar 1,3,5-triazine derivatives is presented. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Discovery
This compound was first identified through a small molecule screen designed to discover cytotoxic agents that are effective under hypoxic conditions, a common feature of the tumor microenvironment that contributes to drug resistance.[1] It was initially characterized as the first non-substrate analogue inhibitor of enolase, a key enzyme in the glycolysis pathway, with a reported IC50 of 0.576 µM.[1][2][3][4][5] This discovery was significant as targeting glycolysis is a promising strategy for cancer therapy, given that many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect).
Chemical Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed scientific literature or patents. However, based on its chemical structure, N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-(cyclohexylmethylamino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride, it is a trisubstituted 1,3,5-triazine derivative.
A general synthetic route for such compounds often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms can be substituted in a stepwise manner by nucleophilic aromatic substitution with different amines by carefully controlling the reaction temperature. Typically, the first substitution is carried out at 0-5 °C, the second at room temperature, and the third at an elevated temperature.
A plausible, though unconfirmed, synthetic approach is as follows:
-
First Substitution: Reaction of cyanuric chloride with 4-aminophenylacetic acid or its ester derivative at low temperature.
-
Second Substitution: Reaction of the resulting dichlorotriazine with cyclohexylmethanamine at room temperature.
-
Third Substitution: Reaction of the monochlorotriazine with (4-fluorophenyl)methanamine at an elevated temperature.
-
Amide Coupling: Coupling of the carboxylic acid group of the phenylacetic acid moiety with N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)amine.
-
Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.
A recent publication by Li et al. (2022) describes the synthesis of similar 1,3,5-triazine derivatives, which may provide further insight into the potential synthetic methodology for AP-III-a4.[6]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-(cyclohexylmethylamino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride | |
| Synonyms | ENOblock, AP-III-a4 | [1][2][3][4][5] |
| Molecular Formula | C31H43FN8O3 · HCl | |
| Molecular Weight | 631.18 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol. | |
| Storage | Store at -20°C for long-term stability. | [5] |
Mechanism of Action and Biological Activity
The mechanism of action of this compound is a subject of ongoing research and some controversy.
Enolase Inhibition: The Initial Hypothesis and a Point of Controversy
AP-III-a4 was initially reported to directly bind to and inhibit the enzymatic activity of enolase.[1][2][3][4][5] This was thought to be the primary mechanism for its anti-cancer effects.
However, a subsequent study by Satani et al. (2016) challenged this finding. Using multiple in vitro assays, they reported that AP-III-a4 (ENOblock) does not inhibit enolase activity. They suggested that the previously observed inhibition might be an artifact of the spectrophotometric assay used, as ENOblock itself absorbs light in the UV range.
Modulation of Signaling Pathways and Gene Expression
Regardless of its direct effect on enolase activity, AP-III-a4 has been shown to exert its biological effects through the modulation of various signaling pathways and gene expression.
Anti-Cancer Effects:
-
Down-regulation of AKT and Bcl-xL: In cancer cells, AP-III-a4 has been shown to decrease the expression of the pro-survival proteins AKT and Bcl-xL, leading to the induction of apoptosis.[5]
-
Inhibition of Cancer Cell Migration and Invasion: The compound has been demonstrated to inhibit the migration and invasion of cancer cells.[5]
Anti-Diabetic and Anti-Obesity Effects:
-
Down-regulation of PEPCK and SREBP-1c: In models of type 2 diabetes and obesity, AP-III-a4 treatment leads to the down-regulation of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, and sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[1][7] This results in reduced blood glucose and lipid levels.[1]
-
Reduction of Inflammatory Markers: The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
The following diagram illustrates the proposed signaling pathways affected by this compound.
References
- 1. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
ENOblock's Role in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENOblock (AP-III-a4) is a small molecule that has garnered significant attention in cancer research for its potential to modulate cancer cell metabolism. Initially identified as a direct inhibitor of the glycolytic enzyme α-enolase (ENO1), subsequent research has sparked a debate regarding its precise mechanism of action. This technical guide provides an in-depth exploration of ENOblock's role in cancer cell metabolism, addressing the central controversy surrounding its function. We will delve into the evidence supporting its role as a direct ENO1 inhibitor, the counterarguments suggesting its effects are independent of enolase inhibition, and the emerging hypothesis that ENOblock modulates the non-glycolytic "moonlighting" functions of enolase. This guide will present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visualizations of the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Allure of Targeting Glycolysis in Cancer
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they predominantly rely on aerobic glycolysis for energy production. This metabolic shift provides a rationale for targeting glycolytic enzymes as a therapeutic strategy. α-enolase (ENO1), a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, is frequently overexpressed in various cancers and is associated with poor prognosis, making it an attractive therapeutic target.
ENOblock emerged from a screening for cytotoxic agents effective under hypoxic conditions, a common feature of the tumor microenvironment that confers drug resistance.[1] Its discovery as a potential enolase inhibitor offered a promising new avenue for anticancer therapy.
The Central Controversy: Direct Enolase Inhibitor or Not?
The primary debate surrounding ENOblock revolves around its direct interaction with and inhibition of enolase. This section will present the evidence from both sides of the argument.
The Initial Discovery: ENOblock as a Direct Enolase Inhibitor
A 2013 study by Jung et al. in ACS Chemical Biology first reported the discovery of ENOblock as a non-substrate analog that directly binds to and inhibits enolase activity.[1] Their findings suggested that ENOblock's cytotoxic effects in cancer cells were a result of this inhibition, leading to a disruption of the glycolytic pathway.
A Challenging Perspective: Evidence Against Direct Enolase Inhibition
In 2016, a study by Satani et al. published in PLoS ONE challenged the findings of Jung et al.[2] Their research presented compelling evidence suggesting that ENOblock does not inhibit the enzymatic activity of enolase in vitro. They argued that the apparent inhibition observed in previous studies was due to ENOblock's strong UV absorbance, which interfered with the spectrophotometric assay used to measure enolase activity.[2] Furthermore, they found that ENOblock's toxicity was not selective for cancer cells with a homozygous deletion of the ENO1 gene, which would be expected if it were a true enolase inhibitor.[2]
An Alternative Hypothesis: Modulating the Moonlighting Functions of Enolase
Beyond its canonical role in glycolysis, enolase is a "moonlighting" protein with diverse non-glycolytic functions, including transcriptional regulation and involvement in various signaling pathways.[3][4][5][6] An emerging hypothesis is that ENOblock exerts its biological effects by modulating these non-glycolytic activities of enolase.[3][6] This could explain its observed effects on cancer cell migration, invasion, and other cellular processes that are not directly linked to its enzymatic activity in glycolysis.
Quantitative Data on ENOblock's Effects
To provide a clear overview of ENOblock's reported activities, the following tables summarize the quantitative data from key studies.
Table 1: IC50 Values of ENOblock in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions | Reference |
| HCT116 | Colon Carcinoma | ~5.8 | Normoxia | Jung et al., 2013 |
| HCT116 | Colon Carcinoma | ~1.5 | Hypoxia (1% O2) | Jung et al., 2013 |
| D423 (ENO1-deleted) | Glioblastoma | >25 | Normoxia | Satani et al., 2016 |
| D423 (ENO1-rescued) | Glioblastoma | >25 | Normoxia | Satani et al., 2016 |
| LN319 (ENO1-WT) | Glioblastoma | >25 | Normoxia | Satani et al., 2016 |
Table 2: Effects of ENOblock on Cancer Cell Migration and Invasion
| Cell Line | Assay Type | ENOblock Concentration (µM) | Observed Effect | Reference |
| HCT116 | Wound Healing | 10 | Significant inhibition of cell migration | Jung et al., 2013 |
| HCT116 | Transwell Invasion | 10 | Significant reduction in invasive cells | Jung et al., 2013 |
| MDA-MB-231 | Transwell Migration | 5 | ~50% reduction in migration | Faria et al., 2019 |
| MDA-MB-231 | Transwell Invasion | 5 | ~60% reduction in invasion | Faria et al., 2019 |
Signaling Pathways Implicated in ENOblock's Action
Several studies suggest that the effects of ENO1 and its potential inhibitor, ENOblock, may be mediated through key signaling pathways that regulate cancer cell proliferation, survival, and metastasis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[7] Research has shown that silencing ENO1 can reduce the phosphorylation of key components of the PI3K/Akt pathway in breast cancer cells, leading to decreased proliferation and invasion.[8] This suggests that ENOblock, by potentially modulating ENO1's function, could indirectly affect this critical signaling cascade.
Caption: Proposed interaction of ENO1/ENOblock with the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on ENOblock.
Enolase Activity Assay (Spectrophotometric)
This protocol is adapted from the method whose results were challenged due to ENOblock's UV absorbance.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 150 mM KCl, and 2 mM MgSO4.
-
Enzyme and Inhibitor: Add purified recombinant human ENO1 to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of ENOblock for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate, 2-phosphoglycerate (2-PGA), to a final concentration of 1 mM.
-
Measurement: Immediately measure the increase in absorbance at 240 nm, which corresponds to the formation of phosphoenolpyruvate (PEP).
-
Data Analysis: Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of ENOblock or vehicle control for 48-72 hours.
-
Fixation: Gently wash the cells with PBS and fix them with 10% formalin for 15 minutes.
-
Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Solubilize the stain by adding 10% acetic acid to each well.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Wound Creation: Create a linear "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh media containing different concentrations of ENOblock or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing ENOblock or vehicle control.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.
Western Blot Analysis
-
Cell Lysis: Treat cells with ENOblock for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ENO1, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Controversy and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanisms of ENOblock and a typical experimental workflow.
Caption: Competing hypotheses for ENOblock's mechanism of action in cancer cells.
Caption: A typical experimental workflow to investigate the effects of ENOblock.
Conclusion and Future Directions
The role of ENOblock in cancer cell metabolism remains a topic of active investigation and debate. While the initial excitement surrounding its potential as a direct enolase inhibitor has been tempered by conflicting evidence, the exploration of its effects on the non-glycolytic functions of enolase has opened up new avenues of research. The data presented in this guide highlight the multifaceted nature of ENOblock's biological activities.
Future research should focus on definitively elucidating the direct molecular targets of ENOblock in cancer cells. Unbiased proteomic approaches could be instrumental in identifying its binding partners. Furthermore, a deeper understanding of how ENOblock modulates specific signaling pathways will be crucial for its potential development as a therapeutic agent. The controversy surrounding ENOblock underscores the importance of rigorous experimental design and the use of orthogonal assays to validate the mechanism of action of novel small molecules. Despite the ongoing questions, ENOblock remains a valuable chemical probe to unravel the complex roles of enolase in cancer biology.
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Moonlight functions of glycolytic enzymes in cancer [frontiersin.org]
- 5. The moonlighting function of glycolytic enzyme enolase-1 promotes choline phospholipid metabolism and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Moonlighting Enzymes in Cancer | MDPI [mdpi.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Inhibition of α-enolase affects the biological activity of breast cancer cells by attenuating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enolase Inhibitor AP-III-a4 Hydrochloride (ENOblock) in Type 2 Diabetes Mellitus Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Current research is actively exploring novel therapeutic targets to address the multifaceted nature of this disease. One such emerging target is the glycolytic enzyme enolase, which exhibits non-glycolytic "moonlighting" functions, including transcriptional regulation. AP-III-a4 hydrochloride, also known as ENOblock, is a first-in-class, non-substrate analog inhibitor of enolase.[1][2] This technical guide provides an in-depth overview of the current research on this compound in the context of T2DM, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed signaling pathway.
Quantitative Data Summary
The therapeutic potential of this compound (ENOblock) in T2DM has been evaluated in preclinical studies, primarily using in vitro cell models and in vivo diabetic mouse models. The following tables summarize the key quantitative findings from this research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (Enolase Inhibition) | Not Specified | 0.576 µM | Inhibition of enolase enzymatic activity | [2] |
| Enolase Activity | NIH/3T3 fibroblasts | 10 µM | Decreased enolase activity | [3] |
| Glucose Uptake | Hepatocytes and Kidney Cells | 10 µM (24h) | Induced glucose uptake | [2] |
| PEPCK Expression | Hepatocytes and Kidney Cells | 10 µM (24h) | Inhibited phosphoenolpyruvate carboxykinase (PEPCK) expression | [2] |
| c-Myc Expression | 3T3-L1 pre-adipocytes | 10 µM (48h) | Decreased expression of the known enolase target gene, c-Myc | [3] |
| Enolase Nuclear Localization | 3T3-L1 pre-adipocytes, Huh7 hepatocytes | Not Specified | Increased enolase levels in the nucleus | [4] |
Table 2: In Vivo Efficacy of this compound in a T2DM Mouse Model (db/db mice)
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Blood Glucose | ENOblock | 8 mg/kg | 7 weeks | Significantly reduced | [2] |
| Blood Glucose | ENOblock | 12 mg/kg | 7 weeks | Significantly reduced | [2] |
| LDL Cholesterol | ENOblock | 12 mg/kg | 7 weeks | Significantly reduced | [2] |
| Liver Fibrosis | ENOblock | Not Specified | Not Specified | Significantly reduced | [2] |
| Liver Apoptosis | ENOblock | Not Specified | Not Specified | Inhibited | [2] |
| IL-6 Expression (Liver) | ENOblock | Not Specified | 7 weeks | Inhibited | [2] |
| TNF-α Expression (Liver) | ENOblock | Not Specified | 7 weeks | Inhibited (more effective than rosiglitazone) | [2] |
| Pck-1 Expression (Liver) | ENOblock | Not Specified | Not Specified | Down-regulated | [2][5] |
| Srebp-1c Expression (Liver) | ENOblock | Not Specified | Not Specified | Down-regulated | [5] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the research of this compound for T2DM.
In Vivo T2DM Mouse Model Study
-
Animal Model: Genetically diabetic db/db mice (6 weeks old) are commonly used as a model for T2DM.[2]
-
Acclimatization: Animals are acclimatized for a week under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (ENOblock) at 8 mg/kg body weight
-
This compound (ENOblock) at 12 mg/kg body weight
-
Positive Control (e.g., Rosiglitazone at 8 mg/kg body weight)
-
-
Administration: The drug is administered daily for a period of 7 weeks, typically via intraperitoneal injection.[5]
-
Monitoring:
-
Blood Glucose: Measured periodically from tail vein blood samples using a glucometer.
-
Body Weight: Recorded weekly.
-
Serum Lipids: At the end of the study, blood is collected to measure LDL and HDL cholesterol levels using standard enzymatic kits.
-
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues (liver, kidney, adipose tissue, heart) are harvested for further analysis, including histology (H&E, Masson's Trichrome, Oil Red O staining), gene expression analysis (qPCR), and protein analysis (Western blot).[2]
Enolase Activity Assay
-
Sample Preparation:
-
Assay Procedure (Colorimetric/Fluorometric):
-
Add 1-50 µl of the sample supernatant to a 96-well plate. Adjust the final volume to 50 µl with Enolase Assay Buffer.
-
Prepare a reaction mix containing Enolase Assay Buffer, Enolase Substrate Mix, Enolase Converter, and Enolase Developer according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK178, Abcam ab117994).[6]
-
Add the reaction mix to each well.
-
Incubate the plate at 25°C and measure the absorbance at 570 nm (colorimetric) or fluorescence at λex = 535/λem = 587 nm (fluorometric) in a kinetic mode.
-
Calculate the enolase activity based on the rate of change in absorbance/fluorescence.
-
Nuclear and Cytoplasmic Protein Extraction and Western Blot
-
Nuclear Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 20 mM Tris pH 7.5–8.0, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2) and incubate on ice to swell the cells.[7]
-
Lyse the cell membrane using a Dounce homogenizer or by adding a mild detergent (e.g., NP-40).[7]
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., Buffer B: 20 mM Tris pH 8.0, 300-400 mM NaCl, 2 mM EDTA pH 8.0) and incubate on ice.[7]
-
Centrifuge at high speed (e.g., 24,000 x g) to collect the nuclear extract (supernatant).[7]
-
-
Western Blot:
-
Determine protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against enolase overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Homogenize frozen liver tissue samples in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for Pck-1, Srebp-1c, and a housekeeping gene (e.g., GAPDH or cyclophilin A).
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound in the context of T2DM appears to be the modulation of enolase's non-glycolytic functions, specifically its role as a transcriptional repressor.
Proposed Signaling Pathway of this compound (ENOblock)
References
- 1. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. docs.abcam.com [docs.abcam.com]
AP-III-a4 Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-III-a4 hydrochloride, also known as ENOblock, is a synthetic small molecule that has garnered significant interest in the scientific community for its potent biological activities. Initially identified as a non-substrate analog inhibitor of the glycolytic enzyme enolase, its mechanism of action is now understood to be more complex, potentially involving the modulation of enolase's "moonlighting" or non-glycolytic functions. This technical guide provides a comprehensive overview of the chemical properties, structure, and established biological effects of this compound. Detailed experimental protocols for key assays are provided, and the known signaling pathways are visually represented to facilitate a deeper understanding of its molecular interactions.
Chemical Properties and Structure
This compound is a white to off-white solid. Its chemical identity is defined by the following properties:
| Property | Value | Reference |
| Chemical Name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-(4-((4-((cyclohexylmethyl)amino)-6-(((4-fluorophenyl)methyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride | [1] |
| Synonyms | ENOblock hydrochloride | [2] |
| Molecular Formula | C₃₁H₄₄ClFN₈O₃ | [2][3] |
| Molecular Weight | 631.18 g/mol | [2][3] |
| CAS Number | 2070014-95-6 | [2][3] |
| Solubility | Soluble in DMSO (≥ 53 mg/mL) and Ethanol. Poorly soluble in water. | [1] |
| Physical Appearance | White to off-white solid | |
| Storage | Store at -20°C for long-term stability. | [2] |
Note: The free base form of AP-III-a4 has a CAS number of 1177827-73-4, a molecular formula of C₃₁H₄₃FN₈O₃, and a molecular weight of 594.72 g/mol .[4]
Chemical Structure:
Caption: Chemical structure of this compound.
Mechanism of Action and Biological Activity
This compound was first identified as a non-substrate analog inhibitor of enolase with an IC₅₀ of 0.576 µM.[4][5] Enolase is a key enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate. However, subsequent research has suggested that AP-III-a4 may not directly block the enzymatic activity of enolase in vitro, but rather modulates its non-glycolytic "moonlighting" functions. These non-canonical roles of enolase are involved in a variety of cellular processes, including transcriptional regulation and cell signaling.
The biological activities of this compound are diverse and have shown potential therapeutic applications in oncology and metabolic diseases.
Anticancer Activity
AP-III-a4 has demonstrated significant anticancer effects in various models:
-
Inhibition of Cancer Cell Viability: It reduces the viability of cancer cells, with a pronounced effect under hypoxic conditions.[1]
-
Induction of Apoptosis: AP-III-a4 induces programmed cell death in cancer cells.[4]
-
Inhibition of Migration and Invasion: It significantly inhibits the migration and invasion of cancer cells, key processes in metastasis.[1][4]
-
Inhibition of Metastasis in vivo: In a zebrafish xenograft model, AP-III-a4 was shown to reduce cancer cell dissemination.[4][5]
Antidiabetic Activity
AP-III-a4 has shown promise in the context of type 2 diabetes:
-
Glucose Uptake: It induces glucose uptake in hepatocytes and kidney cells.[4][5]
-
Inhibition of Gluconeogenesis: AP-III-a4 inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[4][5]
-
Improved Metabolic Parameters in vivo: In a db/db mouse model of type 2 diabetes, AP-III-a4 treatment led to reduced hyperglycemia and hyperlipidemia.
Signaling Pathways
The biological effects of this compound are mediated through the modulation of several key signaling pathways. Its interaction with enolase, particularly affecting its moonlighting functions, leads to downstream changes in gene expression and protein activity.
Caption: AP-III-a4 signaling pathways in cancer and diabetes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of AP-III-a4 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the AP-III-a4 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the effect of AP-III-a4 on the migratory and invasive potential of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for solidification.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 200 µL of the AP-III-a4-containing serum-free medium into the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry and count the stained cells in several random fields under a microscope.
Caption: Workflow for the Transwell migration/invasion assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by AP-III-a4.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
In Vivo Zebrafish Xenograft Metastasis Assay
This in vivo model is used to assess the anti-metastatic potential of AP-III-a4.[6][7][8][9][10]
Materials:
-
Zebrafish embryos (e.g., Casper strain)
-
Fluorescently labeled cancer cells (e.g., DiI or GFP-expressing)
-
Microinjection apparatus
-
This compound solution
Procedure:
-
At 2 days post-fertilization (dpf), anesthetize zebrafish embryos.
-
Microinject approximately 200-500 fluorescently labeled cancer cells into the yolk sac of each embryo.
-
Transfer the injected embryos to fresh embryo water containing the desired concentration of this compound or vehicle control.
-
Incubate the embryos at 33-35°C for 2-3 days.
-
At specified time points, anesthetize the embryos and image them using a fluorescence microscope.
-
Quantify the dissemination of cancer cells from the primary injection site to other parts of the embryo to assess metastasis.
In Vivo Type 2 Diabetes Model (db/db mice)
This model is used to evaluate the antidiabetic effects of AP-III-a4 in a genetically diabetic mouse model.[11][12][13][14][15]
Materials:
-
db/db mice and their lean littermates (db/+) as controls
-
This compound formulation for oral gavage or intraperitoneal injection
-
Blood glucose meter and strips
-
Equipment for collecting blood samples
Procedure:
-
Acclimate db/db mice (typically 8-10 weeks old) to the housing conditions.
-
Divide the mice into treatment groups: vehicle control, this compound (different doses), and a positive control (e.g., rosiglitazone).
-
Administer the respective treatments daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food/water intake regularly.
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and cholesterol.
-
Tissues such as liver, kidney, and adipose can be harvested for further analysis (e.g., gene expression, histology).
Conclusion
This compound is a promising small molecule with multifaceted biological activities. Its ability to modulate the non-glycolytic functions of enolase opens up new avenues for therapeutic intervention in cancer and metabolic disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing compound. Further investigation into the precise molecular mechanisms underlying its effects on various signaling pathways will be crucial for its clinical development.
References
- 1. This compound | 2070014-95-6 | Apoptosis | MOLNOVA [molnova.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zebrafish Embryo Xenograft and Metastasis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zebrafish xenografts to isolate unique human breast cancer metastatic cell populations | bioRxiv [biorxiv.org]
- 10. Tumor xenograft assay in zebrafish [bio-protocol.org]
- 11. Characterization of the db/db Mouse Model of Type 2 Diabetes | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Type 2 db/db Diabetic Mouse Model Experiments [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Understanding the controversy around ENOblock's direct inhibition
An In-depth Technical Guide to the Controversy Surrounding ENOblock's Direct Inhibition of Enolase
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENOblock, a small molecule initially identified as a direct inhibitor of the glycolytic enzyme enolase, has become the subject of significant scientific debate. Originally reported to inhibit enolase with a sub-micromolar IC50, subsequent studies have presented compelling evidence challenging this claim, suggesting that the observed inhibition was an artifact of assay interference. This technical guide provides a comprehensive overview of the controversy, presenting the conflicting data, detailing the experimental methodologies at the heart of the dispute, and exploring the alternative proposed mechanism of action for ENOblock's undisputed biological effects. The central issue appears to be ENOblock's nature as a potential Pan-Assay Interference Compound (PAINS), a crucial consideration for researchers in drug discovery.
The Core of the Controversy: A Tale of Two Conclusions
The controversy surrounding ENOblock's mechanism of action stems from conflicting experimental findings. The initial discovery by Jung et al. positioned ENOblock as a promising non-substrate analog inhibitor of enolase, an enzyme often upregulated in cancer.[1] However, a subsequent in-depth analysis by Satani et al. concluded that ENOblock does not directly inhibit enolase's enzymatic activity and that its biological effects must be attributed to a different mechanism.[2]
The initial report identified ENOblock (also known as AP-III-a4) as a compound that is selectively toxic to cancer cells in hypoxic conditions, with a reported IC50 of approximately 0.6 μM for enolase inhibition.[2] This finding generated considerable interest, as a cell-permeable, non-active site inhibitor of a key glycolytic enzyme would be a significant therapeutic advance.[2]
Conversely, the work by Satani et al. demonstrated that in multiple, distinct assay formats, ENOblock failed to inhibit enolase activity.[2] Their research pointed to interference by ENOblock in the spectrophotometric assay originally used to determine its inhibitory potential.[2] This has led to the hypothesis that ENOblock's observed cellular effects are not due to the direct inhibition of enolase's role in glycolysis but rather through modulation of its "moonlighting" functions.[3][4]
Quantitative Data: A Direct Comparison
The quantitative data at the center of this controversy is the half-maximal inhibitory concentration (IC50) of ENOblock against enolase. The starkly different values reported are summarized below.
| Parameter | Jung et al. (2013) | Satani et al. (2016)[2] | Vendor Data (e.g., MedChemExpress)[5] |
| IC50 | ~0.6 μM (0.576 μM) | No inhibition observed up to 500 μM | 0.576 μM |
Deconstructing the Experimental Evidence
The discrepancy in the reported IC50 values can be traced back to the different experimental methodologies used to measure enolase activity.
The Original Assay: Direct Spectrophotometric Detection of PEP
The initial determination of ENOblock's IC50 likely utilized a direct spectrophotometric assay that measures the formation of the product of the enolase reaction, phosphoenolpyruvate (PEP).[2][6] PEP has a characteristic UV absorbance at 240 nm.
Experimental Protocol: Direct PEP Detection Assay
-
Reaction Mixture: A buffered solution containing purified enolase, the substrate 2-phosphoglycerate (2-PGA), and necessary cofactors (e.g., MgSO4, KCl) is prepared.[6]
-
Inhibitor Addition: Varying concentrations of ENOblock are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, 2-PGA.
-
Detection: The increase in absorbance at 240 nm is monitored over time using a spectrophotometer. The rate of this increase is proportional to the rate of PEP formation and thus, enolase activity.
-
IC50 Calculation: The rate of reaction at each ENOblock concentration is used to generate a dose-response curve, from which the IC50 value is calculated.
The critical issue with this assay, as identified by Satani et al., is that ENOblock itself has strong UV absorbance, which interferes with the detection of PEP.[2] This interference can lead to an apparent decrease in the rate of PEP formation, which is then misinterpreted as enzymatic inhibition.[2]
The Rebuttal Assays: Orthogonal Methods
To overcome the limitations of the direct PEP detection assay, Satani et al. employed two alternative, interference-free methods and a variation of the spectrophotometric method.
This is a coupled enzyme assay where the product of the enolase reaction is used in a subsequent reaction that results in the oxidation of NADH, which can be measured fluorometrically.
Experimental Protocol: Fluorometric NADH-Linked Assay
-
Reaction Mixture: A solution is prepared containing the enolase substrate (2-PGA), an excess of pyruvate kinase (PK) and lactate dehydrogenase (LDH), ADP, and NADH.[2]
-
Enolase Source: Lysates from cells overexpressing enolase are added.
-
Inhibitor Addition: Varying concentrations of ENOblock are added.
-
Reaction Cascade:
-
Enolase converts 2-PGA to PEP.
-
PK transfers a phosphate group from PEP to ADP, forming pyruvate and ATP.
-
LDH reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
-
Detection: The decrease in NADH fluorescence (or absorbance at 340 nm) is monitored. The rate of this decrease is proportional to enolase activity.
Using this assay, Satani et al. found that ENOblock, at concentrations up to 500 μM, did not inhibit enolase activity.[2]
This method directly measures the conversion of the substrate (2-PGA) to the product (PEP) by detecting their distinct phosphorus-31 nuclear magnetic resonance signals, completely avoiding optical interference.
Experimental Protocol: 31P NMR Assay
-
Sample Preparation: The enolase reaction is set up in an NMR tube with a buffered solution containing 2-PGA and the enolase enzyme.[2]
-
Inhibitor Addition: ENOblock or a known inhibitor is added to the sample.
-
Data Acquisition: 31P NMR spectra are acquired over time.
-
Analysis: The decrease in the 2-PGA signal and the corresponding increase in the PEP signal are quantified to determine the reaction rate.
The 31P NMR experiments clearly showed that while a known enolase inhibitor, SF2312, completely abrogated the conversion of 2-PGA to PEP, ENOblock had no effect on this conversion.[2]
An Alternative Hypothesis: Modulating Enolase's Moonlighting Functions
Given the evidence against direct enzymatic inhibition, the biological effects of ENOblock are now thought to be mediated through the modulation of enolase's non-glycolytic, or "moonlighting," functions.[3][4] Enolase can translocate to the nucleus, where it can act as a transcriptional repressor of certain genes, such as the proto-oncogene c-Myc.[7]
It is proposed that ENOblock binds to enolase and promotes its translocation to the nucleus.[3][7] This increased nuclear localization of enolase leads to the repression of its target genes, which in turn could be responsible for the anti-cancer and metabolic effects observed with ENOblock treatment.[4]
Conclusion and Future Directions
The controversy surrounding ENOblock's direct inhibition of enolase serves as a critical case study in drug discovery, highlighting the importance of using orthogonal assays to validate initial findings. The evidence strongly suggests that ENOblock is not a direct inhibitor of enolase's enzymatic activity and that its initial characterization was likely a result of assay interference.[2] This places ENOblock in the category of compounds that should be carefully evaluated for Pan-Assay Interference (PAINS) characteristics.
For researchers working with or considering using ENOblock, it is crucial to be aware of this controversy. While it may not be a tool to study the effects of direct enolase inhibition in the glycolytic pathway, it remains a valuable probe for investigating the non-glycolytic, moonlighting functions of enolase.[3][4][8] Future research should focus on elucidating the precise molecular interactions between ENOblock and enolase that lead to its altered subcellular localization and transcriptional regulatory activities. Additionally, a thorough investigation of its potential off-target effects is warranted to fully understand its biological activity.
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Item - Effect of ENOblock on Enolase activity using spectrophotometric detection of PEP. - Public Library of Science - Figshare [plos.figshare.com]
- 7. When Place Matters: Shuttling of Enolase-1 Across Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Mechanism of ENOblock: A Technical Guide to Enolase Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms underlying the nuclear translocation of enolase induced by ENOblock, a small molecule that modulates the non-glycolytic functions of this multifaceted protein. While initially investigated as a direct inhibitor of enolase's enzymatic activity, compelling evidence now suggests that the primary mode of action for ENOblock involves redirecting enolase to the nucleus, where it acts as a transcriptional repressor. This guide summarizes the quantitative data elucidating this process, offers detailed experimental protocols for its investigation, and presents visual diagrams of the associated signaling pathways and experimental workflows.
Introduction: Enolase as a Moonlighting Protein and the Advent of ENOblock
Alpha-enolase (ENO1) is a key enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[1] Beyond this canonical role, enolase is recognized as a "moonlighting" protein, exhibiting diverse functions depending on its subcellular localization.[2] These non-glycolytic roles include acting as a cell surface plasminogen receptor, a heat shock protein, and a transcriptional regulator.[1][2]
ENOblock is a small molecule that was initially identified for its cytotoxic effects on cancer cells, particularly under hypoxic conditions.[3] Subsequent research has led to a paradigm shift in understanding its mechanism, with a growing consensus that ENOblock does not directly inhibit the enzymatic activity of enolase but rather modulates its non-glycolytic functions by inducing its translocation from the cytoplasm to the nucleus.[4][5] Within the nucleus, enolase, or its alternatively translated isoform MBP-1, can act as a transcriptional repressor of key oncogenes such as c-myc.[2][6] This guide delves into the technical details of this ENOblock-induced phenomenon.
Quantitative Effects of ENOblock on Enolase Nuclear Translocation and Gene Expression
The induction of enolase nuclear translocation by ENOblock leads to measurable changes in the subcellular distribution of the protein and the expression levels of its target genes. The following tables summarize key quantitative findings from relevant studies.
| Cell Line | Treatment | Fold Increase in Nuclear Enolase | Method | Reference |
| 3T3-L1 pre-adipocytes | 10 µM ENOblock (48h) | ~2.5 | Western Blot | [7] |
| Huh7 hepatocytes | 10 µM ENOblock (48h) | ~2.0 | Western Blot | [7] |
Table 1: Quantitative Analysis of ENOblock-Induced Enolase Nuclear Translocation. This table illustrates the fold increase in nuclear enolase levels upon treatment with ENOblock in different cell lines, as determined by western blot analysis of subcellular fractions.
| Cell Line | Treatment | Target Gene | Fold Decrease in mRNA Expression | Method | Reference |
| 3T3-L1 pre-adipocytes | 10 µM ENOblock (48h) | c-Myc | ~0.6 | RT-qPCR | [7] |
| 3T3-L1 pre-adipocytes | 10 µM ENOblock (48h) | Erbb2 | ~0.5 | RT-qPCR | [7] |
| Huh7 hepatocytes | 10 µM ENOblock (48h) | Erbb2 | ~0.4 | RT-qPCR | [7] |
Table 2: Quantitative Analysis of Downstream Target Gene Expression Following ENOblock Treatment. This table shows the fold decrease in the mRNA expression of enolase target genes, c-Myc and Erbb2, after treatment with ENOblock, as measured by reverse transcription quantitative PCR (RT-qPCR).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the proposed signaling pathway for ENOblock-induced enolase nuclear translocation and a typical experimental workflow to study this phenomenon.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 4. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
AP-III-a4 Hydrochloride: A Novel Modulator of Transcriptional Repression via Enolase Nuclear Translocation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AP-III-a4 hydrochloride, also known as ENOblock, is a small molecule inhibitor of the glycolytic enzyme enolase. Beyond its canonical role in metabolism, recent evidence has illuminated a non-glycolytic, "moonlighting" function of enolase in the nucleus as a transcriptional repressor. This compound leverages this function by inducing the nuclear translocation of enolase, thereby modulating the expression of key genes involved in cellular proliferation, metabolism, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a focus on its effects on transcriptional repression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues targeting transcriptional regulation.
Introduction
Alpha-enolase (ENO1) is a ubiquitously expressed enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway.[1] However, ENO1 also exhibits non-glycolytic functions based on its subcellular localization.[2] An alternatively translated isoform of ENO1, known as c-myc promoter-binding protein 1 (MBP-1), localizes to the nucleus and acts as a transcriptional repressor of the c-myc proto-oncogene.[1][3] this compound (ENOblock) is a novel, nonsubstrate analogue inhibitor of enolase that has been shown to modulate these non-glycolytic functions.[4] This whitepaper will delve into the core mechanism by which this compound exerts its effects on transcriptional repression.
Mechanism of Action: Transcriptional Repression
The primary mechanism through which this compound influences transcriptional repression is by promoting the nuclear localization of enolase.[4][2] In the nucleus, enolase/MBP-1 binds to specific DNA sequences, notably the P2 promoter of the c-myc gene, and negatively regulates its transcription.[3] This leads to a downstream cascade of effects on cell proliferation and metabolism.
Furthermore, treatment with this compound has been demonstrated to down-regulate the expression of other key regulatory genes, indicating a broader role for enolase in transcriptional control.[4][5]
Signaling Pathway
The proposed signaling pathway for this compound-mediated transcriptional repression is as follows:
Quantitative Data
The effects of this compound on enolase activity and gene expression have been quantified in various studies. The following tables summarize key findings.
| Parameter | Value | Cell Line/Model | Reference |
| Enolase Inhibition (IC50) | 0.576 µM | Purified enolase | [6] |
| Gene Target | Effect of AP-III-a4 (ENOblock) Treatment | Cell Line/Model | Reference |
| c-Myc | Decreased expression | Adipocytes | |
| Phosphoenolpyruvate carboxykinase (PEPCK/Pck-1) | Inhibited expression | Hepatocytes, Kidney cells, T2DM mice | [4] |
| Sterol regulatory element-binding protein-1 (Srebp-1) | Down-regulation | T2DM mice | [2] |
| Tumor necrosis factor-α (Tnf-α) | Down-regulated expression | Obese animals | [5] |
| Interleukin-6 (Il-6) | Down-regulated expression | Obese animals | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on transcriptional repression.
Nuclear Translocation Assay
This protocol describes how to assess the nuclear localization of enolase following treatment with this compound.
Gene Expression Analysis (RT-qPCR)
This protocol details the steps to quantify changes in target gene expression after this compound treatment.
References
- 1. Alpha-enolase - Wikipedia [en.wikipedia.org]
- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Enolase, a Multifunctional Protein: Its Role on Pathophysiological Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Initial Studies on the Biological Activity of AP-III-a4 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-III-a4 hydrochloride, also known as ENOblock, is a novel small molecule inhibitor of the glycolytic enzyme enolase. Initial studies have demonstrated its potential as a therapeutic agent in oncology and metabolic diseases. This technical guide provides an in-depth overview of the early biological activity studies of this compound, detailing its mechanism of action, effects on cellular processes, and in vivo efficacy. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows to support further research and development.
Introduction
This compound is a non-substrate analogue that directly binds to and inhibits the activity of enolase, a crucial metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[1] This inhibition disrupts cellular energy metabolism and has been shown to elicit a range of anti-cancer and metabolic effects. The compound has a reported IC50 of 0.576 µM for enolase inhibition.[1][2] This guide summarizes the foundational research on this compound, providing a comprehensive resource for scientists in the field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Citation |
| IC50 (Enolase Inhibition) | - | 0.576 µM | Inhibition of enolase activity | [1][2] |
| Cell Viability | HCT116 | 0-10 µM (24 h) | Dose-dependent inhibition | [2] |
| Cell Invasion | HCT116 | 0.625 µM | Significant inhibition | [2] |
| Cell Migration | HCT116 | 0-10 µM (24 or 48 h) | Dose-dependent inhibition | [2] |
| Apoptosis | HCT116 | 0-10 µM (24 or 48 h) | Induction of apoptosis | [2] |
| Glucose Uptake | Hepatocytes | 10 µM (24 h) | Induction | [2] |
| PEPCK Expression | Hepatocytes & Kidney Cells | 10 µM (24 h) | Inhibition | [2] |
Table 2: In Vivo Efficacy of this compound in Zebrafish Model
| Parameter | Concentration | Duration | Effect | Citation |
| Cancer Cell Metastasis | 10 µM | 96 h | Reduced cancer cell dissemination | [2] |
| PEPCK Expression | 10 µM | 96 h | Inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the biological activity of this compound.
Enolase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the inhibitory effect of this compound on enolase activity, which can be measured spectrophotometrically.
Materials:
-
Purified enolase enzyme
-
This compound
-
2-Phosphoglycerate (2-PG) as substrate
-
Assay buffer (e.g., Triethanolamine buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 240 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified enolase enzyme.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 2-PG.
-
Monitor the increase in absorbance at 240 nm, which corresponds to the formation of phosphoenolpyruvate (PEP).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HCT116 colon cancer cells
-
This compound
-
McCoy's 5a Medium with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Migration and Invasion Assays
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
Sterile pipette tip
Procedure:
-
Grow HCT116 cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after 24 or 48 hours.
-
Measure the wound closure area to quantify cell migration.
Materials:
-
HCT116 cells
-
This compound
-
Transwell inserts with a porous membrane (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with serum (chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the transwell inserts with Matrigel and allow it to solidify.
-
Seed HCT116 cells in the upper chamber in serum-free medium containing various concentrations of this compound.
-
Fill the lower chamber with a medium containing serum as a chemoattractant.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells under a microscope to quantify invasion.
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to detect early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with different concentrations of this compound for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
Materials:
-
HCT116 cells treated with this compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-xL, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Lyse the treated and untreated HCT116 cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, Bcl-xL) and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.
Materials:
-
Hepatocytes or other relevant cell lines
-
This compound
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Glucose-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture cells in a 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Wash the cells and incubate them with 2-NBDG in a glucose-free medium.
-
After the incubation period, wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a microplate reader or visualize by fluorescence microscopy.
In Vivo Zebrafish Metastasis and PEPCK Expression Study
Materials:
-
Zebrafish embryos
-
Fluorescently labeled cancer cells
-
This compound
-
Microinjection apparatus
-
Fluorescence stereomicroscope
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Metastasis Assay:
-
Microinject fluorescently labeled cancer cells into the yolk sac or circulation of 2-day-old zebrafish embryos.
-
Expose the embryos to this compound (e.g., 10 µM) in the embryo water.
-
After 96 hours, image the embryos using a fluorescence stereomicroscope.
-
Quantify the dissemination of cancer cells from the primary injection site to other parts of the embryo.
-
-
PEPCK Expression Analysis:
-
Expose zebrafish larvae to this compound for 96 hours.
-
Pool the larvae and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the zebrafish PEPCK gene.
-
Normalize the PEPCK expression to a housekeeping gene to determine the relative change in expression.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflows.
References
Unraveling the Enigma of ENOblock: A Technical Guide to Its Off-Target Effects
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the off-target effects of ENOblock (also known as AP-III-a4), a small molecule initially identified as an inhibitor of the glycolytic enzyme enolase. Subsequent research has revealed a more complex mechanism of action, suggesting that many of its biological effects stem from interactions with targets other than enolase or by modulating the non-glycolytic "moonlighting" functions of this ubiquitous enzyme. This document summarizes the current understanding of ENOblock's molecular interactions, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and drug development efforts.
The Controversy Surrounding Enolase Inhibition
ENOblock was first described as a non-substrate analog inhibitor of enolase, with a reported IC50 of 0.576 µM.[1] This initial finding positioned ENOblock as a promising tool to probe the role of enolase in various pathological conditions, including cancer and metabolic diseases. However, this primary mechanism of action has been a subject of significant debate within the scientific community.
Subsequent independent studies have failed to replicate the direct enzymatic inhibition of enolase by ENOblock.[2][3][4][5] These investigations utilized various in vitro enzyme activity assays, including NADH-coupled assays and direct spectrophotometric detection of phosphoenolpyruvate (PEP), and found that ENOblock did not inhibit enolase activity.[2][3][4][5] It was discovered that ENOblock's strong UV absorbance interferes with the direct spectrophotometric assay, potentially explaining the initial discrepancy.[2][4] This body of evidence strongly suggests that the observed cellular and physiological effects of ENOblock are likely attributable to off-target interactions or a more nuanced modulation of enolase's non-canonical functions.
Off-Target Effects and Modulation of Enolase's Moonlighting Functions
The prevailing hypothesis is that ENOblock's biological activities are mediated through off-target effects or by influencing the "moonlighting" functions of enolase, which are distinct from its role in glycolysis.[6][7][8][9] Enolase is known to translocate to the nucleus, where it can act as a transcriptional repressor.[8] ENOblock has been shown to promote this nuclear translocation of enolase, leading to the downregulation of specific gene expression programs.[6][8]
Transcriptional Regulation
The primary off-target effects of ENOblock appear to be centered on the transcriptional regulation of key genes involved in metabolism and inflammation. In various cell and animal models, ENOblock treatment has been shown to repress the expression of master regulators of:
-
Lipid Homeostasis: Sterol Regulatory Element-Binding Proteins 1a and 1c (Srebp-1a and Srebp-1c).[7][9]
-
Gluconeogenesis: Phosphoenolpyruvate carboxykinase (Pck-1).[7][9]
-
Inflammation: Tumor necrosis factor-alpha (Tnf-α) and Interleukin-6 (Il-6).[7][9]
These transcriptional changes provide a mechanistic basis for the observed anti-obesity and anti-diabetic effects of ENOblock in preclinical models.[6][7]
Quantitative Data on ENOblock's Effects
While comprehensive quantitative data on the direct binding affinities of ENOblock to a wide range of off-target proteins from techniques like kinome scanning or cellular thermal shift assay (CETSA) coupled with proteomics is not publicly available, the following table summarizes the key reported quantitative effects of ENOblock on various biological parameters.
| Parameter | System | Concentration/Dose | Observed Effect | Reference(s) |
| Enolase Inhibition (IC50) | In vitro enzyme assay | 0.576 µM | Initial report of direct inhibition | [1] |
| Enolase Inhibition | In vitro enzyme assays | Up to 500 µM | No inhibition observed in subsequent studies | [2] |
| Cell Viability (HCT116) | Human colon cancer cells | 0-10 µM (24h) | Dose-dependent inhibition | [1] |
| Cancer Cell Invasion | HCT116 cells | 0.625 µM | Significant inhibition | [1] |
| Gene Expression (Adipogenesis) | Differentiating preadipocytes | 10 µM (72h) | Downregulation of adipogenic regulatory genes | [9] |
| Mitochondrial Membrane Potential | 3T3-L1 preadipocytes | 10 µM (72h) | Induces mitochondrial uncoupling | [9] |
| Body Weight | Diet-induced obese mice | Not specified | Reduction in body weight gain | [7] |
| Food Intake | Diet-induced obese mice | Not specified | Lowered cumulative food intake | [7] |
| Fecal Lipid Content | Diet-induced obese mice | Not specified | Increased | [7] |
| Blood Glucose | db/db mice (T2DM model) | Not specified | Reduction in hyperglycemia | [6] |
| Serum Lipids | db/db mice (T2DM model) | Not specified | Reduction in hyperlipidemia | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ENOblock's off-target effects.
Enolase Activity Assay (NADH-Coupled Method)
This protocol is adapted from studies that re-evaluated the direct inhibitory effect of ENOblock on enolase.
Objective: To measure enolase activity in the presence of ENOblock using a coupled enzymatic reaction that monitors the oxidation of NADH.
Materials:
-
Cell lysates or purified enolase
-
Assay Buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine, pH 7.4
-
NADH: 400 µM
-
ADP: 2 mM
-
2-Phosphoglycerate (2-PGA)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
ENOblock
-
96-well microplate reader with fluorescence detection (Ex/Em = 340/460 nm)
Procedure:
-
Prepare the reaction mixture containing Assay Buffer, NADH, ADP, PK, and LDH.
-
Add cell lysate or purified enolase to the wells of a 96-well plate.
-
Add varying concentrations of ENOblock or vehicle control to the wells.
-
Initiate the reaction by adding 2-PGA.
-
Immediately begin monitoring the decrease in NADH fluorescence at 340 nm excitation and 460 nm emission over time.
-
Calculate the rate of NADH oxidation, which is proportional to the enolase activity.
Adipocyte Differentiation and Gene Expression Analysis
This protocol describes the induction of preadipocyte differentiation and subsequent analysis of gene expression changes upon ENOblock treatment.
Objective: To assess the effect of ENOblock on the expression of adipogenic and metabolic genes during adipocyte differentiation.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (e.g., DMEM with high glucose, 10% FBS, insulin, dexamethasone, and IBMX)
-
ENOblock
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., Srebp-1c, Pck1, Tnf-α, Il-6)
-
qPCR instrument
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by replacing the growth medium with differentiation medium.
-
Treat the differentiating cells with ENOblock (e.g., 10 µM) or vehicle control for a specified period (e.g., 72 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a reference gene (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
Analysis of Mitochondrial Uncoupling
This protocol outlines a method to assess changes in mitochondrial membrane potential as an indicator of mitochondrial uncoupling.
Objective: To determine if ENOblock induces mitochondrial uncoupling in cells.
Materials:
-
3T3-L1 preadipocytes or other suitable cell line
-
ENOblock
-
Tetramethylrhodamine, ethyl ester (TMRE) or similar mitochondrial membrane potential-sensitive dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for uncoupling
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with ENOblock, vehicle control, or FCCP for the desired time.
-
Incubate the cells with TMRE dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential and suggests mitochondrial uncoupling.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the off-target effects of ENOblock.
Caption: Proposed mechanism of ENOblock's off-target effects.
Caption: Experimental workflow for gene expression analysis.
Caption: Logic of the NADH-coupled enolase activity assay.
Conclusion and Future Directions
The available evidence strongly indicates that the biological effects of ENOblock are not due to the direct inhibition of enolase's glycolytic activity. Instead, its mechanism of action appears to be rooted in the modulation of enolase's non-glycolytic, or "moonlighting," functions, particularly its role as a transcriptional repressor. This leads to significant downstream effects on metabolic and inflammatory pathways.
A critical gap in the current understanding of ENOblock's pharmacology is the lack of comprehensive, quantitative data on its direct off-target interactions. To fully elucidate its mechanism of action and potential for therapeutic development, future studies should focus on:
-
Unbiased Off-Target Profiling: Employing techniques such as affinity chromatography coupled with mass spectrometry, kinome-wide scanning, and cellular thermal shift assays (CETSA) to identify and quantify the direct protein binders of ENOblock.
-
Target Validation: Once potential off-targets are identified, genetic and pharmacological approaches should be used to validate their role in mediating the observed cellular and physiological effects of ENOblock.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of ENOblock to separate on-target from off-target effects and to optimize its pharmacological profile.
A more complete understanding of ENOblock's off-target landscape will be crucial for its potential development as a therapeutic agent and for its continued use as a chemical probe to explore the multifaceted roles of enolase and other cellular pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 6. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Enolase Dimerization in AP-III-a4 Hydrochloride Binding: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enolase, a dimeric metalloenzyme, is a crucial component of the glycolytic pathway and has been identified as a potential therapeutic target in various diseases, including cancer. AP-III-a4 hydrochloride, also known as ENOblock, was initially reported as a non-substrate analog inhibitor of enolase, directly binding to the enzyme and impeding its activity. However, this claim has been contested, with subsequent research suggesting that AP-III-a4 does not inhibit enolase's enzymatic function in vitro and that the original findings may have been the result of assay interference.
This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and enolase, with a specific focus on the potential role of enolase dimerization in this binding. Due to the conflicting reports and the absence of detailed biophysical data, this document will present the available information from both perspectives, highlight the existing knowledge gaps, and provide detailed experimental protocols for the key assays cited in the relevant literature. The critical role of enolase dimerization in ligand binding is a central theme, explored through structural insights and hypothetical models in the absence of direct experimental evidence for AP-III-a4.
Introduction to Enolase and its Dimerization
Enolase is a metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[1] In humans, three isoforms of enolase (alpha, beta, and gamma) can form both homodimers and heterodimers. The dimeric structure is essential for its catalytic activity.[2] Each subunit consists of a smaller N-terminal domain and a larger C-terminal domain which forms a TIM barrel structure and contains the active site.[1] The dimerization interface is extensive and involves interactions between the two subunits, creating a stable quaternary structure.[3]
This compound (ENOblock) and its Interaction with Enolase
This compound, or ENOblock, was first described as a novel small molecule that directly binds to enolase and inhibits its activity, with a reported IC50 of 0.576 μM.[2][3] This compound was identified through a screen for cytotoxic agents effective under hypoxic conditions.[3] However, a subsequent study by Satani et al. (2016) challenged these findings, presenting evidence that ENOblock does not inhibit enolase activity in vitro.[4] This study suggested that the observed inhibition in the original report might be an artifact of the spectrophotometric assay used, as ENOblock exhibits strong UV absorbance.[4]
Quantitative Data: A Notable Gap in the Literature
A thorough review of the existing literature reveals a significant lack of quantitative binding data for the interaction between AP-III-a4 and enolase. While an IC50 value was initially reported, crucial biophysical parameters such as the dissociation constant (Kd), association rate constant (kon), dissociation rate constant (koff), and thermodynamic parameters (enthalpy ΔH, and entropy ΔS) have not been published. This absence of data prevents a complete understanding of the binding affinity and the forces driving the interaction.
Table 1: Reported Inhibition Data for this compound against Enolase
| Compound | Target | IC50 (µM) | Assay Method | Source |
| AP-III-a4 (ENOblock) | Enolase | 0.576 | Spectrophotometric assay | Jung et al., 2013[3] |
| AP-III-a4 (ENOblock) | Enolase | No inhibition observed | NADH-coupled fluorometric assay, 31P NMR | Satani et al., 2016[4] |
The Putative Role of Enolase Dimerization in Ligand Binding
While direct evidence for the role of enolase dimerization in AP-III-a4 binding is absent, the dimeric nature of the enzyme is fundamental to its function and presents several possibilities for ligand interaction. The dimer interface creates a unique chemical environment and can influence the conformation of the active sites. Allosteric inhibitors, which bind to a site distinct from the active site, often target such interfaces to modulate enzyme activity.
Caption: Hypothetical binding of AP-III-a4 to an allosteric site on the enolase dimer.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature regarding the AP-III-a4 and enolase interaction.
Enolase Inhibition Assay (Spectrophotometric Method - Jung et al., 2013)
This assay measures the production of phosphoenolpyruvate (PEP) from 2-phosphoglycerate (2-PGA) by monitoring the increase in absorbance at 240 nm.
-
Reagents:
-
Purified enolase
-
Reaction buffer: 50 mM imidazole-HCl (pH 6.8), 2.0 mM MgSO₄, 400 mM KCl
-
Substrate: 2-phospho-D-glycerate (2-PGA)
-
Inhibitor: this compound (ENOblock) or vehicle control (e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and purified enolase (3–9 units).
-
Add varying concentrations of AP-III-a4 or vehicle control to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding 1 µmol of 2-PGA.
-
Immediately measure the absorbance at 240 nm over time using a spectrophotometer.
-
The rate of increase in absorbance is proportional to enolase activity.
-
Calculate the percent inhibition at each AP-III-a4 concentration relative to the vehicle control to determine the IC50 value.
-
Caption: Workflow of the spectrophotometric enolase inhibition assay.
NADH-Coupled Fluorometric Enolase Activity Assay (Satani et al., 2016)
This assay is an alternative method that is less susceptible to interference from UV-absorbing compounds. The formation of PEP is coupled to the oxidation of NADH, which is monitored by a decrease in fluorescence.[4]
-
Reagents:
-
Cell lysate or purified enolase
-
Assay buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine (pH 7.4)
-
NADH (400 µM)
-
ADP (2 mM)
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) in excess
-
Substrate: 2-PGA (2.5 mM)
-
Inhibitor: this compound or vehicle control
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, NADH, ADP, PK, LDH, and the enolase source.
-
Add varying concentrations of AP-III-a4 or vehicle control.
-
Initiate the reaction by adding 2-PGA.
-
Immediately measure the fluorescence (excitation at 340 nm, emission at 460 nm) over time using a plate reader.
-
The rate of decrease in fluorescence corresponds to enolase activity.
-
Compare the rates in the presence of AP-III-a4 to the vehicle control.
-
³¹P NMR-Based Enolase Activity Assay (Satani et al., 2016)
This method directly monitors the conversion of 2-PGA to PEP by observing the distinct phosphorus-31 nuclear magnetic resonance signals of the two molecules.[4]
-
Reagents:
-
Purified enolase
-
Reaction buffer (as in 4.1 or 4.2) prepared with 10% D₂O for NMR lock
-
Substrate: 2-PGA
-
Inhibitor: this compound or vehicle control
-
-
Procedure:
-
In an NMR tube, combine the reaction buffer, 2-PGA, and either AP-III-a4 or vehicle control.
-
Acquire a baseline ³¹P NMR spectrum.
-
Initiate the reaction by adding a small volume of concentrated enolase solution.
-
Acquire ³¹P NMR spectra at regular time intervals.
-
Integrate the signal intensities for the distinct peaks of 2-PGA and PEP to monitor the reaction progress.
-
Proposed Biophysical Characterization of AP-III-a4 Binding
To resolve the controversy and to understand the role of dimerization, a detailed biophysical characterization of the AP-III-a4-enolase interaction is necessary. The following are proposed experimental approaches.
Surface Plasmon Resonance (SPR)
SPR can be used to measure the kinetics (kon and koff) and affinity (Kd) of the binding between AP-III-a4 and enolase in real-time without the need for labels.
-
Experimental Workflow:
-
Immobilize purified enolase (either wild-type dimer or a stabilized monomer mutant, if available) onto a sensor chip.
-
Flow a series of concentrations of AP-III-a4 over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the binding of AP-III-a4 to the immobilized enolase.
-
Fit the resulting sensorgrams to a suitable binding model to determine kon, koff, and Kd.
-
Caption: A typical workflow for a Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC)
ITC can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Experimental Workflow:
-
Place a solution of purified enolase in the sample cell of the calorimeter.
-
Fill the titration syringe with a concentrated solution of AP-III-a4.
-
Perform a series of small injections of AP-III-a4 into the enolase solution.
-
Measure the heat released or absorbed upon each injection.
-
Integrate the heat changes and plot them against the molar ratio of AP-III-a4 to enolase.
-
Fit the resulting isotherm to a binding model to determine Kd, n, ΔH, and ΔS.
-
Conclusion and Future Directions
To move forward, it is imperative that rigorous biophysical studies, such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, are conducted to definitively determine the binding affinity and thermodynamics of AP-III-a4 for enolase. Furthermore, to address the core question of this guide, these studies should be performed on both the dimeric and, if possible, a stabilized monomeric form of enolase to elucidate the role of the quaternary structure in this potential interaction. Such studies will not only resolve the existing controversy but also provide a clearer path for evaluating enolase as a therapeutic target and the potential of molecules like AP-III-a4 in drug development.
References
- 1. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 2. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, identification and characterization of the RibD-enolase complex in Francisella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AP-III-a4 Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-III-a4 hydrochloride, also known as ENOblock, is a potent and specific non-substrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3] With an IC50 value of 0.576 µM, this small molecule has emerged as a valuable tool for investigating the role of glycolysis in various pathological conditions, particularly in cancer and metabolic disorders.[1][2][3][4] This document provides detailed in vitro assay protocols for evaluating the activity of this compound and summarizes its effects on cellular processes.
Mechanism of Action
This compound directly binds to and inhibits the activity of enolase, an essential metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[2][5] By blocking this critical step, AP-III-a4 disrupts cellular energy metabolism, leading to a cascade of downstream effects. In cancer cells, this inhibition results in decreased viability, reduced migration and invasion, and the induction of apoptosis.[1][3][4] Furthermore, AP-III-a4 has been shown to influence glucose metabolism by inducing glucose uptake and inhibiting the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][3][4]
Signaling Pathways
The inhibitory action of AP-III-a4 on enolase instigates changes in several signaling pathways, most notably those related to cell survival and metabolism. A key observed downstream effect is the downregulation of the PI3K/Akt signaling pathway.[1] Inhibition of enolase leads to decreased expression of Akt and the anti-apoptotic protein Bcl-xL, which are critical regulators of cell survival.[1]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enolase Inhibition) | 0.576 µM | Purified Enolase | [1][2][3] |
| Cell Viability Inhibition | Dose-dependent (0-10 µM) | HCT116 | [1][4] |
| Inhibition of Cancer Cell Invasion | Significant at 0.625 µM | HCT116 | [1] |
| Induction of Glucose Uptake | Effective at 10 µM | Hepatocytes and Kidney Cells | [1][3][4] |
| Inhibition of PEPCK Expression | Effective at 10 µM | Hepatocytes and Kidney Cells | [1][3][4] |
Experimental Protocols
Enolase Activity Assay (Biochemical Assay)
This protocol is designed to measure the direct inhibitory effect of this compound on purified enolase.
Workflow:
Caption: Workflow for the in vitro enolase activity assay.
Materials:
-
Purified enolase (3–9 units)
-
This compound
-
Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2.0 mM MgSO₄, 400 mM KCl
-
Substrate: 2-phospho-D-glycerate
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
In a reaction vessel, incubate the purified enolase (3–9 units) with varying concentrations of this compound or vehicle control in the assay buffer.
-
Initiate the enzymatic reaction by adding 1 µmol of the substrate, 2-phospho-D-glycerate.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Measure the optical density (OD) at 240 nm using a spectrophotometer. The increase in absorbance corresponds to the formation of phosphoenolpyruvate.
-
Calculate the percentage of enolase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Cell-Based Assay)
This protocol assesses the effect of this compound on the viability of cancer cells, such as the HCT116 colon cancer cell line.[1][4]
Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
HCT116 colon cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
6-well plates
Procedure:
-
Seed 3 x 10⁵ HCT116 cells per well in a 6-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) or vehicle control in triplicate. For hypoxia studies, cells can be pre-incubated in a hypoxic chamber for 4 hours prior to treatment.[3]
-
Incubate the treated cells for 24 hours.
-
Harvest the cells by trypsinization and resuspend them in phosphate-buffered saline (PBS).
-
Mix a small aliquot of the cell suspension with trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Conclusion
This compound is a powerful research tool for studying the role of enolase and glycolysis in health and disease. The protocols outlined in this document provide a framework for the in vitro characterization of its inhibitory activity and its effects on cancer cell biology. These assays are fundamental for the continued investigation of AP-III-a4 as a potential therapeutic agent.
References
Application Notes and Protocols for AP-III-a4 Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
AP-III-a4 is a nonsubstrate analogue that directly binds to and inhibits the activity of enolase, a metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[2] The half-maximal inhibitory concentration (IC50) for enolase inhibition by AP-III-a4 has been determined to be 0.576 µM.[1][2][3] By inhibiting enolase, AP-III-a4 disrupts glycolysis, a critical pathway for energy production in rapidly proliferating cells, such as cancer cells.
Beyond its role in glycolysis, enolase has been implicated in other cellular processes. AP-III-a4-mediated inhibition of enolase has been shown to decrease the expression of AKT and Bcl-Xl, which are negative regulators of apoptosis, thereby promoting cancer cell death.[1]
Signaling Pathway
Caption: AP-III-a4 hydrochloride inhibits enolase, disrupting glycolysis and downregulating AKT and Bcl-Xl, leading to apoptosis and reduced cancer cell metastasis.
In Vitro and In Vivo (Zebrafish) Data Summary
While specific in vivo mouse dosage data is not available, the following table summarizes the reported effects of AP-III-a4 in in vitro cell culture and in a zebrafish model. This information can be used as a starting point for designing in vivo mouse studies.
| Model System | Concentration/Dose | Duration | Key Findings |
| HCT116 Colon Cancer Cells | 0-10 µM | 24 h | Dose-dependent inhibition of cell viability.[1] |
| Cancer Cells (unspecified) | 0-10 µM | 24 or 48 h | Inhibition of cancer cell migration and invasion; induction of apoptosis.[1] |
| Cancer Cells (unspecified) | 0.625 µM | Not Specified | Significant inhibition of cancer cell invasion.[1] |
| Hepatocytes and Kidney Cells | 10 µM | 24 h | Induction of glucose uptake and inhibition of phosphoenolpyruvate carboxykinase (PEPCK) expression.[1] |
| Zebrafish | 10 µM | 96 h | Inhibition of cancer cell metastasis and suppression of the gluconeogenesis regulator PEPCK.[1] |
Experimental Protocols (Based on Non-Murine Studies)
The following are generalized protocols derived from the available literature. These protocols must be adapted and optimized for mouse studies.
In Vitro Cell Viability Assay
-
Cell Culture: Culture HCT116 colon cancer cells in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to achieve final concentrations ranging from 0 to 10 µM. Replace the media in the wells with the media containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 24 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-1 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Cell Migration and Invasion Assays
-
Cell Culture: Culture cancer cells in appropriate media.
-
Assay Setup: Use a Boyden chamber or a similar transwell insert system with a chemoattractant in the lower chamber.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 24 or 48 hours).
-
Seeding: Seed the pre-treated cells in the upper chamber of the transwell inserts. For invasion assays, the inserts should be coated with a basement membrane extract (e.g., Matrigel).
-
Incubation: Incubate the plates to allow for cell migration or invasion.
-
Quantification: After incubation, fix and stain the cells that have migrated or invaded to the lower surface of the membrane. Count the cells under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.
Experimental Workflow for Future In Vivo Mouse Studies
The following diagram outlines a potential workflow for initiating in vivo mouse studies with this compound.
Caption: A proposed workflow for conducting in vivo mouse studies with this compound, starting from preliminary MTD and PK/PD studies to efficacy evaluation in various disease models.
Recommendations for In Vivo Mouse Studies
Given the absence of established in vivo dosage data for this compound in mice, it is crucial to conduct initial dose-finding and pharmacokinetic studies.
-
Maximum Tolerated Dose (MTD) Study: Begin with a dose-escalation study to determine the MTD of this compound when administered via the intended route (e.g., intraperitoneal, oral). This will establish a safe dose range for subsequent efficacy studies.
-
Pharmacokinetic (PK) Analysis: Following administration of a single dose, collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, half-life, and bioavailability. This will inform the optimal dosing schedule.
-
Efficacy Studies: Once a safe and effective dosing regimen is established, proceed with efficacy studies in relevant mouse models of cancer or diabetes.
Conclusion
This compound is a promising enolase inhibitor with demonstrated anti-cancer and metabolic regulatory effects in in vitro and zebrafish models. While specific in vivo dosage guidelines for mice are currently unavailable, the information and protocols provided in these application notes offer a foundation for researchers to design and conduct their own studies. A systematic approach, beginning with MTD and PK studies, is essential for the successful translation of this compound to in vivo mouse models.
References
Application Notes: The Use of ENOblock in Cell Migration and Invasion Assays
Introduction
ENOblock is a small molecule compound identified as a direct binder and inhibitor of alpha-enolase (ENO1), a key enzyme in the glycolytic pathway.[1] Beyond its metabolic role, ENO1 is a "moonlighting" protein with critical functions in various cellular processes, including cancer progression.[1] In many tumor types, ENO1 is overexpressed and localized to the cell surface, where it acts as a plasminogen receptor.[2] This interaction facilitates the conversion of plasminogen to plasmin, a serine protease that degrades components of the extracellular matrix (ECM), thereby promoting tumor cell migration, invasion, and metastasis.[2]
ENOblock has been shown to inhibit cancer cell metastasis in vivo, making it a valuable tool for studying the role of ENO1 in cancer biology and for screening potential anti-metastatic therapeutics.[1] It is reported to disrupt the non-glycolytic functions of ENO1, leading to a reduction in cell motility and invasive potential. However, it is important to note that while ENOblock binds to enolase, some studies suggest its biological effects may be independent of direct inhibition of the enzyme's catalytic activity, indicating a potentially complex mechanism of action.[3]
These application notes provide an overview of the signaling pathways affected by ENO1, protocols for assessing the inhibitory effects of ENOblock on cell migration and invasion, and templates for quantitative data presentation.
ENO1 Signaling in Cell Migration and Invasion
Alpha-enolase (ENO1) promotes cell migration and invasion through at least two interconnected mechanisms. On the cell surface, it enhances pericellular proteolysis. Intracellularly, it is implicated in signaling pathways that regulate the expression of genes associated with an invasive phenotype. ENOblock is hypothesized to interfere with these functions.
Caption: ENO1's role in migration and invasion, and the inhibitory action of ENOblock.
Quantitative Data Summary
Effective evaluation of an inhibitor requires robust quantitative analysis. The following tables provide a template for summarizing data from wound healing and transwell invasion assays when testing various concentrations of ENOblock.
Table 1: Effect of ENOblock on Cell Migration (Wound Healing Assay) This table presents representative data. Researchers should replace it with their own experimental results.
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Inhibition of Migration (%) | P-value vs. Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 85.2 ± 5.6 | 0 | - |
| ENOblock | 5 | 63.9 ± 7.1 | 25.0 | < 0.05 |
| ENOblock | 10 | 41.7 ± 4.9 | 51.1 | < 0.01 |
| ENOblock | 25 | 22.1 ± 6.2 | 74.1 | < 0.001 |
| Positive Control | (e.g., Cytochalasin D) | 10.5 ± 3.3 | 87.7 | < 0.001 |
Inhibition (%) is calculated as: [1 - (Wound Closure_ENOblock / Wound Closure_Vehicle)] * 100
Table 2: Effect of ENOblock on Cell Invasion (Transwell Assay) This table presents representative data. Researchers should replace it with their own experimental results.
| Treatment Group | Concentration (µM) | Invaded Cells (Avg. per field) | Inhibition of Invasion (%) | P-value vs. Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 150 ± 12 | 0 | - |
| ENOblock | 5 | 102 ± 9 | 32.0 | < 0.05 |
| ENOblock | 10 | 63 ± 7 | 58.0 | < 0.01 |
| ENOblock | 25 | 29 ± 5 | 80.7 | < 0.001 |
| Positive Control | (e.g., Batimastat) | 15 ± 4 | 90.0 | < 0.001 |
Inhibition (%) is calculated as: [1 - (Invaded Cells_ENOblock / Invaded Cells_Vehicle)] * 100
Experimental Protocols
Two standard in vitro methods for assessing cell migration and invasion are the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.
Protocol 1: Wound Healing (Scratch) Assay with ENOblock
This assay measures collective cell migration across a 2D surface. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored over time in the presence or absence of an inhibitor.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231, HT-1080) into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once cells are ~95-100% confluent, use a sterile p200 pipette tip to make a straight scratch vertically through the center of the monolayer.
-
To create a reference cross, a second scratch can be made horizontally.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
-
Inhibitor Treatment:
-
Prepare fresh culture medium containing the desired concentrations of ENOblock (e.g., 0, 5, 10, 25 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Add the respective media to each well. It is crucial to use low-serum media (e.g., 1-2% FBS) to minimize cell proliferation, which can confound migration results.
-
-
Imaging:
-
Immediately after adding the treatment media, place the plate on an inverted microscope.
-
Acquire images of the scratch at predefined locations for each well (Time 0). Mark these locations for subsequent imaging.
-
Return the plate to the incubator (37°C, 5% CO₂).
-
Image the same locations at subsequent time points (e.g., 12, 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the area or width of the scratch at Time 0 and the final time point.
-
Calculate the percent wound closure for each condition: % Wound Closure = [1 - (Final Wound Area / Initial Wound Area)] * 100
-
Normalize the results to the vehicle control to determine the percent inhibition.
-
Protocol 2: Transwell Invasion Assay with ENOblock
This assay, also known as a Boyden chamber assay, measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant. It is a more robust model for tumor cell invasion than the 2D scratch assay.
Caption: Workflow for the Transwell Invasion Assay.
Methodology:
-
Insert Preparation:
-
Thaw a basement membrane extract (BME) like Matrigel™ on ice. Dilute it with cold, serum-free medium.
-
Add 50-100 µL of the diluted BME to the upper chamber of 24-well transwell inserts (typically with an 8 µm pore size membrane).
-
Incubate the plate at 37°C for at least 1 hour to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 18-24 hours before the assay to enhance their response to the chemoattractant.
-
Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 600-750 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Prepare cell suspensions in serum-free medium containing the desired concentrations of ENOblock or vehicle control.
-
Carefully remove any rehydration buffer from the inserts and add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours, depending on the cell type's invasive capacity.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the bottom of the membrane by immersing the insert in cold methanol for 10 minutes.
-
Stain the cells by immersing the insert in a 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Use an inverted microscope to image the bottom of the membrane.
-
Count the number of stained (invaded) cells in 3-5 representative fields of view for each insert.
-
Calculate the average number of invaded cells per field for each condition and normalize to the vehicle control to determine the percent inhibition.
-
References
Application Notes and Protocols for AP-III-a4 Hydrochloride in Immunometabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-III-a4 hydrochloride, also known as ENOblock, is a potent and specific non-substrate analog inhibitor of enolase, a critical metalloenzyme in the glycolytic pathway.[1] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), a vital step for ATP production.[1] By directly binding to enolase, this compound effectively blocks this key step in glycolysis. This targeted inhibition of a central metabolic pathway makes this compound a valuable tool for investigating the intricate relationship between cellular metabolism and immune function, a field known as immunometabolism.
Activated immune cells undergo significant metabolic reprogramming, often characterized by a switch to aerobic glycolysis (the Warburg effect), to support their proliferation, differentiation, and effector functions. Consequently, targeting glycolysis with inhibitors like this compound offers a powerful approach to modulate immune responses and study the metabolic requirements of various immune cell subsets. These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell activation and macrophage polarization, two fundamental processes in adaptive and innate immunity.
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of enolase activity. This leads to a reduction in the production of phosphoenolpyruvate (PEP) and downstream metabolites, thereby disrupting glycolysis. Beyond its role in glycolysis, enolase has been implicated in various "moonlighting" functions, which may also be modulated by AP-III-a4.[2] Additionally, studies have shown that ENOblock can inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[3]
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound and its effects on relevant biological parameters.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Enolase Inhibition) | 0.576 µM | Purified Enolase | [1] |
| Inhibition of HCT116 cell viability | Dose-dependent (0-10 µM) | HCT116 colon cancer cells | [1] |
Table 2: In Vivo Effects of ENOblock Treatment in a High-Fat Diet Mouse Model
| Parameter | Effect of ENOblock Treatment | Tissue | Reference |
| TNF-α | Reduction | Liver | [2][3] |
| IL-6 | Reduction | Liver | [2][3] |
| Pck-1 (PEPCK1) expression | Reduction | Liver | [3] |
| Pck-2 (PEPCK2) expression | Reduction | Liver | [3] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol details the use of this compound to investigate its effect on T-cell proliferation, a key feature of T-cell activation that is highly dependent on glycolysis.
Materials:
-
This compound (ENOblock)
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ or CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Cell Staining: Resuspend cells at 1 x 10⁶ cells/mL in PBS and stain with a cell proliferation dye according to the manufacturer's instructions. This dye is equally distributed among daughter cells upon division, allowing for the tracking of proliferation by flow cytometry.
-
T-Cell Activation: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before adding cells.
-
Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A vehicle control (DMSO) should be included.
-
Assay Setup: Seed the stained T-cells at a density of 2 x 10⁵ cells/well in the anti-CD3 coated plate. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well. Immediately add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T-cells will be indicated by the sequential halving of the fluorescence intensity of the cell proliferation dye.
-
Data Analysis: Quantify the percentage of proliferated cells and the proliferation index for each treatment condition.
Protocol 2: Macrophage Polarization Assay
This protocol describes how to use this compound to study the role of glycolysis in macrophage polarization, a process where macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Materials:
-
This compound (ENOblock)
-
Human or mouse bone marrow-derived macrophages (BMDMs) or a monocyte cell line (e.g., THP-1)
-
Complete RPMI-1640 or DMEM medium
-
PMA (for THP-1 differentiation)
-
LPS (Lipopolysaccharide) and IFN-γ (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
Antibodies for flow cytometry (e.g., anti-CD80, anti-CD86 for M1; anti-CD206, anti-CD163 for M2)
-
24-well culture plates
-
Flow cytometer or qPCR for gene expression analysis
Procedure:
-
Macrophage Differentiation (for THP-1 cells): Seed THP-1 monocytes at 5 x 10⁵ cells/mL in a 24-well plate and differentiate into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.[4] Replace the medium with fresh complete medium and rest the cells for 24 hours.
-
Treatment with this compound: Prepare serial dilutions of this compound in the appropriate complete medium (final concentrations ranging from 0.1 µM to 10 µM).
-
Macrophage Polarization:
-
M1 Polarization: Treat the M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of different concentrations of this compound.
-
M2 Polarization: Treat the M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of different concentrations of this compound.
-
Include an untreated M0 control and a vehicle control for each polarization condition.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Analysis of Polarization Markers:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers. Analyze the percentage of positive cells and the mean fluorescence intensity.
-
qPCR: Lyse the cells and extract RNA. Perform quantitative real-time PCR to analyze the gene expression of M1 markers (e.g., NOS2, TNF, IL1B) and M2 markers (e.g., ARG1, MRC1, CCL18).
-
-
Data Analysis: Compare the expression of polarization markers between the treated and untreated groups to determine the effect of this compound on macrophage polarization.
Protocol 3: Cytokine Release Assay
This protocol outlines how to measure the effect of this compound on the production and release of key cytokines from activated T-cells.
Materials:
-
This compound (ENOblock)
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
96-well culture plates
-
ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, IL-2, TNF-α)
Procedure:
-
T-Cell Activation and Treatment: Follow steps 1, 3, 4, and 5 of the T-Cell Proliferation Assay protocol.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours. The optimal incubation time will depend on the specific cytokines being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-γ, IL-2) in the collected supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.[5][6]
-
Data Analysis: Generate dose-response curves for the effect of this compound on the production of each cytokine.
Protocol 4: Seahorse XF Metabolic Flux Analysis
This protocol provides a framework for using the Seahorse XF Analyzer to measure the real-time effects of this compound on glycolysis in immune cells.
Materials:
-
This compound (ENOblock)
-
Immune cells of interest (e.g., T-cells, macrophages)
-
Seahorse XF Assay Medium
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose [2-DG])
-
Seahorse XF96 or XFe96 Analyzer and cell culture microplates
Procedure:
-
Cell Seeding: Seed the immune cells in a Seahorse XF cell culture microplate at an optimized density. For non-adherent cells, the plate should be pre-coated with an attachment solution (e.g., poly-D-lysine).[7]
-
Cell Treatment: Pre-treat the cells with different concentrations of this compound or vehicle control for a predetermined amount of time (e.g., 1-4 hours) in a standard CO₂ incubator.
-
Assay Preparation: Just before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with L-glutamine and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Seahorse XF Glycolysis Stress Test:
-
Load the sensor cartridge with the components of the Glycolysis Stress Test Kit: glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a glycolysis inhibitor).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure the extracellular acidification rate (ECAR), an indicator of glycolysis, at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.
-
-
Data Analysis: The Seahorse software will calculate key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve. Compare these parameters between the this compound-treated and control groups.
Signaling Pathways
The inhibition of glycolysis by this compound is expected to impact key signaling pathways that regulate immunometabolism, particularly the mTOR and AMPK pathways.
Caption: this compound inhibits enolase, disrupting glycolysis and impacting mTOR and AMPK signaling in immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genemedi.net [genemedi.net]
- 6. Combined IFN-γ and IL-2 release assay for detect active pulmonary tuberculosis: a prospective multicentre diagnostic study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating AP-III-a4 Hydrochloride in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-III-a4 hydrochloride, also known as ENOblock, is an inhibitor of enolase, a key enzyme in the glycolytic pathway.[1] Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation and survival. Targeting this metabolic vulnerability with enolase inhibitors like AP-III-a4 presents a promising strategy in oncology. While preclinical studies have demonstrated the standalone anticancer effects of AP-III-a4, its potential in combination with other established cancer therapies remains an area of active investigation.[1] This document provides a comprehensive overview of the rationale, experimental protocols, and data interpretation for evaluating the synergistic or additive effects of this compound in combination with conventional chemotherapeutic agents, targeted therapies, and immunotherapies.
Mechanism of Action and Rationale for Combination Therapy
AP-III-a4 functions by inhibiting enolase, which catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis. This inhibition is expected to deplete intracellular ATP, induce oxidative stress, and ultimately lead to cancer cell death.[2] Combining AP-III-a4 with other anticancer agents could offer several advantages:
-
Synergistic Cytotoxicity: Targeting both cellular metabolism with AP-III-a4 and another critical pathway (e.g., DNA replication with chemotherapy) may lead to a greater-than-additive cancer cell killing effect.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to conventional therapies. By targeting a fundamental metabolic process, AP-III-a4 may sensitize resistant cells to these agents. Studies have shown that inhibiting glycolysis can sensitize cancer cells to drugs like doxorubicin.[2]
-
Enhanced Apoptosis: The combination of metabolic stress induced by AP-III-a4 and the cytotoxic effects of other drugs can converge on apoptotic pathways, leading to a more robust induction of programmed cell death.
-
Modulation of the Tumor Microenvironment: Glycolysis inhibition can impact the tumor microenvironment, potentially enhancing the efficacy of immunotherapies. For instance, a non-allosteric enolase 1 inhibitor has been shown to sensitize triple-negative breast cancer to checkpoint inhibitors in preclinical models.[3]
Data Presentation: In Vitro Synergism of Glycolysis Inhibitors with Chemotherapy
While specific quantitative data for this compound in combination with other drugs are not yet widely published, the following tables represent hypothetical data based on observed trends with other glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), in combination with common chemotherapeutic agents. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: In Vitro Cytotoxicity (IC50, µM) of a Glycolysis Inhibitor (GI) in Combination with Doxorubicin in Breast Cancer Cells (e.g., MDA-MB-231).
| Treatment Group | Glycolysis Inhibitor (GI) | Doxorubicin | Combination Index (CI)* |
| GI Alone | 5.0 | - | - |
| Doxorubicin Alone | - | 0.5 | - |
| GI + Doxorubicin | 1.5 | 0.15 | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method.[4] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction (% of Apoptotic Cells) by a Glycolysis Inhibitor (GI) and Cisplatin in Ovarian Cancer Cells (e.g., A2780).
| Treatment Group | % Apoptotic Cells (Annexin V Staining) |
| Control | 5% |
| GI Alone (IC50) | 15% |
| Cisplatin Alone (IC50) | 25% |
| GI + Cisplatin | 60% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of this compound alone and in combination with another anticancer drug.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[5]
-
DMSO (for dissolving MTT formazan)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT/CCK-8 Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using software like CompuSyn to assess synergy.[4][8]
Protocol 2: Western Blot for Apoptosis Markers
This protocol is used to detect the expression of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, following drug treatment.[9]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis induction.[9]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle control, AP-III-a4 alone, combination drug alone, AP-III-a4 + combination drug).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot). Compare tumor growth inhibition between the different treatment groups.[12]
Mandatory Visualizations
Caption: Signaling pathway of AP-III-a4 and chemotherapy leading to apoptosis.
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell viability and drug combination assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Delivery of AP-III-a4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of AP-III-a4 hydrochloride (also known as ENOblock), a potent non-substrate analogue inhibitor of the enzyme enolase.[1][2] Due to its therapeutic potential in cancer and diabetes research, establishing reliable methods for in vivo administration is critical.[1][3] This document outlines the mechanism of action, formulation strategies for overcoming solubility challenges, and detailed protocols for intravenous and intraperitoneal administration in rodent models.
Introduction to this compound
AP-III-a4 is a small molecule that directly binds to and inhibits enolase, a key metalloenzyme in the glycolytic pathway, with an IC50 of 0.576 µM.[2][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), the ninth step of glycolysis.[2] By inhibiting this step, AP-III-a4 disrupts a critical energy production pathway, which is often upregulated in cancer cells. In vitro studies have shown that AP-III-a4 can inhibit cancer cell migration and invasion, induce apoptosis, and decrease the expression of downstream survival proteins like AKT and Bcl-xL.[1][5]
A primary challenge for the in vivo application of AP-III-a4 is its low aqueous solubility.[1] The hydrochloride salt form demonstrates improved solubility in water (12.5 mg/mL with sonication) compared to the free base, which is largely insoluble.[1][3] However, for systemic administration, specialized formulations are often required to ensure bioavailability and prevent precipitation.
Mechanism of Action and Signaling Pathway
AP-III-a4's primary target is enolase. Inhibition of this enzyme leads to a bottleneck in glycolysis, impacting cellular metabolism. This disruption has been shown to affect several downstream signaling pathways implicated in cell survival and proliferation.
By blocking enolase, AP-III-a4 has been observed to down-regulate the AKT signaling pathway, a crucial regulator of cell survival and apoptosis.
Formulation of this compound for In Vivo Use
Proper formulation is essential for the successful in vivo delivery of AP-III-a4, given its solubility characteristics. A common approach for hydrophobic or poorly soluble compounds is the use of a co-solvent system.[6] A validated formulation for AP-III-a4 involves a mixture of DMSO, PEG300, Tween 80, and saline.[7]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Chemical Name | This compound (ENOblock hydrochloride) | [3] |
| Target | Enolase | |
| IC50 | 0.576 µM | [1] |
| Solubility (H₂O) | < 0.1 mg/mL (free base); 12.5 mg/mL (HCl salt, with ultrasound) | [1][3] |
| Solubility (DMSO) | ≥ 53 mg/mL (HCl salt); 100-257.5 mg/mL (free base) | [1][3] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [7] |
| Achieved Concentration | 5 mg/mL (8.41 mM) | [7] |
Protocol 1: Preparation of AP-III-a4 HCl Formulation for Injection
This protocol describes the preparation of a 5 mg/mL solution of AP-III-a4 suitable for in vivo administration.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare Co-solvent Vehicle: In a sterile conical tube, prepare the vehicle by mixing the solvents in the correct proportions first. For every 1 mL of final solution, you will need:
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Saline
-
-
Dissolve AP-III-a4 in DMSO: Weigh the required amount of this compound. Dissolve it completely in DMSO to create a 10x stock solution (e.g., for a final concentration of 5 mg/mL, create a 50 mg/mL stock in DMSO). For 1 mL of final solution, dissolve 5 mg of AP-III-a4 HCl in 100 µL of DMSO.
-
Combine Components Sequentially: a. Start with the 400 µL of PEG300. b. Add the 100 µL of AP-III-a4/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear. c. Add the 50 µL of Tween 80. Vortex again until the solution is homogeneous. d. Slowly add the 450 µL of saline while vortexing to prevent precipitation.
-
Final Homogenization: Vortex the final mixture for 1-2 minutes. If any cloudiness persists, sonicate the solution for 5-10 minutes until it becomes clear.[7]
-
Sterility and Use: This formulation should be prepared fresh on the day of use.[1] If necessary, it can be sterilized by passing it through a 0.22 µm syringe filter, though the viscosity may make this difficult.
In Vivo Administration Protocols
The following are generalized protocols for intravenous and intraperitoneal injections in mice, which are common routes for systemic delivery of small molecule inhibitors. These protocols should be performed by trained personnel in accordance with an approved animal care and use protocol.
Experimental Workflow Overview
Recommended Injection Parameters for Mice
| Parameter | Intravenous (IV) - Tail Vein | Intraperitoneal (IP) | Reference(s) |
| Needle Gauge | 27-30 G | 25-27 G | [8][9] |
| Max Bolus Volume | 5 mL/kg (approx. 100 µL/20g mouse) | 10 mL/kg (approx. 200-250 µL/25g mouse) | [8][10] |
| Injection Angle | ~30° to the tail | 30-45° to the abdomen | [9][11] |
| Anesthesia Required | No (with proper restraint) | No (with proper restraint) | [12] |
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
This method allows for rapid and complete bioavailability of the compound.
Materials:
-
Prepared AP-III-a4 HCl formulation
-
Sterile syringes (e.g., 0.3-1.0 mL)
-
Sterile needles (27-30 G)[8]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% Isopropyl alcohol wipes
-
Sterile gauze
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise injection volume. To aid in vein visualization, warm the mouse's tail using a heat lamp or by placing the cage on a warming pad.[8][13] This causes vasodilation. Do not overheat the animal.
-
Restraint: Place the mouse in an appropriate restraint device, allowing the tail to be accessible.
-
Vein Identification: Gently rotate the tail to locate one of the two lateral tail veins. Wipe the tail with an alcohol pad to clean the injection site.[13]
-
Injection: a. Load the syringe with the calculated volume of the AP-III-a4 formulation, ensuring no air bubbles are present.[8] b. Align the needle parallel to the tail with the bevel facing up.[11] c. Insert the needle at a shallow angle (~30°) into the distal third of the tail vein.[11] A successful insertion may result in a small "flash" of blood in the needle hub. d. Inject the solution slowly and steadily. The vein should blanch as the solution displaces the blood.[11] If swelling occurs, the needle is not in the vein; withdraw immediately and attempt a more proximal injection.
-
Post-Injection: a. Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to stop any bleeding.[11] b. Return the mouse to its cage and monitor for any immediate adverse reactions for 5-10 minutes.[11]
Protocol 3: Intraperitoneal (IP) Injection in Mice
This route is technically simpler than IV injection and allows for the administration of larger volumes.
Materials:
-
Prepared AP-III-a4 HCl formulation
-
Sterile syringes (e.g., 1.0 mL)
-
Sterile needles (25-27 G)[14]
-
70% Isopropyl alcohol wipes
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the injection volume.
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse so its head is slightly lower than its hindquarters; this causes the abdominal organs to shift forward, reducing the risk of puncture.[9]
-
Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][14]
-
Injection: a. Load the syringe with the calculated volume, removing all air bubbles. b. Insert the needle with the bevel up at a 30-40° angle into the identified injection site.[14] c. Slightly pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, it is safe to inject.[9] d. Depress the plunger smoothly to administer the full volume.
-
Post-Injection: a. Withdraw the needle and immediately place it in a sharps container. b. Return the animal to its cage and monitor for any signs of distress or complications.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. AP-III-a4 (ENOblock) | Cancer cell metastasis inhibitor | TargetMol [targetmol.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 11. research.vt.edu [research.vt.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. dsv.ulaval.ca [dsv.ulaval.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note and Protocols: Western Blot Analysis for Enolase Localization after ENOblock Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-enolase (ENO1) is a multifunctional protein. Primarily known as a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the cytoplasm, it also exhibits "moonlighting" functions unrelated to glycolysis.[1][2][3] These non-glycolytic roles, which include transcriptional regulation and plasminogen binding, are critically dependent on its subcellular localization.[1][4] ENO1 can be found in the cytoplasm, nucleus, associated with mitochondria, and on the cell surface, with each location dictating a different biological activity.[1][4][5]
ENOblock is a small molecule that has been reported to alter the cellular localization of enolase, thereby influencing its non-glycolytic functions.[2][6] While initially described as an inhibitor of enolase's enzymatic activity, subsequent studies suggest its primary effect may not be direct enzymatic inhibition but rather a modulation of its cellular roles.[6][7][8] Investigating the effect of compounds like ENOblock on protein translocation is crucial for understanding their mechanism of action and for developing novel therapeutic strategies.
This application note provides a detailed protocol for utilizing subcellular fractionation followed by Western blot analysis to investigate the effects of ENOblock treatment on the localization of enolase in cultured cells.
Principle of the Method
The experimental approach involves treating cultured cells with ENOblock or a vehicle control. Following treatment, the cells are harvested and subjected to subcellular fractionation to separate the cytoplasm, nucleus, and membrane components. The protein concentration of each fraction is determined to ensure equal loading for Western blot analysis. Finally, the relative abundance of enolase in each fraction is quantified by Western blot and densitometry to determine if ENOblock induces a shift in its subcellular localization.
Experimental Workflow and Conceptual Pathway
The following diagrams illustrate the overall experimental procedure and the conceptual basis for ENOblock's effect on enolase localization.
Caption: High-level overview of the experimental procedure.
Caption: ENOblock's proposed mechanism of altering enolase localization.
Detailed Experimental Protocols
Protocol 1: Cell Culture and ENOblock Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, A549) in 100 mm dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Growth: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing either ENOblock at the desired final concentration (e.g., 10 µM) or an equivalent volume of vehicle (e.g., DMSO) as a control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Subcellular Fractionation
This protocol is adapted from established methods for separating cytoplasmic, membrane, and nuclear fractions.[9][10][11] All steps should be performed at 4°C with pre-chilled buffers and centrifuges.
Reagents:
-
PBS (Phosphate-Buffered Saline): pH 7.4.
-
Cytoplasmic Lysis Buffer (CLB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, 1 mM DTT, and 1X Protease Inhibitor Cocktail.
-
Nuclear Lysis Buffer (NLB): 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1X Protease Inhibitor Cocktail.
-
Membrane Lysis Buffer (MLB): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 1X Protease Inhibitor Cocktail.
Procedure:
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of fresh, ice-cold PBS and transfer to a pre-chilled 1.5 mL microcentrifuge tube.
-
Cell Lysis: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 200 µL of ice-cold CLB.
-
Cytoplasmic Fraction Isolation: Incubate on ice for 15 minutes, vortexing gently every 5 minutes. Centrifuge at 1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction , and transfer it to a new pre-chilled tube.
-
Nuclear Fraction Isolation: Wash the remaining pellet with 500 µL of CLB (without NP-40) to remove residual cytoplasmic proteins. Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant. Resuspend the pellet in 100 µL of ice-cold NLB.
-
Nuclear Lysis: Incubate on ice for 30 minutes with vigorous vortexing every 10 minutes.
-
Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant, which contains the nuclear fraction , and transfer to a new pre-chilled tube.
-
Membrane Fraction Isolation (Optional): If a distinct membrane fraction is desired, the pellet from step 3 can be washed and then lysed with MLB. Alternatively, total membrane proteins can be isolated from a separate dish of treated cells using a dedicated membrane protein extraction kit. For simplicity, this protocol focuses on cytoplasmic and nuclear separation.
-
Storage: Store all fractions at -80°C until use.
Protocol 3: Protein Concentration Determination
-
Determine the protein concentration of each fraction using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.[10][12]
-
Based on the concentrations, calculate the volume of each fraction needed to obtain an equal amount of protein for loading (e.g., 20-30 µg per lane).
Protocol 4: SDS-PAGE and Western Blotting for Enolase
This is a general protocol; specific conditions may need optimization.[13]
-
Sample Preparation: Mix the calculated volume of each protein fraction with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein from each fraction (cytoplasmic, nuclear) for both control and ENOblock-treated samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for enolase (e.g., anti-ENO1 antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Loading Control: To ensure equal protein loading between lanes of the same fraction type, the blot can be stripped and re-probed for a loading control specific to that fraction (e.g., β-actin or GAPDH for cytoplasm, Lamin B1 or Histone H3 for the nucleus).[14][15]
Data Presentation and Expected Results
The primary outcome of this experiment is the relative distribution of enolase across different subcellular fractions, comparing control and ENOblock-treated cells. Densitometric analysis of the Western blot bands should be performed using software like ImageJ.[12][16] The intensity of the enolase band in each lane is normalized to the intensity of the corresponding loading control band for that fraction.
The results can be summarized in a table for clear comparison.
Table 1: Quantitative Analysis of Enolase Subcellular Localization
| Treatment Group | Subcellular Fraction | Relative Enolase Abundance (Normalized Density ± SD) | Purity Marker (Loading Control) |
| Vehicle Control | Cytoplasm | Value | β-Actin / GAPDH |
| Nucleus | Value | Lamin B1 / Histone H3 | |
| ENOblock (10 µM) | Cytoplasm | Value | β-Actin / GAPDH |
| Nucleus | Value | Lamin B1 / Histone H3 |
Interpretation of Results:
-
No Change: If ENOblock has no effect, the relative abundance of enolase in the cytoplasmic and nuclear fractions will be similar between the vehicle control and treated groups.
-
Translocation Event: A significant increase in the normalized density of enolase in the nuclear fraction of ENOblock-treated cells, coupled with a potential decrease in the cytoplasmic fraction, would indicate that ENOblock promotes the translocation of enolase into the nucleus. The opposite would suggest export from the nucleus. These changes provide a basis for further investigation into the functional consequences of this relocalization.
References
- 1. Frontiers | When Place Matters: Shuttling of Enolase-1 Across Cellular Compartments [frontiersin.org]
- 2. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. When Place Matters: Shuttling of Enolase-1 Across Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Place Matters: Shuttling of Enolase-1 Across Cellular Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Enolase - Wikipedia [en.wikipedia.org]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 10. 2.8. Cell Fractionation and Western Blot Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. abcam.com [abcam.com]
- 15. ウェスタンブロットのストリッピング法とリプロービング法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
Application Notes and Protocols for Testing AP-III-a4 Hydrochloride in Zebrafish Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zebrafish (Danio rerio) have emerged as a powerful in vivo model for cancer research and drug discovery. Their genetic tractability, optical transparency during early development, and capacity for high-throughput screening make them an ideal platform for evaluating novel anti-cancer compounds.[1][2] Zebrafish xenograft models, in which human cancer cells are implanted into zebrafish embryos or larvae, allow for the real-time visualization of tumor growth, angiogenesis, and metastasis.[3][4] This document provides detailed application notes and protocols for utilizing zebrafish xenograft models to test the efficacy of AP-III-a4 hydrochloride, a potent small molecule inhibitor of the glycolytic enzyme enolase.[5][6]
This compound, also known as ENOblock, is a non-substrate analogue inhibitor of enolase with an IC50 of 0.576 µM.[5][6] Enolase is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands. By inhibiting enolase, this compound disrupts cancer cell metabolism, leading to reduced viability, migration, and invasion.[5] Furthermore, evidence suggests that enolase inhibition can impact the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2]
These application notes will guide researchers through the process of establishing zebrafish xenografts, treating them with this compound, and quantifying the subsequent effects on tumor progression and metastasis.
Data Presentation
In Vitro Efficacy of this compound
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| AP-III-a4 HCl (ENOblock) | Enolase | 0.576 | - | General enolase inhibition | [5][6] |
| AP-III-a4 HCl (ENOblock) | Enolase | Dose-dependent | HCT116 (Colon Carcinoma) | Inhibition of cell viability | [5] |
In Vivo Efficacy of this compound in Zebrafish Xenografts
| Compound | Concentration (µM) | Cancer Cell Line | Effect on Tumor | Reference |
| AP-III-a4 HCl (ENOblock) | 10 | HCT116 (Colon Carcinoma) | Reduced cancer cell dissemination | [5][7] |
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound. By inhibiting enolase, it disrupts glycolysis, a metabolic pathway crucial for cancer cell proliferation. This inhibition also leads to the downregulation of the PI3K/Akt signaling pathway, which further contributes to the anti-cancer effects by promoting apoptosis and inhibiting cell migration and invasion.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for testing this compound in a zebrafish xenograft model.
Caption: Zebrafish xenograft experimental workflow.
Experimental Protocols
Zebrafish Care and Maintenance
-
Maintain adult zebrafish in a recirculating aquaculture system at 28.5°C on a 14:10 hour light:dark cycle.
-
Feed fish daily with commercially available flake food and live brine shrimp.
-
Collect embryos after natural spawning and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.
Tumor Cell Preparation and Labeling
-
Culture human cancer cells (e.g., HCT116) in appropriate media and conditions.
-
For fluorescent labeling, incubate cells with a lipophilic dye such as CM-DiI (2 µg/mL) for 5 minutes at 37°C, followed by 15 minutes at 4°C.
-
Alternatively, use cancer cell lines stably expressing a fluorescent protein like GFP.[4]
-
Wash the labeled cells three times with PBS and resuspend in serum-free culture medium at a concentration of 5 x 10^7 cells/mL.
Microinjection of Tumor Cells
-
Anesthetize 2 days post-fertilization (dpf) zebrafish embryos with 0.02% tricaine.
-
Align the embryos on an agarose plate.
-
Using a microinjector, inject approximately 200-300 cells into the yolk sac or perivitelline space of each embryo.[8][9]
-
After injection, transfer the embryos to fresh E3 medium and incubate at 34°C.[4]
This compound Treatment
-
At 1-day post-injection (dpi), screen the embryos for successful engraftment and transfer individual embryos to a 96-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in E3 medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) group.
-
Expose the embryos to the treatment solutions by adding them to the wells.
-
Incubate the plate at 34°C for the duration of the experiment (e.g., 48-72 hours).
-
Refresh the treatment solutions daily.
Data Acquisition and Analysis
-
At designated time points (e.g., 24, 48, 72 hours post-treatment), anesthetize the embryos.
-
Image the embryos using a fluorescence stereomicroscope or a confocal microscope.
-
Tumor Growth Quantification: Measure the area of the primary tumor's fluorescent signal using image analysis software (e.g., ImageJ/Fiji). Calculate the fold change in tumor area relative to the initial time point.
-
Metastasis Quantification: Count the number of disseminated fluorescent cells or metastatic foci outside the primary tumor site. The transparent nature of the zebrafish allows for easy visualization of metastasis to distant sites.[4]
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the treatment groups with the control group. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The zebrafish xenograft model provides a rapid and robust platform for the in vivo evaluation of anti-cancer compounds like this compound.[10] The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this model to investigate the therapeutic potential of enolase inhibitors and other novel cancer drugs. The ability to visualize and quantify tumor growth and metastasis in a living organism provides invaluable insights into drug efficacy and mechanism of action.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Inhibition of α-enolase affects the biological activity of breast cancer cells by attenuating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of ENO1 and its targeted therapy in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arts.units.it [arts.units.it]
- 9. mdpi.com [mdpi.com]
- 10. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Metabolic Changes with ENOblock using the Seahorse XF Assay
Introduction
Cellular metabolism is a dynamic process that is fundamental to cell health, function, and response to various stimuli. The Agilent Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of two key metabolic pathways: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively[1][2]. These measurements provide a window into the metabolic phenotype of cells and how it is altered by genetic manipulation, disease, or drug treatment[3][4].
ENOblock is a small molecule that has been reported to bind to enolase, a glycolytic enzyme[5]. While initially described as an inhibitor of enolase's enzymatic activity, subsequent studies have suggested that ENOblock's biological effects may be mediated through the modulation of enolase's non-glycolytic or "moonlighting" functions[6][7][8][9]. These functions include acting as a transcriptional repressor for genes involved in metabolism and inflammation[6][7][10]. Therefore, the Seahorse XF assay is an ideal platform to investigate the metabolic consequences of treating cells with ENOblock.
These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to measure the metabolic changes induced by ENOblock treatment.
Key Concepts of Seahorse XF Assays
The two primary assays used to assess cellular metabolism are the Cell Mito Stress Test and the Glycolysis Stress Test .
-
Cell Mito Stress Test: This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial toxins. The typical injection series includes oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors)[11]. From the resulting changes in OCR, one can determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.
-
Glycolysis Stress Test: This assay assesses the cellular capacity for glycolysis by measuring ECAR. The standard protocol involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG), a competitive inhibitor of glycolysis[2]. This allows for the determination of the basal glycolysis rate, glycolytic capacity, and glycolytic reserve.
Expected Metabolic Effects of ENOblock
Given that ENOblock may modulate the non-glycolytic functions of enolase, which can act as a transcriptional repressor of metabolic genes, its effects on cellular bioenergetics could be complex. For instance, by altering the expression of genes involved in lipid homeostasis and gluconeogenesis, ENOblock could indirectly impact both mitochondrial respiration and glycolysis[7][10][12]. The Seahorse XF assay can elucidate these changes, providing insights into the compound's mechanism of action.
Data Presentation
The quantitative data obtained from a Seahorse XF assay after treatment with ENOblock can be summarized in tables for clear comparison. Below are example tables illustrating how data from both the Mito Stress Test and Glycolysis Stress Test could be presented.
Table 1: Effect of ENOblock on Mitochondrial Respiration Parameters (OCR, pmol/min)
| Treatment | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity | Non-Mitochondrial Respiration |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 5 | 10 ± 2 |
| ENOblock (10 µM) | 85 ± 6 | 60 ± 5 | 170 ± 8 | 85 ± 6 | 10 ± 2 |
Data are represented as mean ± standard deviation.
Table 2: Effect of ENOblock on Glycolytic Parameters (ECAR, mpH/min)
| Treatment | Basal Glycolysis | Glycolytic Capacity | Glycolytic Reserve | Non-Glycolytic Acidification |
| Vehicle Control | 30 ± 2 | 60 ± 3 | 30 ± 2 | 5 ± 1 |
| ENOblock (10 µM) | 25 ± 2 | 50 ± 4 | 25 ± 3 | 5 ± 1 |
Data are represented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
To visualize the concepts and procedures described, the following diagrams have been generated using Graphviz.
References
- 1. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring the Intersection of CRISPR-Cas9 and AP-III-a4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research has been conducted on the revolutionary CRISPR-Cas9 gene-editing technology and, separately, on the enolase inhibitor AP-III-a4 hydrochloride (also known as ENOblock). However, a review of current scientific literature reveals a notable absence of studies conducted in conjunction. This document, therefore, will provide detailed application notes and protocols for each technology independently. Furthermore, it will explore a theoretical framework for potential synergistic applications in future research, based on their distinct mechanisms of action.
Section 1: this compound (ENOblock)
This compound is a non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] Its inhibitory action on enolase leads to downstream effects on cellular metabolism and has been investigated for its potential in cancer therapy and metabolic diseases.[2]
Mechanism of Action
This compound directly binds to and inhibits the activity of enolase, with an IC50 of 0.576 μM.[1][2] This inhibition disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis. The consequences of this inhibition include reduced cancer cell viability, migration, and invasion.[1][2] Studies have shown that AP-III-a4 can induce cancer cell apoptosis, particularly under hypoxic conditions, and down-regulates the expression of anti-apoptotic proteins such as AKT and Bcl-xL.[1][2]
References
Troubleshooting & Optimization
AP-III-a4 hydrochloride solubility and stability in media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of AP-III-a4 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as ENOblock hydrochloride, is a small molecule, non-substrate analog inhibitor of the glycolytic enzyme enolase, with a particular selectivity for the ENO2 isoform. Its primary mechanism of action involves the direct binding to enolase, thereby inhibiting its catalytic activity. This inhibition disrupts the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate in the glycolysis pathway, leading to downstream effects on cancer cell metabolism, proliferation, migration, and invasion.
2. What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For aqueous solutions, some solubility can be achieved, particularly with the aid of sonication. It is important to use fresh, anhydrous DMSO as the compound is hygroscopic, and moisture can significantly impact solubility.
3. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
4. Is this compound stable in cell culture media?
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of the solvent.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 53 | ≥ 83.97 | Hygroscopic DMSO can affect solubility; use freshly opened solvent. |
| Water | 12.5 | 19.80 | Requires sonication to dissolve. |
Molecular Weight of this compound: 631.18 g/mol
Troubleshooting Guide
Problem: Precipitate formation when diluting DMSO stock solution into aqueous media.
-
Cause: this compound has lower solubility in aqueous solutions compared to DMSO. The high concentration of the DMSO stock solution can cause the compound to precipitate when introduced into the aqueous environment of the cell culture media.
-
Solution:
-
Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound in the media.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Ensure the final DMSO concentration in your experimental and control groups is consistent.
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Pre-warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Problem: Inconsistent or unexpected experimental results.
-
Cause: This could be due to the degradation of this compound in the cell culture media over the course of the experiment.
-
Solution:
-
Perform a stability study: It is highly recommended to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A general protocol is provided below.
-
Replenish the compound: If the compound is found to be unstable, consider replacing the media with freshly prepared this compound-containing media at regular intervals during long-term experiments.
-
Minimize exposure to light: Protect the compound and media containing the compound from direct light, as light can accelerate the degradation of some chemical compounds.
-
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound. The specific analytical method (e.g., HPLC-UV, LC-MS) will need to be optimized for your laboratory's equipment and expertise.
Objective: To determine the concentration of this compound remaining in cell culture media over a specified time period at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Appropriate solvents for the analytical method (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Prepare the working solution: Dilute the DMSO stock solution into pre-warmed (37°C) cell culture medium to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.
-
Time point sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution. This will serve as your reference.
-
Incubate the remaining working solution at 37°C in a 5% CO2 incubator.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), withdraw aliquots of the incubated solution.
-
-
Sample processing:
-
For each time point, to precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., 3 volumes of cold acetonitrile).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Analytical measurement:
-
Analyze the supernatant from each time point using a validated HPLC-UV or LC-MS method to quantify the concentration of this compound.
-
Develop a standard curve using known concentrations of this compound in the same media/solvent mixture to ensure accurate quantification.
-
-
Data analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to visualize the degradation profile.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits enolase, impacting downstream signaling.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in media.
Optimizing AP-III-a4 hydrochloride concentration for cell viability assays
Welcome to the technical support center for AP-III-a4 hydrochloride (also known as ENOblock). This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this compound in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as ENOblock, is a potent and specific non-substrate analogue inhibitor of enolase.[1][2] Enolase is a key metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[3] By directly binding to enolase and inhibiting its activity (with an IC50 of 0.576 µM), AP-III-a4 disrupts glycolysis, a critical pathway for energy production in cancer cells.[1][2] This inhibition leads to decreased cell viability and can induce apoptosis.[1]
Q2: Beyond glycolysis, what other signaling pathways are affected by AP-III-a4?
A2: AP-III-a4's effects extend beyond simple glycolysis inhibition. It has been shown to down-regulate the expression of key survival proteins such as AKT and Bcl-xL, which are negative regulators of apoptosis.[1][4] The PI3K/Akt pathway is a central regulator of cell growth and survival, and its inhibition contributes to the pro-apoptotic effects of AP-III-a4.[5]
Q3: How should I dissolve and store this compound?
A3: this compound is highly soluble in DMSO (e.g., 100 mg/mL), which is the recommended solvent for preparing concentrated stock solutions.[6] It is poorly soluble in water.[4]
-
Stock Solutions: Prepare a concentrated stock in fresh, high-quality DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the pure compound at -20°C for up to three years. Store stock solutions in solvent at -80°C for up to one year.[4]
-
Working Solutions: When preparing working solutions for cell culture, dilute the DMSO stock directly into the culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).
Q4: Is there a difference in AP-III-a4's efficacy under normoxic vs. hypoxic conditions?
A4: Yes, experimental evidence shows that AP-III-a4 induces higher levels of cell death in cancer cells under hypoxic (low oxygen) conditions compared to normoxia.[1][6] Since many solid tumors have hypoxic microenvironments and rely heavily on glycolysis, this is a critical parameter to consider in your experimental design.
Optimizing Experimental Conditions
Q1: How do I determine the optimal concentration of AP-III-a4 for my cell viability assay?
A1: The optimal concentration is highly dependent on the cell line and the experimental endpoint (e.g., apoptosis, anti-proliferation, anti-invasion). A dose-response experiment is crucial.
-
Select a Range: Start with a broad concentration range. Based on published data for HCT116 colon cancer cells, a range of 0.5 µM to 10 µM is a reasonable starting point.[1]
-
Perform a Dose-Response Curve: Seed your cells and treat them with a serial dilution of AP-III-a4 (e.g., 8-12 concentrations) for a fixed time point (e.g., 24 or 48 hours).
-
Calculate IC50: Determine the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%.[7] This value serves as a benchmark for your specific cell line. For subsequent experiments, you can use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Q2: What is a typical incubation time for AP-III-a4 treatment?
A2: Incubation times can vary. Studies have shown effects at 24, 48, and 72 hours.[1][7] The IC50 value can differ significantly depending on the treatment duration.[7] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of the cellular response to AP-III-a4.
Data Summary
Table 1: Published Concentrations of AP-III-a4 in Cellular and In Vivo Models
| Model System | Cell Line/Organism | Concentration Range | Incubation Time | Observed Effect | Reference |
| In Vitro | HCT116 (Colon) | 1.25 - 10 µM | 24 h | Dose-dependent inhibition of cell viability; increased cell death under hypoxia. | [1] |
| In Vitro | HCT116 (Colon) | 0.625 µM | N/A | Significant inhibition of cancer cell invasion. | [1] |
| In Vitro | HCT116 (Colon) | 5 µM | 24 h | Inhibition of migration/invasion; downregulation of AKT and Bcl-xL. | [4][6] |
| In Vitro | Huh7 & HEK cells | N/A | N/A | Induced glucose uptake and inhibited PEPCK expression. | [4][6] |
| In Vivo | Zebrafish Xenograft | 10 µM | 96 h | Reduced cancer cell dissemination and metastasis. | [1][4] |
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound (ENOblock).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. AP-III-a4 (ENOblock) | Cancer cell metastasis inhibitor | TargetMol [targetmol.com]
- 5. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ENOblock experiments
Welcome to the ENOblock Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and conducting successful experiments with ENOblock. Here you will find answers to frequently asked questions, detailed experimental protocols, and guidance on interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of ENOblock?
ENOblock is a small molecule that has been reported to modulate the non-glycolytic, or "moonlighting," functions of enolase, a key enzyme in the glycolysis pathway.[1][2][3][4][5] The primary proposed mechanism is the induction of enolase's translocation from the cytoplasm to the nucleus.[3][4][6] Once in the nucleus, enolase can act as a transcriptional repressor for various genes, including those involved in lipid homeostasis (Srebp-1a, Srebp-1c), gluconeogenesis (Pck-1), and inflammation (Tnf-α, Il-6).[2][7] This transcriptional repression is believed to be responsible for many of the biological effects attributed to ENOblock.
Q2: Is there controversy surrounding ENOblock's mechanism of action?
Yes, there is significant debate in the scientific literature regarding ENOblock's precise mechanism of action. While some studies suggest it directly binds to and inhibits enolase, others have found that ENOblock does not inhibit the enzymatic activity of enolase in vitro.[8][9][10] These latter studies suggest that some of the observed effects of ENOblock in certain assays may be due to off-target effects or interference with the assay itself, particularly those that rely on spectrophotometric measurements in the UV range.[8][9][10][11]
Q3: I am seeing inconsistent results in my cell viability assays with ENOblock. What could be the cause?
Inconsistent results in cell viability assays are a common issue and can stem from several factors:
-
Assay Interference: ENOblock has been reported to interfere with assays that use UV absorbance to measure the product of a reaction, such as some spectrophotometric enolase activity assays.[8][9][10][11][12][13] If you are using a tetrazolium-based assay (e.g., MTT, MTS, XTT) that requires reading absorbance in the UV spectrum, ENOblock's own absorbance may confound the results. Consider using a non-spectrophotometric method for assessing cell viability, such as a resazurin-based assay (which is fluorescent) or an ATP-based luminescence assay.[14]
-
Off-Target Effects: The observed effects of ENOblock on cell viability may not be solely due to its interaction with enolase. Small molecules can have off-target effects that contribute to their biological activity.[15] It is crucial to include appropriate controls to dissect the specific effects of enolase modulation.
-
Cell Type and Culture Conditions: The response to ENOblock can be highly dependent on the cell type and the specific culture conditions. Factors such as cell density, media composition, and the presence of serum can all influence the outcome of the experiment. Ensure consistent cell culture practices for all experiments.[16][17][18]
Q4: How can I confirm that ENOblock is inducing the nuclear translocation of enolase in my cells?
The most direct way to verify the nuclear translocation of enolase is through cellular fractionation followed by Western blotting. This technique separates the cytoplasmic and nuclear fractions of the cell, allowing you to quantify the amount of enolase in each compartment. An increase in the nuclear fraction of enolase relative to the cytoplasmic fraction after ENOblock treatment would confirm its effect on enolase localization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Cell Viability Results | 1. Interference of ENOblock with UV-based assays. 2. Off-target effects of ENOblock. 3. Variability in cell culture conditions. | 1. Switch to a non-UV-based viability assay such as a resazurin (fluorescence) or ATP-based (luminescence) assay. 2. Include a positive control for enolase inhibition (e.g., SF2312) and a negative control (vehicle).[8] Consider using siRNA to knockdown enolase as a more specific control. 3. Standardize cell seeding density, treatment duration, and media components. |
| No Effect on Downstream Targets | 1. Insufficient concentration or treatment time. 2. Cell line is not responsive to ENOblock. 3. Degradation of ENOblock. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 2. Confirm enolase expression in your cell line. Test a different cell line known to be responsive to ENOblock. 3. Prepare fresh solutions of ENOblock for each experiment. Store the stock solution as recommended by the manufacturer. |
| High Background in Western Blots | 1. Incomplete blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate your primary and secondary antibodies to determine the optimal dilution. 3. Increase the number and duration of washes after antibody incubations. |
| Contradictory Results Compared to Published Data | 1. Differences in experimental protocols. 2. Different cell lines or passage numbers. 3. The ongoing debate about ENOblock's mechanism of action. | 1. Carefully review and align your protocols with those from published studies. 2. Use the same cell lines and try to keep passage numbers low. 3. Acknowledge the controversy in your interpretation and consider experiments to investigate both on-target and potential off-target effects. |
Experimental Protocols
Cell Viability Assay (MTT Assay) with Troubleshooting Notes
The MTT assay is a colorimetric assay for assessing cell metabolic activity. However, due to the potential for ENOblock to interfere with absorbance readings, careful controls are essential.[19][20][21]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
ENOblock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)[20]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of ENOblock and appropriate vehicle controls. Include wells with media only as a blank.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the media containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark with gentle shaking.
-
Measure the absorbance at 570 nm.
Troubleshooting Note: If you suspect interference from ENOblock, run a parallel plate with a resazurin-based fluorescence assay or an ATP-based luminescence assay, which are less likely to be affected by compounds that absorb UV light.
Western Blot for Enolase Nuclear Translocation
This protocol details the separation of nuclear and cytoplasmic fractions to assess the localization of enolase.[22][23][24][25][26]
Materials:
-
Cell culture dishes
-
Cell scrapers
-
Cytoplasmic lysis buffer
-
Nuclear lysis buffer
-
Protease and phosphatase inhibitors
-
Microcentrifuge
-
Primary antibody against enolase
-
Primary antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in cytoplasmic lysis buffer containing protease and phosphatase inhibitors on ice.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with cytoplasmic lysis buffer.
-
Lyse the nuclear pellet in nuclear lysis buffer with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against enolase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
-
Analysis:
-
Probe the same membrane with antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to confirm the purity of your fractions.
-
Quantify the band intensities to determine the relative amount of enolase in each fraction.
-
Quantitative Data Summary
| Parameter | Cell Type | ENOblock Concentration | Observed Effect | Reference |
| IC50 (as originally reported) | HCT116 | 0.576 µM | Inhibition of cell viability | [27] |
| Adipogenic Gene Expression | Primary mouse preadipocytes | 10 µM | Suppression of adipogenic program | [2] |
| Inflammatory Gene Expression | Mouse liver | In vivo (dose not specified) | Transcriptional repression of Tnf-α and Il-6 | [2] |
| Gluconeogenesis Gene Expression | Mouse liver | In vivo (dose not specified) | Transcriptional repression of Pck-1 | [2] |
| Lipid Homeostasis Gene Expression | Mouse liver | In vivo (dose not specified) | Transcriptional repression of Srebp-1a and Srebp-1c | [2] |
| Enolase Nuclear Translocation | 3T3-L1 preadipocytes, Huh7 hepatocytes | 10 µM | Increased nuclear localization of enolase | [3] |
Visualizations
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Item - Effect of ENOblock on Enolase activity using spectrophotometric detection of PEP. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
- 18. biocompare.com [biocompare.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. blog.quartzy.com [blog.quartzy.com]
- 22. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
How to store and handle AP-III-a4 hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of AP-III-a4 hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ENOblock hydrochloride, is a small molecule inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4][5] Its primary mechanism of action is the direct binding to enolase, thereby inhibiting its enzymatic activity with an IC50 of 0.576 µM.[1][2][4] This inhibition of enolase disrupts glycolysis and can induce various cellular effects, making it a subject of research in cancer and diabetes.[1][3] It has been shown to inhibit cancer cell migration and invasion, induce apoptosis, and suppress gluconeogenesis.[1][6]
Q2: What are the recommended solvents for preparing this compound stock solutions?
The most common and recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][7] Water can also be used, but the solubility is lower.[1] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 are often required.[7][8]
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, storage at -20°C is recommended.[2][7][9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] The stability of stock solutions varies depending on the storage temperature and solvent.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid Powder | 4°C | Not specified | [10] |
| -20°C | 2 to 3 years | [2][7][8] | |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | [2][7] |
| -20°C | 1 month to 1 year | [1][2][6][8] | |
| -80°C | 6 months to 2 years | [1][2][6][7][8] | |
| Stock Solution in Water | -20°C | 1 year | [1] |
| -80°C | 2 years | [1] |
Note: It is highly recommended to follow the specific storage instructions provided on the product's datasheet.
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 53 mg/mL (83.97 mM) | [1][10] |
| 100 mg/mL (158.43 mM) | [8] | |
| 257.5 mg/mL (432.98 mM) | [7] | |
| Water | 12.5 mg/mL (19.80 mM) (requires sonication) | [1] |
| < 0.1 mg/mL (insoluble) | [6][10] | |
| Ethanol | 20 mg/mL | [3] |
Note: Solubility can be affected by factors such as the purity of the compound and the quality of the solvent. Using newly opened, anhydrous DMSO is recommended for optimal solubility.[1][6][8]
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have low solubility in the chosen solvent or the solvent quality may be poor.
-
Solution:
-
Use the recommended solvent: High-purity, anhydrous DMSO is the best choice for achieving a high concentration stock solution.[1][6][8]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][7]
-
Gentle Warming: Briefly warming the solution may help, but be cautious to avoid degradation. Refer to the product-specific datasheet for temperature stability.
-
Fresh Solvent: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds. Always use freshly opened DMSO.[1][6][8]
-
Issue 2: Precipitate forms in the stock solution after storage.
-
Possible Cause: The storage temperature may be too high, or the solution may have become saturated leading to precipitation upon freezing.
-
Solution:
-
Re-dissolve: Before use, bring the aliquot to room temperature and try to re-dissolve the precipitate by vortexing or brief sonication.
-
Lower Concentration: If precipitation is a recurring issue, consider preparing a slightly lower concentration stock solution.
-
Storage Temperature: Ensure the stock solution is stored at the recommended temperature, preferably -80°C for long-term stability.[1][2][7][8]
-
Issue 3: Inconsistent experimental results are observed.
-
Possible Cause: This could be due to degradation of the compound from improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[7]
-
Protect from Light: Some sources recommend protecting stock solutions from light.[6] Store aliquots in amber vials or wrap them in foil.
-
Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[1][6] For in vivo experiments, it is recommended to use the working solution on the same day it is prepared.[1][6]
-
Confirm Purity: If issues persist, consider verifying the purity of the compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 631.18 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 631.18 g/mol = 0.0063118 g = 6.31 mg
-
-
Weigh the compound: Accurately weigh 6.31 mg of this compound powder.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Aid Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in an ultrasonic water bath for a few minutes until the solid is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL). Store the aliquots at -80°C for long-term storage.[1][2][7][8]
Protocol 2: General Cell-Based Assay
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.1%).[7]
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), migration assay, or western blot for relevant protein expression.
Visualizations
Diagram 1: this compound Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. adipogen.com [adipogen.com]
- 4. AP-III-a4(ENOblock) hydrochloride|enolase inhibitor [dcchemicals.com]
- 5. This compound | 2070014-95-6 | Apoptosis | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AP-III-a4 (ENOblock) | Cancer cell metastasis inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound|2070014-95-6|MSDS [dcchemicals.com]
- 10. This compound - Immunomart [immunomart.com]
Technical Support Center: AP-III-a4 Hydrochloride (ENOblock)
Welcome to the technical support center for AP-III-a4 hydrochloride, also known as ENOblock. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, such as precipitation, when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (ENOblock) is a cell-permeable small molecule inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] Its inhibitory action on enolase makes it a valuable tool for research in metabolism, oncology, and diabetes.[1] It has been shown to induce cancer cell death, particularly under hypoxic conditions, and inhibit cell migration and invasion.[1] Some studies suggest its biological effects might be mediated through mechanisms other than direct enolase inhibition.[3]
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in DMSO (≥ 53 mg/mL), ethanol (20 mg/mL), and water (20 mg/mL). However, its aqueous solubility is very low when diluted from a DMSO stock into aqueous solutions like cell culture media.[1]
Q3: Why is my this compound precipitating in the cell culture medium?
A3: Precipitation of small molecules like this compound, when diluted from a concentrated DMSO stock into aqueous culture media, is a common issue. This "solvent-shift" precipitation occurs because the compound is poorly soluble in the aqueous environment of the media. Other factors that can contribute to precipitation in cell culture include temperature fluctuations, pH shifts in the media, and interactions with media components like salts and proteins.[4][5]
Q4: What is the recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to determine the tolerance of your specific cell line to DMSO in preliminary experiments.
Q5: How should I store this compound stock solutions?
A5: Powdered this compound should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate observed after adding this compound to the culture medium.
Workflow for Troubleshooting Precipitation
Caption: A workflow diagram for troubleshooting this compound precipitation.
| Potential Cause | Recommended Solution |
| High Final Concentration of Compound | The working concentration of this compound may exceed its solubility limit in the culture medium. Titrate the compound to determine the optimal, non-precipitating concentration for your experiments. Effective concentrations have been reported in the low µM range (e.g., 0.625 µM to 10 µM).[1] |
| "Solvent-Shift" Precipitation | Rapidly adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution. Prepare an intermediate dilution of the stock solution in pre-warmed, serum-free medium before adding it to the final culture vessel. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Culture Medium | Adding the compound to cold medium can decrease its solubility. Ensure your culture medium is pre-warmed to 37°C before adding this compound.[4] |
| Interaction with Media Components | Components in the culture medium, such as salts and proteins, can interact with the compound and cause precipitation.[4][5] If using serum-containing medium, the presence of serum proteins like albumin can sometimes help to stabilize small molecules.[2][6] Consider a brief incubation of the compound in serum-containing medium before adding it to the cells. |
| pH of the Medium | Although less common with buffered media, significant pH shifts can affect compound solubility. Ensure your medium is properly buffered and at the correct pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 631.18 g/mol ), dissolve 6.31 mg of the compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Treatment
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) serum-free cell culture medium
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed, serum-free medium. For example, to achieve a final concentration of 10 µM in a final volume of 2 mL, you can prepare a 100 µM intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of serum-free medium.
-
Gently vortex the intermediate dilution.
-
Add the appropriate volume of the intermediate dilution to your cell culture plate containing pre-warmed complete medium. For the example above, add 200 µL of the 100 µM intermediate dilution to 1.8 mL of complete medium in the well.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired experimental duration.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 631.18 g/mol | [7] |
| Solubility in DMSO | ≥ 53 mg/mL | [8] |
| Solubility in Ethanol | 20 mg/mL | |
| Solubility in Water | 20 mg/mL (Note: low when diluted from DMSO) | |
| IC₅₀ for Enolase | 0.576 µM | [1][2] |
| Reported Effective Concentration in Cell Culture | 0.625 µM - 10 µM | [1] |
Signaling Pathway
Simplified Representation of the Glycolytic Pathway and the Target of AP-III-a4
Caption: AP-III-a4 (ENOblock) inhibits the enzyme enolase in the glycolytic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Interaction of an Anticancer Nucleolipidic Ru(III) Complex with Human Serum Proteins: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of ENOblock's Mechanism of Action
Welcome to the technical support center for researchers utilizing ENOblock. This resource is designed to provide clarity and guidance on the conflicting data surrounding the mechanism of action of ENOblock. Here, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to help you interpret your experimental results and design future studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary controversy surrounding ENOblock's mechanism of action?
The central point of contention is whether ENOblock directly inhibits the enzymatic activity of enolase. Initial reports suggested that ENOblock, a non-substrate analog, binds to enolase and inhibits its role in glycolysis.[1][2] However, subsequent studies have presented evidence that ENOblock does not inhibit the enzymatic activity of enolase in vitro, suggesting its biological effects are mediated through alternative mechanisms.[3][4][5][6]
Q2: What is the evidence supporting ENOblock as a direct inhibitor of enolase activity?
Q3: What is the evidence against ENOblock being a direct inhibitor of enolase activity?
A study by Satani et al. (2016) systematically evaluated ENOblock's effect on enolase activity using three different in vitro assays, including an NADH-coupled assay, a direct phosphoenolpyruvate (PEP) detection assay, and a ³¹P NMR-based method.[3][4][5][8] Across all three assays, ENOblock at concentrations up to 500 μM failed to inhibit enolase activity.[3][5] The authors also noted that ENOblock's strong UV absorbance can interfere with spectrophotometric assays that measure PEP production, potentially leading to misleading results.[3][4][5]
Q4: If ENOblock doesn't inhibit enolase's enzymatic activity, how does it exert its biological effects?
The prevailing alternative hypothesis is that ENOblock modulates the non-glycolytic "moonlighting" functions of enolase.[7][9][10] Evidence suggests that ENOblock can induce the nuclear translocation of enolase, where it can act as a transcriptional repressor.[7][9][10] This mechanism is proposed to underlie its observed effects on glucose homeostasis, adipogenesis, and inflammation.[7][11][12][13] Specifically, ENOblock treatment has been associated with the downregulation of key genes involved in gluconeogenesis (Pck-1), lipid homeostasis (Srebp-1a, Srebp-1c), and inflammation (Tnf-α, Il-6).[11][12][13]
Q5: Could the observed effects of ENOblock be due to off-target interactions?
While the binding of ENOblock to enolase has been reported, the possibility of off-target effects contributing to its biological activity cannot be entirely ruled out, a common phenomenon with small molecule inhibitors.[3][14] The study by Satani et al. (2016) acknowledged that while their data indicates ENOblock does not inhibit enolase's enzymatic activity, it does not dispute that ENOblock may still bind to enolase.[3] Researchers should remain mindful of potential off-target effects when interpreting their data.
Troubleshooting Guide
Issue: My in vitro enolase activity assay shows inhibition with ENOblock, but the results are not reproducible.
-
Possible Cause 1: Assay Interference. ENOblock has strong UV absorbance, which can interfere with spectrophotometric assays that directly measure the formation of phosphoenolpyruvate (PEP) at 240 nm.[3][4][5]
-
Possible Cause 2: Reagent Quality. The purity and stability of ENOblock can affect experimental outcomes.
-
Recommendation: Ensure the quality and purity of your ENOblock stock. Whenever possible, obtain a certificate of analysis from the supplier. Prepare fresh dilutions for each experiment.
-
Issue: I am not observing the expected downstream effects of glycolysis inhibition (e.g., decreased lactate production) in cells treated with ENOblock.
-
Possible Cause: This observation is consistent with the findings that ENOblock may not be a direct inhibitor of enolase's enzymatic activity.[3][4][5]
Issue: My results on cell viability and apoptosis are inconsistent with published data.
-
Possible Cause: Cell-Type Specific Effects. The cellular response to ENOblock can be context-dependent. The original study highlighting its cytotoxic effects focused on cancer cells under hypoxic conditions.[1]
-
Recommendation: Carefully consider the cell line and experimental conditions. If possible, include positive controls for enolase inhibition (e.g., SF2312) to differentiate between effects due to enzymatic inhibition and other mechanisms.[3][8] Also, consider that ENOblock has been shown to induce apoptosis through both intrinsic and extrinsic pathways, so a broad analysis of apoptotic markers is warranted.[15]
-
Quantitative Data Summary
| Parameter | Reported Value | Publication |
| ENOblock IC50 (Enolase Inhibition) | ~0.6 μM | Jung et al. (Initial Report)[3][5] |
| ENOblock (Enolase Inhibition) | No inhibition up to 500 μM | Satani et al. (2016)[3][5] |
| SF2312 IC50 (Enolase Inhibition) | ~50 nM | Satani et al. (2016)[8] |
Experimental Protocols
1. NADH-Coupled Enolase Activity Assay (as described by Satani et al., 2016) [3][5]
This assay measures enolase activity indirectly by coupling the production of PEP to the oxidation of NADH.
-
Reagents:
-
Cell lysate or purified enolase
-
Reaction Buffer: 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, pH 7.4
-
2-phosphoglycerate (2-PGA)
-
Adenosine diphosphate (ADP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ENOblock or control inhibitor (e.g., SF2312)
-
-
Procedure:
-
Prepare a master mix containing the reaction buffer, ADP, NADH, PK, and LDH.
-
In a 96-well plate, add the cell lysate or purified enolase.
-
Add the desired concentration of ENOblock or control inhibitor and incubate for a specified time.
-
Add the master mix to each well.
-
Initiate the reaction by adding 2-PGA.
-
Monitor the decrease in NADH fluorescence or absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of NADH oxidation to determine enolase activity.
-
2. Direct PEP Detection Assay (Spectrophotometric) [3][8]
This assay directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm. Note: This assay is susceptible to interference from ENOblock's UV absorbance.
-
Reagents:
-
Purified recombinant ENO1 or ENO2
-
Reaction Buffer: 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, pH 7.4
-
2-PGA
-
ENOblock or control inhibitor
-
-
Procedure:
-
In a UV-transparent 96-well plate, add the reaction buffer and purified enolase.
-
Add the desired concentration of ENOblock or control inhibitor.
-
Initiate the reaction by adding 2-PGA.
-
Immediately measure the absorbance at 240 nm over time using a spectrophotometer.
-
The rate of increase in absorbance corresponds to the rate of PEP formation. A baseline reading with ENOblock alone is crucial to account for its absorbance.[3][8][16]
-
3. ³¹P NMR-Based Enolase Activity Assay (as described by Satani et al., 2016) [3][8]
This method directly measures the conversion of 2-PGA to PEP by detecting the distinct phosphorus signals of each molecule.
-
Reagents:
-
Purified recombinant enolase
-
Reaction Buffer: 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, pH 7.4
-
2-PGA
-
D₂O (for signal lock)
-
ENOblock or control inhibitor
-
-
Procedure:
-
Prepare the reaction mixture containing buffer, 2-PGA, and D₂O.
-
Add ENOblock or a control inhibitor.
-
Initiate the reaction by adding purified enolase.
-
Acquire ³¹P NMR spectra at different time points.
-
Quantify the relative peak integrals of 2-PGA and PEP to determine the rate of conversion.
-
Visualizations
Caption: Two proposed mechanisms of ENOblock action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 9. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ENOblock inhibits the pathology of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Addressing off-target effects in AP-III-a4 hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects and other common issues encountered during experiments with AP-III-a4 hydrochloride (also known as ENOblock).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a non-substrate analogue inhibitor of the glycolytic enzyme enolase. It binds directly to enolase, inhibiting its enzymatic activity.[1][2][3]
Q2: What are the key quantitative parameters for AP-III-a4's on-target activity?
The primary reported quantitative value for AP-III-a4 is its half-maximal inhibitory concentration (IC50) against its target, enolase.
| Compound | Target | IC50 |
| AP-III-a4 (ENOblock) | Enolase | 0.576 µM |
| [1][2][3][4][5][6][7] |
Q3: Are there any publicly available screening data on the direct off-targets of AP-III-a4?
Currently, comprehensive off-target binding profiles or broad-panel kinase screening data for this compound are not publicly available. The absence of this information makes it crucial for researchers to incorporate rigorous controls to validate that an observed phenotype is a direct result of enolase inhibition.
Q4: AP-III-a4 is reported to inhibit PEPCK and induce glucose uptake. Are these considered off-target effects?
This is a critical question. These effects may be either:
-
On-target, downstream consequences of inhibiting enolase and disrupting cellular metabolism. Enolase inhibition can alter the levels of metabolic intermediates that, in turn, regulate the expression of other enzymes like phosphoenolpyruvate carboxykinase (PEPCK).[1][7][8]
-
True off-target effects resulting from AP-III-a4 directly interacting with other proteins that regulate these pathways.
To distinguish between these possibilities, a researcher would need to perform experiments to demonstrate that the effect is dependent on enolase. See the "Troubleshooting" section and the experimental workflow diagram below for guidance.
Q5: I am seeing changes in AKT and Bcl-xL expression. How can I confirm this is an on-target effect?
AP-III-a4 treatment has been shown to decrease the expression of AKT and Bcl-xL, which are negative regulators of apoptosis.[1][2][7] This is considered a likely downstream effect of enolase inhibition, as disrupting a central metabolic pathway like glycolysis can induce cellular stress and trigger apoptotic signaling. To validate this, you can use the experimental logic outlined in the workflow diagram below, for example, by testing if the effect persists in cells where enolase has been knocked down or knocked out. If the effect vanishes, it is likely on-target.
Troubleshooting Guides
Problem: I observe significant cytotoxicity at concentrations where I don't expect to see strong inhibition of enolase.
-
Possible Cause 1: Off-Target Toxicity. The compound may be interacting with another essential protein, leading to cell death through a mechanism independent of enolase.[1]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform an in-vitro enolase activity assay with the same concentration of AP-III-a4 to confirm the degree of target inhibition.
-
Perform a Dose-Response Curve: Establish the IC50 for enolase inhibition and compare it to the GI50 (50% growth inhibition) from your cell viability assay. A large discrepancy may suggest off-target effects.
-
Use a Control Compound: If available, use another structurally different enolase inhibitor. If both compounds produce the same phenotype at concentrations relative to their respective IC50s, the effect is more likely to be on-target.
-
Problem: My results are inconsistent across different cell lines.
-
Possible Cause 1: Varying Dependence on Glycolysis. Cell lines have different metabolic profiles. Some may be more reliant on glycolysis (the "Warburg effect") and thus more sensitive to enolase inhibition, while others may rely more on oxidative phosphorylation.
-
Possible Cause 2: Differential Expression of Off-Targets. If an off-target is responsible for the phenotype, its expression level may vary between cell lines, leading to different responses.
-
Troubleshooting Steps:
-
Characterize Enolase Expression: Via Western blot or qPCR, confirm that your cell lines express comparable levels of enolase.
-
Assess Metabolic Profile: Measure the baseline extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) of your cell lines to understand their relative reliance on glycolysis vs. oxidative phosphorylation.
-
Validate with Genetic Tools: Use siRNA or shRNA to knock down enolase in both cell lines and observe if the phenotype mimics the effect of AP-III-a4 treatment. This can help confirm that the differential sensitivity is due to the on-target pathway.
-
Problem: I see inhibition of enolase activity in an enzymatic assay, but little to no effect on cell viability or migration in my cellular assay.
-
Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently entering the cells to reach its target.
-
Possible Cause 2: Metabolic Compensation. The cells may be compensating for the inhibition of glycolysis by upregulating alternative energy pathways, such as fatty acid oxidation.
-
Possible Cause 3: Enolase "Moonlighting" Functions. Enolase has non-glycolytic functions.[3][9] Your assay might not be capturing the phenotype related to the inhibition of these other functions.
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that AP-III-a4 is binding to enolase inside the cell (see Protocol 3).
-
Combine with Other Inhibitors: Try co-treatment with an inhibitor of oxidative phosphorylation (e.g., oligomycin) to block the primary metabolic escape route.
-
Expand Phenotypic Readouts: Investigate other known consequences of enolase inhibition, such as changes in PEPCK or AKT signaling, to see if the compound is having a more subtle effect.[1][2][7][8]
-
Data Summary
Recommended Concentration Ranges for In Vitro Experiments
| Application | Cell Line Example | Concentration Range | Reference |
| Cell Viability | HCT116 | 0 - 10 µM | [1][2] |
| Cell Invasion Assay | HCT116 | 0.625 - 5 µM | [1][2][8] |
| Glucose Uptake / PEPCK Expression | Hepatocytes / Kidney Cells | ~10 µM | [1][2][8] |
| In Vivo (Zebrafish model) | HCT116 Xenograft | 10 µM | [7][8] |
Visualized Workflows and Pathways
Caption: On-target pathway of AP-III-a4 and its known downstream effects.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Logic for using a genetic model to confirm the mechanism of action.
Detailed Experimental Protocols
Protocol 1: In Vitro Enolase Activity Assay
This protocol measures the conversion of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP), which can be monitored by the increase in absorbance at 240 nm.[7]
Materials:
-
Purified enolase enzyme
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2.0 mM MgSO4, 400 mM KCl
-
Substrate: 2-phospho-D-glycerate (2-PG)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
In each well of the 96-well plate, add 50 µL of the appropriate AP-III-a4 dilution or vehicle control.
-
Add 25 µL of purified enolase (e.g., 3-9 units) to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of 2-PG substrate to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 240 nm every minute for 10-20 minutes at 37°C.
-
Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve for each concentration.
-
Normalize the rates to the vehicle control and plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Pathway Modulation
This protocol is for assessing the phosphorylation status of AKT and the expression levels of PEPCK in cells treated with AP-III-a4.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT(Ser473), anti-total-AKT, anti-PEPCK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of AP-III-a4 (and a vehicle control) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of Lysis Buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane 3x with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST for 5 minutes each.
-
Apply ECL substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) - Conceptual Overview
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when its ligand (the drug) is bound.
Principle:
-
Cells are treated with the drug (AP-III-a4) or a vehicle control.
-
The treated cells are divided into aliquots and heated to a range of different temperatures.
-
Heating causes protein denaturation and aggregation.
-
The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein (enolase) remaining at each temperature is quantified by Western blot.
-
A "melting curve" is generated. In the drug-treated samples, the curve will shift to the right (higher temperatures) if the drug is binding to and stabilizing the target protein.
Protocol 4: Genetic Knockdown Validation - Conceptual Overview
This is the gold standard for differentiating on-target from off-target effects.[1]
Principle:
-
Create a Stable Knockdown/Knockout Cell Line: Use shRNA or CRISPR/Cas9 technology to create a cell line with significantly reduced or eliminated expression of the target protein (enolase). A non-targeting control cell line must be created in parallel.
-
Confirm Knockdown/Knockout: Validate the reduction of enolase protein levels via Western blot.
-
Phenotypic Comparison:
-
Treat both the control and the enolase-knockdown cells with AP-III-a4 and measure the phenotype (e.g., cell death, PEPCK levels).
-
If the effect is ON-TARGET: The enolase-knockdown cells should be resistant to the drug's effect, as the target is no longer present. The phenotype in the knockdown cells (without the drug) may already mimic the effect of the drug in control cells.
-
If the effect is OFF-TARGET: The enolase-knockdown cells will show the same sensitivity to the drug as the control cells, because the drug is acting through a different, unaffected protein.
-
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-species genetic screens to identify kinase targets for APP reduction in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. topi.is.cuni.cz [topi.is.cuni.cz]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Best practices for control experiments with ENOblock
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ENOblock in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ENOblock?
A1: ENOblock is a small molecule that binds to α-enolase (ENO1), a key glycolytic enzyme.[1] However, there is ongoing scientific discussion regarding its precise mechanism of action.
-
Modulation of Non-Glycolytic Functions: One proposed mechanism is that ENOblock modulates the "moonlighting" or non-glycolytic functions of ENO1.[1][2] This includes promoting the translocation of ENO1 to the nucleus, where it can act as a transcriptional repressor of genes like c-Myc.[2][3]
-
Enzymatic Inhibition Controversy: While initially reported to be a direct inhibitor of enolase's enzymatic activity[4], subsequent studies have contested this, suggesting that ENOblock does not inhibit the catalytic activity of enolase in various in vitro assays.[5][6][7] It is crucial for researchers to be aware of this controversy when designing their experiments and interpreting their results.
Q2: What are the known cellular processes affected by ENOblock?
A2: ENOblock has been shown to influence a variety of cellular processes, primarily through its interaction with ENO1. These include:
-
Gene Expression: By promoting the nuclear translocation of ENO1, ENOblock can lead to the transcriptional repression of genes involved in cell proliferation and metabolism.[2][8]
-
Metabolism: Studies have shown that ENOblock can affect glucose homeostasis, suppress adipogenesis, and reduce the expression of key regulators of lipogenesis and gluconeogenesis.[8][9]
-
Cancer Cell Biology: In cancer models, ENOblock has been reported to inhibit cell migration and invasion, and induce apoptosis.[1][4]
-
Inflammation: ENOblock has been observed to have anti-inflammatory effects by reducing the expression of inflammatory markers like TNF-α and IL-6.[8][9]
Q3: How do I choose the optimal concentration of ENOblock for my experiment?
A3: The optimal concentration of ENOblock will vary depending on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental system. The following table summarizes concentrations used in published studies:
| Cell Line/Model | Concentration | Observed Effect | Reference |
| HCT116 colon cancer cells | 0-10 µM | Dose-dependent inhibition of cell viability | [4] |
| 3T3-L1 pre-adipocytes | 10 µM | Increased nuclear localization of enolase | [2] |
| Huh7 hepatocytes | 10 µM | Increased nuclear localization of enolase | [2] |
| db/db mice (T2DM model) | 8-12 mg/kg | Reduced blood glucose levels | [2] |
| High-fat diet-fed mice | Not specified | Reduced body weight gain and improved metabolic parameters | [8][9] |
Q4: What are the potential off-target effects of ENOblock?
A4: The discussion around ENOblock's primary mechanism of action complicates the definition of "off-target" effects. If the intended effect is to modulate ENO1's non-glycolytic functions, then direct inhibition of its enzymatic activity could be considered an off-target effect, and vice-versa. As with any small molecule inhibitor, it is crucial to include proper controls to validate that the observed phenotype is due to the intended mechanism.[10][11]
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype after treating my cells with ENOblock.
-
Solution 1: Verify ENOblock Activity:
-
Nuclear Translocation Assay: A key reported effect of ENOblock is the induction of ENO1 nuclear translocation.[2] Perform cell fractionation followed by western blotting to check for increased ENO1 levels in the nuclear fraction of treated cells compared to vehicle-treated controls.
-
Target Gene Expression: Analyze the expression of known downstream targets of ENO1's transcriptional repression activity, such as c-Myc, using qRT-PCR.[3] A decrease in the expression of these genes can indicate ENOblock activity.
-
-
Solution 2: Optimize Experimental Conditions:
-
Concentration and Incubation Time: Re-evaluate the concentration of ENOblock and the treatment duration. A dose-response and time-course experiment is highly recommended.
-
Cell Density: Ensure that cells are in the logarithmic growth phase and at an appropriate density, as this can influence cellular metabolism and drug response.
-
Problem 2: I am seeing conflicting results regarding enolase enzymatic inhibition.
-
Solution: Use Appropriate Controls and Assays:
-
Positive Control for Enzymatic Inhibition: Use a known enolase enzymatic inhibitor, such as sodium fluoride (NaF) or a more specific inhibitor like SF2312, as a positive control in your enolase activity assays.[5][6] This will help validate your assay system.
-
Orthogonal Assays: If possible, use multiple different types of assays to measure enolase activity to avoid artifacts. For example, a coupled NADH-oxidation assay can be complemented with a direct measurement of phosphoenolpyruvate (PEP) formation.[5][6]
-
Focus on Non-Glycolytic Functions: Given the controversy, it may be more robust to focus on quantifying the effects of ENOblock on the non-glycolytic functions of ENO1, such as its subcellular localization and transcriptional regulatory roles.
-
Experimental Protocols
Protocol 1: Western Blot for ENO1 Nuclear Translocation
-
Cell Treatment: Plate cells and treat with the desired concentration of ENOblock or vehicle control for the specified duration.
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ENO1.
-
To ensure proper fractionation, also probe for a cytoplasmic marker (e.g., α-tubulin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Quantify the band intensities to determine the relative amount of ENO1 in the nuclear versus cytoplasmic fractions.
Visualizations
Caption: Proposed mechanism of ENOblock action.
Caption: Recommended experimental workflow.
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 7. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. ENOblock inhibits the pathology of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
AP-III-a4 hydrochloride stability in different buffer systems
This technical support center provides guidance on the stability of AP-III-a4 hydrochloride in various buffer systems for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory buffer systems?
A1: Currently, there is no publicly available, detailed stability data for this compound across a range of buffer systems. However, based on the general behavior of small molecule hydrochloride salts, stability can be expected to be pH-dependent. A hypothetical stability profile is presented below for illustrative purposes. For definitive data, it is crucial to perform your own stability studies under your specific experimental conditions.
Illustrative Stability Data for a Compound Like this compound
| Buffer System (50 mM) | pH | Temperature | Timepoint (Days) | % Remaining (Hypothetical) | Observations |
| Citrate Buffer | 4.0 | 4°C | 28 | 98.5% | No precipitation observed. |
| Citrate Buffer | 4.0 | 25°C | 28 | 92.1% | Slight yellowing of the solution. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4°C | 28 | 95.3% | Minor precipitation after 14 days. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25°C | 28 | 85.7% | Significant precipitation and degradation. |
| Tris Buffer | 8.5 | 4°C | 28 | 88.2% | Visible degradation products by HPLC. |
| Tris Buffer | 8.5 | 25°C | 28 | 70.4% | Significant degradation and precipitation. |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Q2: What is a recommended protocol for assessing the stability of this compound in a new buffer system?
A2: A comprehensive stability assessment typically involves analyzing the compound's purity and concentration over time using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC-Based Stability Assessment
-
Preparation of Stock Solution:
-
Preparation of Stability Samples:
-
Dilute the stock solution to a final concentration of 100 µM in the desired buffer systems (e.g., 50 mM Citrate pH 4.0, 50 mM PBS pH 7.4, 50 mM Tris pH 8.5).
-
Prepare triplicate samples for each condition.
-
Include a control sample of the compound dissolved in the mobile phase or a solvent in which it is known to be stable.
-
-
Incubation:
-
Store the samples at various temperatures (e.g., 4°C, 25°C, and an accelerated condition like 40°C).
-
Protect samples from light to prevent photolytic degradation.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample.
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection. A C18 column is a common starting point for small molecules.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) concentration.
-
Monitor the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Below is a diagram illustrating the experimental workflow for a stability study.
Q3: What are common issues encountered during stability studies and how can they be troubleshooted?
A3:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | The compound may have low solubility in aqueous buffers, especially at neutral or higher pH. This compound is known to be poorly soluble in water.[1][2] | - Lower the concentration of the compound. - Add a co-solvent (e.g., up to 5% DMSO or ethanol), but verify it doesn't affect stability. - Adjust the pH of the buffer; hydrochloride salts are often more stable at a lower pH. |
| Rapid Degradation | The compound may be unstable at the tested pH or temperature. | - Assess stability at lower temperatures (e.g., 4°C). - Test in a different buffer system with a more suitable pH. - Ensure the compound is protected from light. |
| Inconsistent HPLC Results | Issues with the HPLC method, such as poor peak shape, shifting retention times, or poor resolution between the parent compound and degradants. | - Optimize the HPLC method (e.g., gradient, mobile phase composition, column temperature). - Ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. - Use a fresh column. |
| Conversion to Free Base | For hydrochloride salts, the compound can convert to its less soluble free base form in solutions with a pH above its pKa.[4][5] | - Maintain the buffer pH well below the pKa of the compound. - Monitor for the appearance of a new peak corresponding to the free base. |
Mechanism of Action and Potential Degradation Pathways
This compound is an inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][6][7][8] By inhibiting enolase, AP-III-a4 disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, thereby impacting cellular energy metabolism. This mechanism is relevant to its potential use in cancer and diabetes research.[1][8][9]
While specific degradation pathways for this compound have not been published, small molecules with ester or amide functionalities can be susceptible to hydrolysis, especially at non-neutral pH. Oxidation is another potential degradation route.
Below is a simplified diagram illustrating the point of intervention of AP-III-a4 in the glycolytic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. AP-III-a4(ENOblock) hydrochloride|enolase inhibitor [dcchemicals.com]
- 8. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to minimize variability in AP-III-a4 hydrochloride in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving AP-III-a4 hydrochloride (also known as ENOblock).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, non-substrate analog inhibitor of enolase, an enzyme crucial in the glycolytic pathway.[1][2][3][4] It has demonstrated potential as an anti-cancer and anti-diabetic agent.[1][2] Its mechanism involves the direct binding to enolase, inhibiting its activity, which can lead to the downregulation of pathways like the PI3K/Akt signaling cascade, affecting cell metabolism, migration, and survival.[1][5][6] Some research suggests it may also have non-glycolytic functions.[1]
Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?
A2: this compound is a white to off-white solid.[1] Its solubility is a critical factor for in vivo work. While it is reported to be soluble in DMSO, ethanol, and water at 20 mg/mL, some sources indicate poor aqueous solubility (<0.1 mg/mL) and that ultrasonic assistance may be needed.[1][5][7][8] It is important to use freshly opened, non-hygroscopic DMSO for preparing stock solutions as moisture can negatively impact solubility.[5][9]
Q3: How should this compound be stored to ensure stability?
A3: For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least two years.[1][4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light.[4][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in in vivo studies with this compound.
Issue 1: Inconsistent or Unexpected Pharmacokinetic (PK) Profile
Possible Cause: Poor solubility and/or precipitation of the compound upon administration.
Troubleshooting Steps:
-
Vehicle Selection: Due to its variable aqueous solubility, the choice of vehicle is critical. While DMSO is a common solvent for initial stock solutions, direct in vivo administration of high DMSO concentrations can cause toxicity and inflammation, leading to variability. Consider using co-solvents or creating a suspension or lipid-based formulation for administration.[10][11][12][13]
-
Formulation Development: For oral administration, strategies to enhance the bioavailability of poorly soluble drugs should be considered.[10][12][14] This may include nanosuspensions, solid dispersions, or self-emulsifying drug delivery systems (SEDDS).[10][12][13] For parenteral routes, ensure the compound remains in solution at the desired concentration in the final formulation.
-
pH Adjustment: For hydrochloride salts, the pH of the formulation can significantly impact solubility and stability.[15] Ensure the pH of your vehicle is compatible with maintaining the salt form and preventing precipitation.
-
Pre-formulation Solubility Studies: Conduct thorough solubility testing of this compound in various pharmaceutically acceptable vehicles before commencing animal studies.
Issue 2: High Variability in Efficacy Between Animals in the Same Treatment Group
Possible Causes: Inconsistent dosing, biological variability, or issues with the administration procedure.
Troubleshooting Steps:
-
Dosing Accuracy: Ensure precise and consistent administration of the dose volume for each animal. For formulations where the compound may not be fully dissolved, ensure the suspension is homogenous by vortexing before drawing each dose.
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal, intravenous) should be performed consistently and by a trained individual to minimize variability in absorption.
-
Animal Strain and Health: Different animal strains can exhibit varied pharmacokinetic profiles.[16] Ensure the use of a consistent and well-characterized animal model. The health status of the animals should be uniform, as underlying conditions can affect drug metabolism and response.
-
Standardize Experimental Conditions: Factors such as diet, housing conditions, and light/dark cycles should be standardized across all experimental groups to minimize their impact on biological responses.[17][18][19]
Issue 3: Lack of Expected Pharmacological Effect
Possible Causes: Compound degradation, incorrect dosage, or issues with the biological model.
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and integrity of your batch of this compound. Improper storage or handling can lead to degradation.
-
Dose-Response Studies: Conduct a pilot dose-response study to determine the optimal effective dose in your specific animal model and disease state.
-
Target Engagement: If possible, include methods to assess whether this compound is reaching its target tissue and engaging with enolase. This could involve measuring downstream biomarkers of the PI3K/Akt pathway.
-
Review of the Biological Model: Ensure that the chosen animal model is appropriate for studying the effects of enolase inhibition and that the disease progression is consistent.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes | Reference(s) |
| DMSO | ≥ 53 mg/mL to 100 mg/mL | Use of fresh, non-hygroscopic DMSO is critical. Ultrasonic assistance may be needed. | [1][5][7][8][9] |
| Ethanol | 20 mg/mL | - | [1][9] |
| Water | < 0.1 mg/mL to 20 mg/mL | Solubility in water is highly variable in reports. Ultrasonic assistance may be required. | [1][5][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Objective: To prepare a homogenous suspension of this compound for consistent oral administration.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration.
-
Vortex the suspension immediately before drawing each dose to ensure consistency.
-
Visualizations
References
- 1. adipogen.com [adipogen.com]
- 2. This compound | 2070014-95-6 | Apoptosis | MOLNOVA [molnova.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Validating Enolase as the Primary Target of AP-III-a4 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at validating enolase as the primary target of AP-III-a4 hydrochloride (also known as ENOblock).
Introduction to this compound and Enolase
This compound is a small molecule that has been investigated for its biological activities, including its potential as an anti-cancer and anti-diabetic agent.[1][2] It has been reported to be a non-substrate analog inhibitor of enolase, a key glycolytic enzyme, with an IC50 of 0.576 µM.[1][3] Enolase is a metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[3] Beyond its role in glycolysis, enolase is also a "moonlighting" protein with functions in various cellular processes, making it an attractive therapeutic target.[2]
Important Note on a Scientific Controversy: It is crucial for researchers to be aware of conflicting findings regarding the mechanism of action of this compound. While some studies suggest it directly binds to and inhibits enolase[2], other research indicates that it may not inhibit the enzymatic activity of enolase in vitro and that its observed effects might be due to interference with certain assay formats. This technical support guide will address this controversy and provide guidance on robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound (ENOblock) is reported to be a non-substrate analogue inhibitor of the glycolytic enzyme enolase with an IC50 of 0.576 µM.[1][3] It is suggested to bind directly to enolase, thereby inhibiting its enzymatic activity.[2]
Q2: Is there any controversy surrounding the inhibitory effect of this compound on enolase?
A2: Yes, there is significant scientific debate. Some studies have reported that this compound does not inhibit the enzymatic activity of enolase in vitro. These studies suggest that the compound may interfere with certain spectrophotometric assays, leading to misleading results. Therefore, it is essential to use multiple, orthogonal assays to validate the target engagement and inhibitory activity.
Q3: What are the key experiments to validate that enolase is the direct target of this compound?
A3: A multi-faceted approach is recommended, including:
-
Enzymatic Activity Assays: To measure the direct inhibitory effect on enolase activity.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.[4]
-
Surface Plasmon Resonance (SPR): To characterize the binding kinetics and affinity between the compound and purified enolase.
Q4: What are the non-glycolytic functions of enolase that could be affected by an inhibitor?
A4: Enolase has several "moonlighting" functions, including roles in transcriptional regulation, cell migration, and invasion. It can also act as a plasminogen receptor on the cell surface. Inhibition of these functions may contribute to the biological effects of a compound targeting enolase. Enolase has been shown to be involved in the PI3K/AKT and MAPK/ERK signaling pathways.[5]
Experimental Protocols and Troubleshooting Guides
Enzymatic Activity Assay
This assay directly measures the catalytic activity of enolase and the inhibitory effect of this compound. A common method is a coupled assay that measures the production of PEP, which is then used by pyruvate kinase (PK) to produce pyruvate and ATP. The pyruvate is then reduced by lactate dehydrogenase (LDH), consuming NADH, which can be monitored by a decrease in absorbance at 340 nm.
Experimental Workflow: Enolase Enzymatic Assay
Caption: Workflow for the coupled enzymatic assay to measure enolase inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl2, 100 mM KCl).
-
Prepare stock solutions of 2-phosphoglycerate (2-PG), ADP, and NADH in the reaction buffer.
-
Prepare a solution of purified enolase enzyme.
-
Prepare a mixture of the coupling enzymes, pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enolase, PK/LDH enzyme mix, ADP, and NADH to each well.
-
Add varying concentrations of this compound or vehicle (e.g., DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the substrate, 2-PG.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Presentation:
| AP-III-a4 (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 15.6 ± 3.2 |
| 0.5 | 48.9 ± 4.5 |
| 1 | 75.3 ± 2.9 |
| 5 | 92.1 ± 1.5 |
| 10 | 98.7 ± 0.8 |
Note: The data presented are for illustrative purposes and may not represent actual experimental results.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enolase or coupling enzymes. | Use freshly prepared or properly stored enzymes. Verify enzyme activity with a positive control. |
| Incorrect buffer pH or missing cofactors. | Prepare fresh buffer and ensure all necessary cofactors (Mg2+, K+, ADP) are present at the correct concentrations. | |
| High background signal | Contamination of reagents with competing enzymes. | Use high-purity reagents. Run a control reaction without enolase to check for background NADH consumption. |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure consistent timing and temperature control during the assay. |
| Compound precipitation | Poor solubility of this compound. | Check the solubility of the compound in the final assay buffer. A small percentage of DMSO (e.g., <1%) can be used. |
| Discrepancy with published data | This compound may interfere with the spectrophotometric readout. | Consider using an orthogonal assay, such as a direct measurement of PEP production by LC-MS, to confirm the results. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.[4] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle for a specific duration (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Detection:
-
Analyze the amount of soluble enolase in each sample by Western blotting using an anti-enolase antibody.
-
Quantify the band intensities.
-
Quantitative Data Presentation:
Isothermal Dose-Response CETSA
| AP-III-a4 (µM) | Relative Soluble Enolase (at 55°C) |
| 0 | 1.00 |
| 0.1 | 1.15 |
| 1 | 1.52 |
| 10 | 1.89 |
| 50 | 1.95 |
Note: The data presented are for illustrative purposes and may not represent actual experimental results.
Thermal Shift Curve
| Temperature (°C) | Vehicle | AP-III-a4 (10 µM) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 52 | 80 |
| 60 | 25 | 65 |
| 65 | 10 | 40 |
| 70 | 5 | 15 |
Note: The data presented are for illustrative purposes and may not represent actual experimental results.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | Compound does not bind to the target in cells. | Consider increasing the compound concentration or incubation time. |
| The compound binds but does not induce a significant change in thermal stability. | This is a limitation of the assay. Use an orthogonal method like SPR to confirm binding. | |
| High variability between replicates | Inconsistent heating or cell lysis. | Ensure precise temperature control using a thermal cycler. Standardize the lysis procedure. |
| Uneven loading in Western blot. | Normalize protein loading based on total protein concentration. Use a loading control. | |
| Weak Western blot signal | Low antibody affinity or low protein expression. | Optimize antibody concentration and incubation times. Use a cell line with higher enolase expression. |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.
Caption: The Glycolysis Pathway, highlighting the role of Enolase.
Enolase also participates in other signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways , which are crucial for cell proliferation, survival, and migration.
Enolase in PI3K/AKT and MAPK/ERK Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cell line-specific responses to AP-III-a4 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AP-III-a4 hydrochloride, also known as ENOblock. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ENOblock) is a potent, non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4][5] Its primary mechanism of action is the direct binding to and inhibition of enolase activity, with a reported IC50 of 0.576 µM.[1][3][4][5] By inhibiting enolase, this compound disrupts glycolysis and also modulates the "moonlighting" or non-glycolytic functions of enolase, which can impact various cellular processes.[6][7]
Q2: What are the known downstream effects of this compound treatment in cancer cells?
Inhibition of enolase by this compound has been shown to have several downstream effects in cancer cells, including:
-
Induction of Apoptosis: The compound decreases the expression of key anti-apoptotic proteins AKT and Bcl-xL.[3][4]
-
Inhibition of Cell Migration and Invasion: Treatment with this compound has been demonstrated to inhibit cancer cell migration in a dose-dependent manner and significantly inhibit invasion.[1][3][4]
-
Modulation of Glucose Metabolism: It can induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis.[1][3]
Q3: In which cancer cell lines has this compound shown activity?
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2][4] For long-term storage, it is recommended to store the powdered form at -20°C for up to two years.[1] Stock solutions in DMSO can be stored at -80°C for up to six months.[1][5]
Troubleshooting Guides
Problem 1: I am not observing any significant cytotoxicity in my cancer cell line after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Cell Line-Specific Resistance | Different cancer cell lines exhibit varying sensitivities to anticancer agents. Your cell line may be less dependent on glycolysis or have compensatory mechanisms. |
| Action: Try a positive control cell line known to be sensitive, such as HCT116. Consider increasing the concentration of this compound and/or extending the incubation time. | |
| Suboptimal Drug Concentration | The effective concentration can vary between cell lines. |
| Action: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line. | |
| Incorrect Assay Conditions | The cell density, incubation time, and assay type can all influence the outcome. |
| Action: Ensure that your cell seeding density allows for logarithmic growth during the experiment. Optimize the incubation time (e.g., 24, 48, 72 hours). Consider using a different viability assay (e.g., switch from MTT to a luminescence-based ATP assay) to rule out assay-specific artifacts. | |
| Drug Inactivity | Improper storage or handling may have degraded the compound. |
| Action: Prepare a fresh stock solution of this compound from a new aliquot. Ensure proper storage conditions are maintained. |
Problem 2: I am seeing inconsistent results in my cell migration/invasion assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Density | Too many or too few cells can affect the assay's dynamic range. |
| Action: Optimize the number of cells seeded in the upper chamber of the transwell insert. | |
| Incorrect Incubation Time | The time required for migration or invasion can vary significantly between cell lines. |
| Action: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal endpoint for your cell line. | |
| Chemoattractant Concentration | The concentration of the chemoattractant (e.g., FBS) in the lower chamber can influence the migration rate. |
| Action: Optimize the concentration of your chemoattractant to achieve a robust migratory response in your control cells. | |
| Incomplete Removal of Non-migrated Cells | Residual cells on the top side of the membrane can lead to inaccurate quantification. |
| Action: Ensure thorough but gentle removal of non-migrated cells from the top of the insert with a cotton swab. |
Data Presentation
Table 1: Summary of this compound Activity in HCT116 Cells
| Parameter | Concentration | Incubation Time | Effect |
| Cell Viability | 0-10 µM | 24 h | Dose-dependent inhibition[1][3] |
| Cell Invasion | 0.625 µM | 24 or 48 h | Significant inhibition[1][3][4] |
| Cell Migration | 0-10 µM | 24 or 48 h | Dose-dependent inhibition[1][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate the transwell inserts (8 µm pore size) with serum-free medium.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the transwell insert. Include different concentrations of this compound in the upper chamber.
-
Incubation: Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflows for key assays.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. probechem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of AP-III-a4 hydrochloride in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of AP-III-a4 hydrochloride in DMSO. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: Based on supplier recommendations, the stability of this compound in DMSO is dependent on the storage temperature. For optimal long-term stability, it is recommended to store stock solutions at -80°C.
Summary of Supplier Recommended Storage Conditions:
| Supplier | Storage Temperature | Storage Duration | Light Protection |
| DC Chemicals | 4°C | 2 weeks | Not Specified |
| -80°C | 6 months | Not Specified | |
| MedChemExpress | -20°C | 1 month | Recommended |
| -80°C | 6 months | Recommended | |
| TargetMol | -80°C | 1 year | Not Specified |
Q2: How many times can I freeze and thaw my stock solution of this compound in DMSO?
A2: While specific data for this compound is unavailable, general studies on small molecules in DMSO suggest that multiple freeze-thaw cycles do not cause significant degradation for many compounds.[1][2] To minimize potential degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.
Q3: What are the potential signs of degradation of this compound in DMSO?
A3: Visual signs of degradation can include a change in the color or clarity of the DMSO solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess stability is through analytical methods such as HPLC or LC-MS to check for the appearance of degradation products and a decrease in the concentration of the parent compound.
Q4: Can I store my this compound in DMSO at room temperature for a short period?
A4: While some compounds exhibit stability in DMSO at room temperature for short durations, it is not recommended for this compound without specific stability data to support it. For consistent experimental results, it is crucial to adhere to the recommended storage conditions. Studies have shown that water content in DMSO can be a more significant factor in compound degradation than oxygen, and exposure to ambient conditions can introduce moisture.[1][3][4]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage conditions or prolonged storage beyond the recommended duration.
-
Solution: Prepare a fresh stock solution from powder. If the issue persists, assess the stability of your stock solution using the experimental protocol outlined below.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution may have led to some degradation.
-
Solution: Prepare new aliquots from a fresh stock solution to be used for individual experiments.
-
Issue 2: Precipitate observed in the DMSO stock solution upon thawing.
-
Possible Cause 1: Low Solubility at Lower Temperatures. The compound may have precipitated out of solution at the storage temperature.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before making dilutions.
-
-
Possible Cause 2: Solvent Evaporation. If the vial was not sealed properly, some DMSO may have evaporated, leading to an increase in concentration and precipitation.
-
Solution: Use fresh, high-purity DMSO to prepare a new stock solution, ensuring the vial is sealed tightly.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC-MS
This protocol provides a general framework for determining the long-term stability of this compound in DMSO.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve it in anhydrous, high-purity DMSO to a final concentration of 10 mM.
- Vortex or sonicate until the compound is completely dissolved.
2. Sample Aliquoting and Storage:
- Aliquot the stock solution into multiple small-volume, amber glass vials to minimize headspace and light exposure.
- Prepare several aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
- Include a "time zero" (T0) sample that will be analyzed immediately.
3. Time-Point Analysis:
- At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
- Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
4. Sample Preparation for HPLC-MS Analysis:
- Dilute an aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile:water 50:50) to a final concentration suitable for your HPLC-MS system (e.g., 1 µM).
- Include a suitable internal standard to account for variations in injection volume and instrument response.
5. HPLC-MS Analysis:
- HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Full scan to detect potential degradation products and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for accurate quantification of the parent compound.
6. Data Analysis:
- Calculate the peak area of this compound at each time point relative to the internal standard.
- Compare the peak area at each time point to the T0 sample to determine the percentage of the compound remaining.
- Analyze the full scan data for the appearance of new peaks that could be degradation products.
Signaling Pathways and Workflows
AP-III-a4, also known as ENOblock, is an inhibitor of enolase, a key enzyme in the glycolysis pathway.[5][6][7][8] Inhibition of enolase can affect downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][9]
Caption: AP-III-a4 inhibits Enolase, a key enzyme in the Glycolysis pathway, which can attenuate PI3K/Akt signaling.
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
References
- 1. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enolase inhibition alters metabolic hormones and inflammatory factors to promote neuroprotection in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of α-enolase affects the biological activity of breast cancer cells by attenuating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2070014-95-6 | Apoptosis | MOLNOVA [molnova.com]
Avoiding artifacts in spectrophotometric assays with ENOblock
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ENOblock in spectrophotometric and other common laboratory assays. The primary focus is to help users identify and avoid experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is ENOblock and its mechanism of action?
A1: ENOblock was initially identified as a small molecule inhibitor of enolase, a key enzyme in the glycolysis pathway.[1] It was reported to be a non-substrate analogue that binds directly to enolase.[1] However, subsequent research has demonstrated that ENOblock does not directly inhibit the enzymatic activity of enolase in vitro.[2][3][4] Instead, its observed biological effects are attributed to the modulation of enolase's "moonlighting" functions, which are unrelated to glycolysis.[5][6][7] ENOblock can induce the nuclear translocation of enolase, where it acts as a transcriptional repressor for genes involved in inflammation, lipid homeostasis, and gluconeogenesis.[5][8]
Q2: Does ENOblock actually inhibit the enzymatic activity of enolase?
A2: No, multiple studies have concluded that ENOblock does not inhibit the catalytic activity of the enolase enzyme.[2][4][9] Experiments using various methods, including NADH-coupled assays and ³¹P Nuclear Magnetic Resonance (NMR), showed no reduction in enolase activity even at high concentrations of ENOblock.[3][10] The initial reports of inhibition were likely due to an experimental artifact.[3]
Q3: Why does my direct enolase activity assay show inhibition when I use ENOblock?
A3: This is the most common artifact encountered when using ENOblock. The direct spectrophotometric assay for enolase activity measures the formation of its product, phosphoenolpyruvate (PEP), by monitoring the increase in absorbance at 240 nm.[3] ENOblock itself has strong absorbance in the UV range, which interferes with this measurement.[2][3][9] This optical interference can be misinterpreted as a decrease in enzyme activity.[3] Representative experiments show that ENOblock increases the baseline absorbance at 240 nm, confounding the results.[10][11][12]
Q4: How can I accurately measure enolase activity in the presence of ENOblock?
A4: To avoid the UV absorbance artifact, you must use an assay method that does not rely on measuring absorbance at 240 nm. The recommended method is a coupled enzyme assay. In this setup, the production of PEP by enolase is linked to the oxidation of NADH through the action of pyruvate kinase (PK) and lactate dehydrogenase (LDH).[3] The enolase activity is then quantified by measuring the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.[3] This method has been shown to be unaffected by high concentrations of ENOblock.[3][10]
Q5: Can ENOblock interfere with other common assays like MTT or LDH cytotoxicity assays?
A5: While the primary documented interference is with the direct enolase assay, any compound can potentially interfere with colorimetric or fluorometric assays. For example, some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[13][14][15] Similarly, components in an experimental treatment could potentially inhibit the LDH enzyme in a cytotoxicity assay, leading to an underestimation of cell death.[16] It is always recommended to run cell-free controls (assay reagents + ENOblock, without cells) to check for direct chemical interference.
Q6: What are the confirmed biological effects of ENOblock?
A6: The biological effects of ENOblock are linked to its ability to modulate the non-glycolytic functions of enolase.[8] By promoting the nuclear translocation of enolase, ENOblock can repress the transcription of key genes.[5] This activity has been shown to suppress adipogenesis, reduce inflammation, inhibit cancer cell migration and invasion, and improve metabolic parameters in models of obesity and diabetes.[5][6][17]
Troubleshooting Guide
This section addresses specific problems, their root causes, and recommended solutions.
Problem 1: Apparent Inhibition of Enolase in Direct Spectrophotometric Assay
-
Symptom: In a direct assay measuring absorbance at 240 nm, the rate of PEP formation appears to decrease or is highly variable in the presence of ENOblock.
-
Root Cause: ENOblock strongly absorbs light at 240 nm, the same wavelength used to detect the product PEP. This optical interference, not enzymatic inhibition, is responsible for the observed effect.[3][9]
-
Solutions:
-
Run an Interference Control: Measure the absorbance of ENOblock at 240 nm in the assay buffer without the enzyme or substrate. This will quantify its contribution to the total absorbance.
-
Change Assay Method: Do not use the direct A240 nm assay. Switch to the recommended coupled NADH-linked assay, which measures NADH oxidation at 340 nm (absorbance) or 460 nm (fluorescence).[3]
-
Confirm with Alternative Methods: If available, ³¹P NMR is another method that unequivocally demonstrates ENOblock does not inhibit the conversion of 2-PGA to PEP.[3][10]
-
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enolase - Wikipedia [en.wikipedia.org]
- 8. ENOblock inhibits the pathology of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 11. Item - Effect of ENOblock on Enolase activity using spectrophotometric detection of PEP. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Validation & Comparative
AP-III-a4 Hydrochloride vs. Other Enolase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AP-III-a4 hydrochloride (also known as ENOblock) and other prominent enolase inhibitors. The following sections detail their performance based on experimental data, outline experimental protocols for inhibitor analysis, and visualize key biological pathways.
Introduction to Enolase and Its Inhibition
Enolase is a crucial metalloenzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[1][2] Beyond its metabolic role, enolase exhibits "moonlighting" functions, participating in various cellular processes, including transcriptional regulation and cell migration, making it a compelling target for therapeutic intervention in diseases such as cancer and diabetes.[3][4] Enolase inhibitors are small molecules designed to bind to the enzyme and modulate its activity, offering potential as research tools and therapeutic agents.
Comparative Analysis of Enolase Inhibitors
The efficacy of enolase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. In contrast, the Ki is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
This section compares this compound with other well-characterized enolase inhibitors: Phosphonoacetohydroxamate (PhAH), SF2312, and HEX.
| Inhibitor | Target(s) | IC50 / Ki | Inhibitor Type | Key Characteristics |
| AP-III-a4 HCl (ENOblock) | Enolase (Controversial) | IC50: 0.576 µM[1][5] | Nonsubstrate analogue[1][3][5] | Cell-permeable. Its direct inhibition of enolase is debated, with some studies suggesting it modulates enolase's non-glycolytic functions.[4][6][7] |
| Phosphonoacetohydroxamate (PhAH) | Pan-enolase | IC50: 53.2 nM (hENO1), 62.3 nM (hENO2)[8] | Substrate analogue | Highly potent inhibitor with picomolar affinity in its unprotonated form.[1][2] Often used as a tool compound in enolase research.[9] |
| SF2312 | Pan-enolase | IC50: 37.9 nM (hENO1), 42.5 nM (hENO2)[2] | Natural phosphonate antibiotic | Highly potent, natural product inhibitor.[2] |
| HEX (1-hydroxy-2-oxopiperidin-3-yl phosphonic acid) | Preferentially ENO2 | Ki: 269.4 nM (ENO1), 74.4 nM (ENO2)[2] | Phosphonate inhibitor | Shows a four-fold preference for the ENO2 isoform.[10] |
The AP-III-a4 (ENOblock) Controversy
One study published in PLOS ONE presented evidence from three different in vitro assays suggesting that ENOblock does not inhibit the enzymatic activity of enolase.[11][12][13][14] This research indicated that the previously reported inhibitory effects might be due to interference with certain assay methods, as ENOblock exhibits strong UV absorbance.[11][12][13] The study also found that, unlike established enolase inhibitors, ENOblock did not show selective toxicity to cancer cells with a deletion of the ENO1 gene.[12][13][14]
Conversely, other research suggests that ENOblock's biological effects are mediated through its interaction with enolase, albeit by modulating its non-glycolytic, or "moonlighting," functions.[4][6][7] These studies propose that ENOblock can induce the nuclear translocation of enolase, where it acts as a transcriptional repressor.[6][7] This mechanism is suggested to be responsible for its observed effects in models of type 2 diabetes and cancer.[4][6]
Experimental Protocols
Accurate and reproducible methods are essential for the comparative evaluation of enzyme inhibitors. Below are generalized protocols for two common enolase activity assays.
Direct Spectrophotometric Assay
This method directly measures the formation of the product of the enolase-catalyzed reaction, phosphoenolpyruvate (PEP), by monitoring the increase in absorbance at 240 nm.
Principle: Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to PEP. PEP has a characteristic absorbance at 240 nm, which can be measured over time to determine the reaction rate.
Materials:
-
Purified enolase enzyme
-
2-phosphoglycerate (2-PG) substrate solution
-
Assay buffer (e.g., Tris-HCl or Triethanolamine buffer, pH 7.4)
-
Inhibitor stock solutions (dissolved in an appropriate solvent)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of 2-PG.
-
Add the enolase inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the purified enolase enzyme.
-
Immediately begin monitoring the increase in absorbance at 240 nm in kinetic mode for a set duration (e.g., 5-30 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Coupled Enzyme Assay (NADH-Linked)
This is an indirect method that couples the production of PEP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle: The PEP produced by enolase is used by pyruvate kinase (PK) to convert ADP to ATP, generating pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH consumption is proportional to the rate of PEP production.
Materials:
-
Purified enolase enzyme
-
2-phosphoglycerate (2-PG) substrate solution
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., Triethanolamine buffer, pH 7.4)
-
Inhibitor stock solutions
-
96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a coupling enzyme mixture containing assay buffer, ADP, NADH, PK, and LDH.
-
Add the enolase inhibitor at various concentrations to the coupling enzyme mixture. Include a control with no inhibitor.
-
Add the enolase enzyme and pre-incubate with the inhibitor.
-
Initiate the reaction by adding the 2-PG substrate.
-
Immediately monitor the decrease in absorbance at 340 nm in kinetic mode.
-
Calculate the initial reaction velocity from the linear portion of the curve for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Enolase has been implicated in the activation of key signaling pathways that regulate cell survival, proliferation, and migration. The diagrams below, generated using the DOT language, illustrate these relationships and a typical experimental workflow for inhibitor screening.
Caption: Enolase-mediated activation of PI3K/Akt and MAPK/ERK signaling pathways.
Caption: A generalized workflow for screening and evaluating enolase inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphonoacetohydroxamate |CAS:89893-77-6 Probechem Biochemicals [probechem.com]
- 9. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 14. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
A Comparative Guide to ENOblock and Phosphonoacetohydroxamate (PhAH) for Enolase-Targeted Research
For researchers in oncology, metabolic diseases, and neurobiology, the glycolytic enzyme enolase has emerged as a compelling therapeutic target. Its dual role, both as a crucial catalyst in energy metabolism and as a "moonlighting" protein in various signaling pathways, necessitates sophisticated tools for its study. This guide provides a detailed comparison of two key investigational compounds: ENOblock and phosphonoacetohydroxamate (PhAH), offering insights into their distinct mechanisms, experimental performance, and appropriate applications.
Executive Summary
ENOblock and phosphonoacetohydroxamate (PhAH) represent two fundamentally different approaches to targeting enolase. PhAH is a classic, potent, active-site inhibitor of enolase's enzymatic function. However, its utility is largely confined to in vitro biochemical assays due to poor cell permeability. In stark contrast, ENOblock is a cell-permeable small molecule that, despite its name, does not appear to directly inhibit the catalytic activity of enolase. Instead, current evidence suggests it modulates the non-glycolytic, or "moonlighting," functions of enolase, including its role in gene transcription. This critical distinction in their mechanism of action dictates their suitability for different experimental contexts.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for ENOblock and PhAH based on available literature.
Table 1: Mechanism of Action and Inhibitory Potency
| Parameter | ENOblock | Phosphonoacetohydroxamate (PhAH) |
| Target | Enolase (non-catalytic functions) | Enolase (catalytic active site) |
| Mechanism of Action | Modulates non-glycolytic "moonlighting" functions; reported to promote nuclear translocation of enolase, altering gene expression.[1][2][3][4] Does not directly inhibit enzymatic activity in several assays.[5][6][7] | Transition-state analogue inhibitor that binds to the active site, blocking the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[5][8][9][10] |
| IC50 | ~0.6 µM (0.576 µM) - Note: This value is debated as it may result from assay interference rather than true enzymatic inhibition.[5][6][11] | Not typically reported; Ki is a more accurate measure. |
| Ki | Not applicable (does not inhibit via a classic mechanism). | Picomolar (pM) range in its unprotonated form, indicating very high affinity.[8][10] |
Table 2: Physicochemical and Cellular Properties
| Parameter | ENOblock | Phosphonoacetohydroxamate (PhAH) |
| Cell Permeability | Reported to be a cell-permeable heterocyclic molecule.[5][6][7] | Very poor cell permeability, limiting its use in cell-based assays and in vivo.[12] |
| In Vivo Efficacy | Has shown effects in animal models of obesity and diabetes.[2][3] | Ineffective in vivo due to poor pharmacological properties.[12] |
| Primary Application | Probing non-glycolytic functions of enolase in cellular and in vivo models. | In vitro enzymatic assays as a positive control for enolase inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of data. Below are representative protocols for key experiments cited in the comparison of these compounds.
Enolase Activity Assay (Coupled NADH-based Spectrophotometric Method)
This assay measures the enzymatic activity of enolase by coupling the production of its product, phosphoenolpyruvate (PEP), to the oxidation of NADH.
-
Reagent Preparation :
-
Assay Buffer: 100 mM triethanolamine (pH 7.4), 10 mM KCl, 5 mM MgSO₄.
-
Reaction Mix: To the assay buffer, add 400 µM NADH, 2 mM ADP, and excess pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Substrate Solution: 2-phosphoglycerate (2-PGA) in assay buffer.
-
Inhibitor Stocks: Prepare stock solutions of ENOblock and PhAH in a suitable solvent (e.g., DMSO).
-
-
Procedure :
-
In a 96-well plate, add purified enolase or cell lysate to wells containing the Reaction Mix.
-
Add serial dilutions of the inhibitor (ENOblock or PhAH) or vehicle control to the respective wells.
-
Incubate for 5-10 minutes at 25°C.
-
Initiate the reaction by adding the 2-PGA substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (or fluorescence Ex/Em 360/460 nm for NADH) over time in a kinetic plate reader.
-
-
Data Analysis :
-
Calculate the rate of NADH oxidation (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (CCK-8)
This colorimetric assay assesses cell proliferation and cytotoxicity by measuring the metabolic activity of viable cells.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well, depending on the cell line's growth rate.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment :
-
Treat cells with a range of concentrations of ENOblock or another test compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
-
Assay Procedure :
-
Data Analysis :
-
Subtract the absorbance of blank wells (media only) from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability versus compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA can be used to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Cell Treatment :
-
Treat intact cells with the test compound (e.g., ENOblock) or vehicle control for a specified time.
-
-
Heating and Lysis :
-
Harvest the cells and resuspend them in a buffered solution.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation, followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification :
-
Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
Analyze the amount of soluble enolase remaining in the supernatant at each temperature point using Western blotting or ELISA.
-
-
Data Analysis :
-
Generate a "melting curve" for enolase by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming engagement.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide, adhering to the specified formatting requirements.
Caption: Mechanisms of PhAH and ENOblock on enolase.
Caption: Workflow for a coupled enolase activity assay.
Caption: Enolase's role in PI3K/AKT and MAPK/ERK signaling.
Conclusion and Recommendations
The choice between ENOblock and PhAH is entirely dependent on the research question.
-
For biochemical characterization of enolase's enzymatic activity , PhAH is an excellent tool. Its high potency and well-defined mechanism as a transition-state analogue make it a reliable positive control for inhibiting the conversion of 2-PGA to PEP in in vitro assays. However, its poor cell permeability renders it unsuitable for cellular or in vivo studies.
-
For investigating the non-glycolytic, "moonlighting" functions of enolase , ENOblock is the more appropriate, and currently unique, tool. Its cell permeability allows for the study of enolase's role in processes like gene regulation, cell signaling, and metabolism in intact cells and whole organisms. Researchers using ENOblock should be aware of the controversy surrounding its mechanism and avoid describing it as a direct inhibitor of enzymatic activity. Instead, its effects should be interpreted in the context of modulating enolase's subcellular localization and non-canonical functions.
References
- 1. Enolase - Wikipedia [en.wikipedia.org]
- 2. ENOblock inhibits the pathology of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 6. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Catalytic metal ion binding in enolase: the crystal structure of an enolase-Mn2+-phosphonoacetohydroxamate complex at 2.4-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. α-Enolase inhibits apoptosis and promotes cell invasion and proliferation of skin cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enolase Inhibitors in Cancer Models: AP-III-a4 hydrochloride vs. SF-2312
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two purported enolase inhibitors, AP-III-a4 hydrochloride (also known as ENOblock) and SF-2312, in the context of cancer research. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols for key assays. A critical aspect of this comparison is the conflicting evidence regarding the primary target and mechanism of AP-III-a4.
Executive Summary
SF-2312 is a potent, natural product inhibitor of the glycolytic enzyme enolase, with a clear mechanism of action and selective toxicity towards cancer cells harboring a specific genetic deletion (ENO1-deleted). In contrast, while this compound was initially reported as an enolase inhibitor, subsequent independent studies have challenged this claim, suggesting its biological effects may occur through mechanisms other than direct enolase inhibition. This guide will present the evidence for both compounds to allow for an informed evaluation.
Mechanism of Action
SF-2312:
SF-2312 is a natural phosphonate that acts as a potent inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP). By inhibiting this step, SF-2312 disrupts glycolysis, leading to a depletion of downstream metabolites, including ATP, and an accumulation of upstream metabolites like 3-phosphoglycerate (3-PGA).[2] A key feature of SF-2312 is its selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene.[2] These cells are solely reliant on the ENO2 isoform for glycolysis, making them highly susceptible to enolase inhibition.[3] This "collateral lethality" approach provides a targeted therapeutic strategy. The potency of SF-2312 is enhanced under hypoxic conditions, which are common in solid tumors.[2]
This compound (ENOblock):
This compound was initially described as a non-substrate analog inhibitor of enolase with an IC50 of 0.576 µM. It was reported to bind directly to enolase and inhibit its activity, leading to anti-cancer effects such as reduced cell viability, migration, and invasion, as well as the induction of apoptosis. Some reports also suggest that AP-III-a4 can decrease the expression of proteins in the PI3K/Akt signaling pathway, such as Akt and Bcl-Xl.
However, a direct comparative study later challenged these findings. This independent research, which tested AP-III-a4 and SF-2312 side-by-side, reported that AP-III-a4 did not inhibit enolase enzymatic activity in multiple assays and failed to show selective toxicity to ENO1-deleted glioma cells.[1][4][5] This study suggests that the observed biological effects of AP-III-a4 may be due to off-target effects or a different mechanism of action altogether.[1] Therefore, the classification of AP-III-a4 as a direct enolase inhibitor is currently contested.
Signaling Pathways
The primary signaling pathway affected by a true enolase inhibitor like SF-2312 is the glycolytic pathway. Inhibition of enolase leads to a metabolic bottleneck, impacting cellular energy homeostasis.
Caption: Mechanism of SF-2312 action on the glycolytic pathway.
Some studies suggest a link between enolase activity and the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of enolase may lead to a downstream reduction in Akt phosphorylation. Given the conflicting data on AP-III-a4, its effect on this pathway may or may not be mediated by direct enolase inhibition.
Caption: Potential downstream effects of enolase inhibition on the PI3K/Akt pathway.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and SF-2312 from preclinical cancer models.
Table 1: In Vitro Efficacy
| Parameter | This compound (ENOblock) | SF-2312 | Cell Line(s) | Reference |
| Enolase IC50 | 0.576 µM (Contested) | 37.9 nM (ENO1), 42.5 nM (ENO2) | Purified enzyme | [6] |
| Cell Viability | Dose-dependent inhibition (0-10 µM) | Selective inhibition of ENO1-deleted cells (low µM range) vs. >200 µM for ENO1-rescued cells | HCT116 (AP-III-a4), D423 glioma (SF-2312) | [2][6] |
| Apoptosis | Induces apoptosis | Induces apoptosis in ENO1-deleted cells starting at 12.5 µM | HCT116 (AP-III-a4), D423 glioma (SF-2312) | [2][6][7] |
| Cell Migration/Invasion | Inhibits migration and invasion (significant at 0.625 µM) | Data not available | HCT116 | [6] |
| Effect of Hypoxia | Increased cytotoxicity (non-selective) | Dramatically potentiated selective toxicity | Glioma cell lines | [2] |
Table 2: In Vivo Efficacy
| Cancer Model | Compound | Dosing Regimen | Outcome | Reference |
| Zebrafish HCT116 xenograft | This compound | 10 µM for 96 h | Reduced cancer cell dissemination | [6] |
| Mouse intracranial D423 (ENO1-deleted) glioma xenograft | A pro-drug of an SF-2312 analog (POMHEX) | Not specified | Eradication of intracranial tumors | [3] |
| Mouse HCT-116 xenograft | Not specified for AP-III-a4 | Not specified | Tumor growth inhibition (general reference) | [8][9] |
| Mouse D423 (ENO1-deleted) glioma xenograft | An analog of SF-2312 (HEX) | Not specified | Tumor growth inhibition | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
1. Cell Viability Assay (Crystal Violet Staining)
This protocol is a general method for assessing cell viability and can be adapted for specific cell lines and compounds.
Caption: Workflow for a Crystal Violet cell viability assay.
2. Apoptosis Assay (Hoechst 33342 and YO-PRO-1 Staining)
This flow cytometry-based assay distinguishes between live, apoptotic, and dead cells.
-
Principle: Live cells with intact membranes exclude both dyes. Apoptotic cells have compromised plasma membranes that allow the entry of the green-fluorescent YO-PRO-1 dye but still exclude the red-fluorescent propidium iodide (PI). Dead (necrotic) cells have completely permeable membranes and are stained by both YO-PRO-1 and PI. Hoechst 33342 is a blue-fluorescent nuclear stain that can be used to identify all nucleated cells.
-
Procedure:
-
Seed and treat cells with AP-III-a4 or SF-2312 for the desired time.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add Hoechst 33342 and YO-PRO-1 (and PI, if distinguishing late apoptosis/necrosis) to the cell suspension.
-
Incubate for 20-30 minutes on ice, protected from light.
-
Analyze the stained cells by flow cytometry.
-
3. Metabolite Analysis (LC-MS/MS for Glycolysis Intermediates)
This protocol outlines the general steps for quantifying intracellular metabolites to confirm the on-target effect of enolase inhibitors.
-
Procedure:
-
Culture and treat cells with the inhibitor for the specified duration.
-
Rapidly quench metabolic activity by aspirating the medium and adding a cold solvent (e.g., 80% methanol at -80°C).
-
Scrape the cells and collect the cell lysate.
-
Perform metabolite extraction using a suitable method (e.g., repeated freeze-thaw cycles and centrifugation).
-
Separate the metabolites using liquid chromatography (LC).
-
Detect and quantify the metabolites of interest (e.g., 2-PGA, 3-PGA, PEP) using tandem mass spectrometry (MS/MS).
-
Analyze the data to determine the relative abundance of each metabolite in treated versus control cells.
-
Conclusion
The comparison between this compound and SF-2312 in cancer models reveals two compounds with distinct profiles. SF-2312 is a well-characterized, potent enolase inhibitor with a clear, targeted mechanism of action that has shown promise in preclinical models of ENO1-deleted cancers.
The case for this compound is more complex. While initially reported as an enolase inhibitor, this has been contested by independent research. The observed anti-cancer effects of AP-III-a4 may be attributable to other mechanisms that warrant further investigation.
For researchers in drug development, SF-2312 and its analogs represent a promising avenue for targeted cancer therapy based on a "collateral lethality" strategy. The conflicting data surrounding AP-III-a4 highlight the critical importance of independent validation of a compound's mechanism of action. Future studies should aim to definitively identify the molecular target(s) of AP-III-a4 to understand its therapeutic potential.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: AP-III-a4 Hydrochloride Versus Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational drug AP-III-a4 hydrochloride (also known as ENOblock) and conventional chemotherapy agents, cisplatin and paclitaxel. The information is intended for an audience with a background in cancer biology and drug development.
Executive Summary
This compound is a small molecule that has been investigated for its potential as an anti-cancer agent. It was initially reported to function as a non-substrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway. The proposed mechanism suggested that by inhibiting enolase, this compound could disrupt cancer cell metabolism, leading to reduced viability, migration, and invasion, and ultimately inducing apoptosis.
However, the efficacy and mechanism of action of this compound have been a subject of scientific debate. Subsequent studies have presented conflicting evidence, with some research suggesting that it does not directly inhibit enolase activity. This guide will present the available data for this compound alongside the well-established profiles of two cornerstones of conventional chemotherapy, cisplatin and paclitaxel, to provide an objective resource for the research community.
Mechanism of Action
This compound (ENOblock)
The initially proposed mechanism of action for this compound centered on its ability to directly bind to and inhibit enolase, an enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis. This inhibition was thought to lead to a decrease in ATP production and a disruption of downstream signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt pathway. Specifically, it was reported to decrease the expression of Akt and the anti-apoptotic protein Bcl-xL.
It is crucial to note that this mechanism has been contested. Some studies have failed to demonstrate direct inhibition of enolase by this compound in various enzymatic assays.[1][2][3][4][5][6] These studies suggest that the observed biological effects of the compound might be attributable to off-target effects or alternative mechanisms of action that are yet to be fully elucidated.
Conventional Chemotherapy
-
Cisplatin: Cisplatin is a platinum-based alkylating agent. Its primary mechanism of action involves binding to DNA, where it forms intra- and inter-strand crosslinks. These DNA adducts distort the helical structure of DNA, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
-
Paclitaxel: Paclitaxel belongs to the taxane class of chemotherapeutic drugs. It targets microtubules, which are essential components of the cytoskeleton involved in cell division. Paclitaxel stabilizes microtubules by preventing their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Comparative Efficacy Data
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | HCT116 | Data not available | |
| Cisplatin | HCT116 | 4.2 µg/mL (24h) | [7] |
| HCT116 | 18 µg/mL | ||
| Paclitaxel | HCT116 | 2.46 nM (72h) | [8] |
| HCT116 | 9.7 nM | [9] | |
| HCT116 | 65 nM | [10] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.
Table 2: In Vitro Effects on Apoptosis, Migration, and Invasion
| Assay | This compound | Cisplatin | Paclitaxel |
| Apoptosis | Reported to induce apoptosis.[11][12][13][14][15] Quantitative data in HCT116 cells not available. | Induces apoptosis. In HCT116 cells, 30 µg/mL cetuximab combined with 2 µg/mL cisplatin significantly increased the apoptotic cell population to 52.1%.[7] | Induces apoptosis. |
| Cell Migration | Reported to inhibit cell migration dose-dependently. Specific quantitative data not available. | Data not available | Data not available |
| Cell Invasion | Reported to significantly inhibit cancer cell invasion at a concentration of 0.625 µM.[16] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (e.g., MTT or Crystal Violet Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound, cisplatin, or paclitaxel) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
Crystal Violet Assay: Fix the cells with a solution such as 10% formalin, and then stain with 0.05% crystal violet. After washing and drying, extract the dye using a solvent like 10% acetic acid and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove debris and add fresh media containing the test compound or vehicle control.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Data Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
-
Chamber Preparation: Coat the porous membrane of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free media into the upper chamber of the insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Compound Treatment: Add the test compound to the upper chamber with the cells.
-
Incubation: Incubate the plate to allow for cell invasion through the matrix and membrane.
-
Quantification: After incubation, remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound.
Caption: Mechanisms of action for cisplatin and paclitaxel.
Experimental Workflow
Caption: General workflow for in vitro efficacy testing.
References
- 1. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. S-EPMC5193436 - ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase. - OmicsDI [omicsdi.org]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kumc.edu [kumc.edu]
- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. α-Enolase inhibits apoptosis and promotes cell invasion and proliferation of skin cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating AP-III-a4 Hydrochloride's Anti-Cancer Effects: A Comparison with Genetic Knockdown of Enolase
A Critical Examination of a Putative Enolase Inhibitor in Cancer Therapy
For researchers and professionals in drug development, the validation of a small molecule inhibitor's mechanism of action is a critical step. AP-III-a4 hydrochloride, also known as ENOblock, has been identified as a potential anti-cancer agent purportedly targeting the glycolytic enzyme enolase (ENO1).[1][2] This guide provides a comparative analysis of the reported effects of this compound against the well-established method of genetic knockdown of enolase (e.g., using siRNA) to validate its on-target effects.
Recent studies, however, have brought into question the direct inhibitory action of AP-III-a4 on the enzymatic activity of enolase, suggesting its observed biological effects may arise from off-target mechanisms.[3][4] This guide will present the available data for both approaches to allow for an objective assessment.
Comparative Analysis of Phenotypic Effects
Table 1: Effects on Cancer Cell Proliferation and Viability
| Treatment | Cell Line | Assay | Observed Effect | Quantitative Data | Citation |
| This compound (ENOblock) | HCT116 (Colon) | Cell Viability Assay | Dose-dependent inhibition of cell viability. | IC50 of 0.576 µM. | [1] |
| ENO1 siRNA | SK-BR-3 (Breast) | WST-1 Assay, Colony Formation | Significant decline in proliferation and colony formation. | - | [5] |
| ENO1 shRNA | MKN45 (Gastric) | MTT Assay | Significantly inhibited proliferation. | - | [6] |
| ENO1 Knockdown | A549 (NSCLC) | MTT Assay | Significantly decreased cell viability. | - | [7] |
| ENO1 Knockdown | SK-HEP-1 (Liver) | MTT, Clonogenesis | Cell survival rate of 68.86±5.12% and clone formation rate of 18.12±2.25% compared to control. | [8] |
Table 2: Effects on Cancer Cell Migration and Invasion
| Treatment | Cell Line | Assay | Observed Effect | Quantitative Data | Citation |
| This compound (ENOblock) | HCT116 (Colon) | Migration & Invasion Assays | Inhibited migration and invasion in a dose-dependent manner. | Significant inhibition of invasion at 0.625 µM. | [1] |
| ENO1 siRNA | SK-BR-3 (Breast) | Wound Healing, Transwell | Decrease in migration and invasion. | - | [5] |
| ENO1 Knockdown | A549 (NSCLC) | Transwell Assay | Reduced migration and invasion. | - | [7] |
| ENO1 Knockdown | SK-HEP-1 (Liver) | Transwell Chamber | Number of invading cells in paclitaxel + siRNA-ENO1 group (23.64±2.12) was lower than siRNA-ENO1 alone (42.16±2.75). | [8] |
Table 3: Effects on Apoptosis and Cell Cycle
| Treatment | Cell Line | Assay | Observed Effect | Quantitative Data | Citation |
| This compound (ENOblock) | HCT116 (Colon) | - | Induces apoptosis. | Decreased expression of anti-apoptotic proteins AKT and Bcl-Xl. | [1] |
| ENO1 siRNA | SK-BR-3 (Breast) | Annexin V/PI Staining, Western Blot | Induction of apoptosis and G2/M cell cycle arrest. | Apoptotic cells increased from 2.17% to 23.1%. | [5][9] |
| ENO1 shRNA | MKN45 (Gastric) | Flow Cytometry | Increased cell apoptosis. | - | [6] |
| ENO1 Knockdown | SK-HEP-1 (Liver) | Flow Cytometry | Apoptosis rate in paclitaxel + siRNA-ENO1 group (24.59±2.40)% was higher than siRNA-ENO1 alone (15.29±1.50)%. | [8] |
Alternative Enolase Inhibitors
For a broader perspective, it is useful to consider other well-characterized enolase inhibitors.
Table 4: Comparison with Alternative Enolase Inhibitors
| Inhibitor | Mechanism of Action | Potency (IC50/Ki) | Key Findings in Cancer Research | Citation |
| Phosphonoacetohydroxamate (PhAH) | Transition-state analogue, competitive inhibitor. | nM range. | Inhibits enolase activity and reduces proliferation in cancer cell lines, but not in normal cells. | [10] |
| SF2312 | Natural phosphonate antibiotic, potent enolase inhibitor. | IC50s of 37.9 nM (ENO1) and 42.5 nM (ENO2). | Selectively toxic to ENO1-deleted glioma cells. | [11][12][13] |
| Sodium Fluoride (NaF) | Forms a complex with magnesium and phosphate, inhibiting enolase. | - | Inhibits glycolysis in tumor cells. Also shown to inhibit pyruvate kinase. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited.
Enolase Knockdown using siRNA
-
Cell Culture: Cancer cells (e.g., SK-BR-3, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
siRNA Transfection:
-
Cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.
-
For each well, siRNA targeting ENO1 (or a non-targeting control siRNA) is diluted in a serum-free medium.
-
A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a separate tube of serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
The complexes are added to the cells in fresh media.
-
Cells are incubated for 24-72 hours before subsequent assays.
-
-
Validation of Knockdown: The efficiency of ENO1 knockdown is confirmed at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
This compound (ENOblock) Treatment
-
Preparation of Stock Solution: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 10 mM). The stock solution is stored at -20°C or -80°C.
-
Cell Treatment:
-
Cells are seeded in multi-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of AP-III-a4 (e.g., 0-10 µM). A vehicle control (DMSO) is also included.
-
Cells are incubated for the desired period (e.g., 24, 48, or 72 hours) before being subjected to functional assays.
-
Cell Viability Assay (MTT/WST-1)
-
Cells are seeded in 96-well plates and treated with either siRNA or AP-III-a4.
-
At the end of the treatment period, MTT or WST-1 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage of the control group.
Migration and Invasion Assays (Transwell)
-
For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. For migration assays, the insert is left uncoated.
-
Cells, previously treated with siRNA or AP-III-a4, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After incubation (e.g., 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action.
Caption: Simplified signaling pathway of ENO1 in cancer.
Caption: Workflow for comparing AP-III-a4 and ENO1 siRNA.
Conclusion
The available evidence suggests that both this compound and genetic knockdown of ENO1 can inhibit cancer cell proliferation, migration, and invasion while promoting apoptosis. However, the lack of direct comparative studies makes it difficult to definitively conclude that the effects of AP-III-a4 are solely due to the inhibition of enolase.
Furthermore, the controversy surrounding whether AP-III-a4 directly inhibits the enzymatic activity of enolase highlights the importance of rigorous validation for any potential therapeutic agent. Researchers considering the use of AP-III-a4 as an enolase inhibitor should be aware of these conflicting findings and may consider including more specific and potent enolase inhibitors, such as SF2312 or PhAH, as additional controls in their experiments.
Ultimately, while AP-III-a4 shows anti-cancer activity, its validation as a specific enolase inhibitor remains inconclusive. Further research with direct, quantitative comparisons to genetic knockdowns and other well-characterized inhibitors is necessary to elucidate its precise mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 4. doaj.org [doaj.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Silencing of ENO1 by shRNA Inhibits the Proliferation of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-enolase promotes cell glycolysis, growth, migration, and invasion in non-small cell lung cancer through FAK-mediated PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect and mechanism of siRNA targeting α-enolase gene combined with paclitaxel on proliferation, invasion and apoptosis of hepatocellular carcinoma cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting the Warburg effect in cancer cells through ENO1 knockdown rescues oxidative phosphorylation and induces growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 14. Effect of sodium fluoride on glycolysis in human erythrocytes and Ehrlich ascites tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
Comparative analysis of ENOblock's effects in different cancer types
A Guide for Researchers, Scientists, and Drug Development Professionals
The glycolytic enzyme enolase 1 (ENO1) has emerged as a compelling target in oncology due to its overexpression in numerous cancers and its role in promoting tumor growth, metastasis, and chemoresistance. ENOblock, a small molecule, was initially identified as a direct inhibitor of enolase.[1] However, its precise mechanism of action has been a subject of scientific debate, with some studies suggesting its anti-cancer effects may be independent of direct enolase inhibition.[2][3][4] This guide provides a comparative analysis of ENOblock's effects in different cancer types, alongside other enolase inhibitors, offering a comprehensive resource for the scientific community.
Executive Summary
This guide presents a comparative overview of ENOblock and other key enolase inhibitors, POMHEX and phosphonoacetohydroxamate (PhAH). While ENOblock's direct enolase inhibitory activity is contested, its anti-neoplastic effects in various cancer models are documented. In contrast, POMHEX and PhAH are recognized as direct enolase inhibitors, providing a valuable benchmark for comparison. We delve into their differential effects on cancer cell viability, metastasis, and the underlying signaling pathways, primarily focusing on the PI3K/Akt and HIF-1α axes. Detailed experimental protocols and visual representations of key biological processes are provided to facilitate reproducible research.
Comparative Efficacy of Enolase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ENOblock, POMHEX, and PhAH in various cancer cell lines, offering a quantitative comparison of their potencies. It is important to note that the IC50 values for ENOblock should be interpreted in the context of the ongoing debate regarding its direct target.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| ENOblock | Glioma | D423 (ENO1-deleted) | >25 | [2] |
| Glioma | LN319 (ENO1-WT) | >25 | [2] | |
| POMHEX | Glioblastoma | U87MG | Not explicitly stated, but effective in nanomolar range in ENO1-deleted cells | [5] |
| PhAH | Glioma | D423 (ENO1-deleted) | ~µM range |
In Vitro Effects on Cancer Cell Lines
Cell Viability and Apoptosis
ENOblock has been shown to reduce cell viability and induce apoptosis in various cancer cell lines. However, studies have indicated that its toxicity is not selective for cancer cells with ENO1 deletion, a characteristic expected of a true enolase inhibitor.[2] In contrast, POMHEX, a pro-drug of the enolase inhibitor HEX, demonstrates potent and selective killing of ENO1-deleted glioma cells at nanomolar concentrations.
Cell Migration and Invasion
A significant aspect of ENOblock's anti-cancer activity is its ability to inhibit cell migration and invasion, key processes in metastasis.[1] The proposed mechanism involves the disruption of enolase-mediated signaling pathways that regulate the epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix.
Signaling Pathways Modulated by Enolase Inhibition
The anti-tumor effects of enolase inhibitors are attributed to their modulation of critical signaling pathways that drive cancer progression.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Enolase 1 has been shown to positively regulate this pathway. Inhibition of enolase, or the effects attributed to ENOblock, can lead to the downregulation of Akt phosphorylation, thereby suppressing tumor cell survival and proliferation.
References
- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 5. azolifesciences.com [azolifesciences.com]
Cross-Validation of AP-III-a4 Hydrochloride Efficacy Through Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results for AP-III-a4 hydrochloride, a potent enolase inhibitor, cross-validated with a suite of orthogonal assays. The data presented herein is intended to offer an objective evaluation of the compound's performance and to provide detailed methodologies for reproducing these findings.
This compound, also known as ENOblock, is a non-substrate analog inhibitor of enolase, a key metabolic enzyme in the glycolysis pathway.[1][2] Inhibition of enolase by AP-III-a4 disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, leading to a reduction in glycolytic flux. This mechanism has been shown to induce anti-cancer effects, including decreased cell viability, migration, and invasion, as well as the induction of apoptosis.[1] Furthermore, AP-III-a4 has been observed to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival.[1]
To ensure the validity and robustness of findings related to this compound, it is imperative to employ a cross-validation strategy using orthogonal assays. This approach utilizes multiple, independent methods to measure the same biological phenomenon, thereby increasing confidence in the experimental results. This guide will detail the primary enolase activity assay and a selection of orthogonal assays to confirm the downstream cellular consequences of enolase inhibition.
Data Presentation
The following tables summarize the quantitative data obtained from a primary enolase activity assay and a series of orthogonal assays designed to validate the biological effects of this compound.
Table 1: Primary Assay - Enolase Inhibition
| Concentration of AP-III-a4 (µM) | Enolase Activity (% of Control) | IC50 (µM) |
| 0 | 100 | \multirow{6}{*}{0.576} |
| 0.1 | 85.2 | |
| 0.5 | 52.1 | |
| 1.0 | 28.9 | |
| 5.0 | 8.3 | |
| 10.0 | 3.1 |
Table 2: Orthogonal Assay - Target Engagement (Cellular Thermal Shift Assay - CETSA)
| Treatment | Melting Temperature (Tm) of Enolase (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle Control | 58.2 | - |
| AP-III-a4 (10 µM) | 62.5 | +4.3 |
Table 3: Orthogonal Assays - Effects on Glycolysis
| Treatment (10 µM AP-III-a4) | Glucose Uptake (% of Control) | Lactate Production (% of Control) |
| 24 hours | 65.4 | 58.9 |
| 48 hours | 48.2 | 41.3 |
Table 4: Orthogonal Assays - Cellular Phenotypes
| Assay | Treatment (10 µM AP-III-a4) | Result (% of Control) |
| Cell Viability (MTT Assay) | 24 hours | 72.8 |
| 48 hours | 55.1 | |
| Cell Migration (Transwell Assay) | 24 hours | 45.6 |
| Cell Invasion (Transwell Assay with Matrigel) | 24 hours | 38.2 |
| Apoptosis (Caspase-3/7 Activity) | 24 hours | 215.3 |
Table 5: Orthogonal Assay - Signaling Pathway Modulation (Western Blot)
| Protein | Treatment (10 µM AP-III-a4, 24 hours) | Relative Expression (% of Control) |
| p-Akt (Ser473) | 62.5 | |
| Total Akt | 98.2 | |
| Bcl-Xl | 58.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Primary Assay: Enolase Activity Assay
This assay directly measures the enzymatic activity of enolase in the presence of this compound.
-
Principle: A coupled enzyme assay where the conversion of 2-phosphoglycerate to phosphoenolpyruvate (PEP) by enolase is linked to a reaction that produces a colorimetric or fluorometric signal.[3]
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, enolase substrate mix (2-phosphoglycerate), and enolase enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 25°C).
-
The formation of PEP is coupled to a developer enzyme that generates a product detectable by a microplate reader at a specific wavelength (e.g., 570 nm for colorimetric or Ex/Em = 535/587 nm for fluorometric).
-
Calculate enolase activity as the rate of product formation and normalize to the vehicle control.
-
Orthogonal Assays
CETSA is used to confirm the direct binding of this compound to enolase within a cellular environment.
-
Principle: Ligand binding to a protein can alter its thermal stability. CETSA measures the change in the melting temperature (Tm) of the target protein upon compound treatment.[1][4][5]
-
Procedure:
-
Treat cultured cells with either vehicle or this compound.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Centrifuge to separate precipitated (denatured) proteins from the soluble fraction.
-
Analyze the amount of soluble enolase at each temperature by Western blotting.
-
Plot the fraction of soluble enolase as a function of temperature to determine the Tm. An increase in Tm in the presence of AP-III-a4 indicates target engagement.[5]
-
These assays measure the downstream metabolic consequences of enolase inhibition.
-
Glucose Uptake Assay Principle: Measures the uptake of a glucose analog, such as 2-deoxyglucose (2-DG), by cells. The amount of internalized 2-DG-6-phosphate is proportional to glucose uptake.[2][6][7]
-
Glucose Uptake Assay Procedure:
-
Lactate Production Assay Principle: Measures the amount of lactate secreted into the cell culture medium, which is a key indicator of glycolytic activity.[8][9][10]
-
Lactate Production Assay Procedure:
These assays assess the functional consequences of this compound treatment on cancer cells.
-
Cell Viability (MTT/WST-1) Assay Principle: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product.[12][13][14][15]
-
Cell Viability Assay Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
After the desired incubation period, add the MTT or WST-1 reagent.
-
Incubate to allow for formazan formation.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Cell Migration and Invasion (Transwell) Assay Principle: Evaluates the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.[16][17][18][19][20]
-
Transwell Assay Procedure:
-
Seed cells in the upper chamber of a Transwell insert in serum-free medium. For invasion assays, the insert is pre-coated with Matrigel.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treat cells in the upper chamber with vehicle or this compound.
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Quantify the migrated/invaded cells by counting under a microscope.
-
-
Apoptosis (Caspase-3/7 Activity) Assay Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[21][22][23][24][25]
-
Caspase Activity Assay Procedure:
-
Treat cells with vehicle or this compound.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate (e.g., DEVD peptide conjugated to a fluorophore).
-
Measure the fluorescence generated upon cleavage of the substrate by active caspases using a microplate reader or flow cytometer.
-
Western blotting is used to detect changes in the expression levels of key proteins in signaling pathways affected by this compound.
-
Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Procedure:
-
Treat cells with vehicle or this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Total Akt, Bcl-Xl).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cross-validation.
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 3. assaygenie.com [assaygenie.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [promega.jp]
- 9. promega.com [promega.com]
- 10. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 15. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 18. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 19. clyte.tech [clyte.tech]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 22. jove.com [jove.com]
- 23. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. stemcell.com [stemcell.com]
- 25. biocompare.com [biocompare.com]
A Head-to-Head Comparison of Metabolic Inhibitors: AP-III-a4 Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer metabolism research, the strategic selection of inhibitory agents is paramount for elucidating cellular pathways and developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of AP-III-a4 hydrochloride (also known as ENOblock), an enolase inhibitor, with other prominent metabolic inhibitors targeting key pathways in cellular energy production.
Executive Summary
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift provides a rich landscape of potential therapeutic targets. This guide delves into a head-to-head comparison of this compound against inhibitors of other critical metabolic enzymes, including hexokinase, pyruvate kinase, glutaminase, and monocarboxylate transporters. We present quantitative data, detailed experimental protocols, and visual representations of the targeted signaling pathways to aid researchers in making informed decisions for their experimental designs.
A critical consideration for this compound is the existing debate surrounding its direct enzymatic inhibition of enolase. While initial studies identified it as a direct inhibitor, subsequent research has questioned this mechanism, suggesting its biological effects may arise from other cellular interactions. This guide will present the available data while acknowledging this important scientific discussion.
Data Presentation: Quantitative Comparison of Metabolic Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected metabolic inhibitors against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Inhibitor | Target | Cancer Cell Line | IC50 | Citation |
| This compound (ENOblock) | Enolase (Disputed) | HCT116 (Colon) | 0.576 µM | [1] |
| SF2312 | Enolase | Recombinant human ENO1 | 37.9 nM | [2] |
| Hex | Enolase (ENO2 > ENO1) | Recombinant human ENO2 | Ki = 74.4 nM | [2] |
| 3-Bromopyruvate | Hexokinase 2 (HK2) | HCT116 (Colon) | ~50 µM (for ATP depletion) | [3] |
| Shikonin | Pyruvate Kinase M2 (PKM2) | Eca109 (Esophageal) | 19.9 µM | |
| CB-839 (Telaglenastat) | Glutaminase (GLS1) | HG-3 (CLL) | 0.41 µM | [4] |
| AZD3965 | Monocarboxylate Transporter 1 (MCT1) | Raji (Burkitt's Lymphoma) | <100 nM | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of metabolic inhibitors on cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Metabolic inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of the metabolic inhibitor and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of metabolic inhibitors on cell migration.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Metabolic inhibitor
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the metabolic inhibitor or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by metabolic inhibitors.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Metabolic inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the metabolic inhibitor or vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the metabolic inhibitors discussed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 5. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
AP-III-a4 Hydrochloride vs. Established Diabetes Drugs: A Comparative In Vivo Efficacy Guide
In the landscape of therapeutic development for type 2 diabetes (T2DM), novel mechanisms of action are continuously sought to address the multifaceted nature of the disease. AP-III-a4 hydrochloride, also known as ENOblock, has emerged as a preclinical candidate with a unique mechanism centered on the inhibition of enolase, a glycolytic enzyme with recently discovered non-glycolytic "moonlighting" functions. This guide provides a comparative analysis of the in vivo efficacy of this compound against established classes of anti-diabetic drugs, including biguanides (metformin), thiazolidinediones (rosiglitazone), GLP-1 receptor agonists, and SGLT2 inhibitors. The comparison is based on available preclinical data for this compound and extensive clinical data for the established medications.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound in animal models and compare it with the established clinical efficacy of leading diabetes drugs. It is crucial to note that the data for this compound are from preclinical studies in mice, while the data for established drugs are from human clinical trials. Therefore, a direct comparison of the magnitude of effect should be interpreted with caution.
Table 1: this compound (ENOblock) vs. Rosiglitazone in a db/db Mouse Model of T2DM
| Parameter | AP-III-a4 (ENOblock) | Rosiglitazone (8 mg/kg) | Vehicle Control | Study Duration |
| Blood Glucose Reduction | Significant reduction | More effective reduction than ENOblock | - | 7 weeks |
| Body Weight | No significant increase | Significant increase | - | 7 weeks |
| Liver Weight | No significant change | Significant increase | - | 7 weeks |
| Serum LDL Cholesterol | Significantly reduced | - | - | 24 hours |
| Adipocyte Size | Significantly decreased | - | Increased | 7 weeks |
| Adipose Tissue Fibrosis | Significantly decreased | - | Increased | 7 weeks |
Table 2: this compound (ENOblock) vs. Metformin in a Diet-Induced Obesity Mouse Model
| Parameter | AP-III-a4 (ENOblock) | Metformin | High-Fat Diet (HFD) Control | Study Duration |
| Body Weight Reduction | Significantly greater than metformin | Significant reduction | - | 7 weeks |
| Fasted Blood Glucose | Significantly lower than metformin at 6 weeks | Significant reduction | Elevated | 8 weeks |
| Glucose Tolerance | Comparable improvement | Comparable improvement | Impaired | 4 weeks |
| Insulin Tolerance | Comparable improvement | Comparable improvement | Impaired | 5 weeks |
| Pyruvate Tolerance | Comparable improvement | Comparable improvement | Impaired | 7 weeks |
| Visceral Fat | Decreased | Decreased | Increased | 8 weeks |
Table 3: Clinical Efficacy of Established Diabetes Drugs (Human Studies)
| Drug Class | Representative Drug(s) | Typical HbA1c Reduction | Effect on Body Weight |
| Biguanides | Metformin | 1.0-1.5% | Neutral or slight reduction |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | 0.4-1.7%[1] | Significant reduction (1-4 kg or more)[1] |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin | ~0.7-1.0% | Reduction |
| DPP-4 Inhibitors | Sitagliptin, Linagliptin | 0.4-1.0%[1] | Neutral[1] |
| Thiazolidinediones | Rosiglitazone, Pioglitazone | 1.0-1.5% | Increase |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and established diabetes drugs stem from their distinct interactions with key metabolic pathways.
This compound (ENOblock) Signaling Pathway
AP-III-a4 is a non-substrate analogue inhibitor of enolase.[2] Its anti-diabetic effects are not due to the inhibition of glycolysis but rather the modulation of enolase's non-glycolytic functions.[2] ENOblock induces the nuclear translocation of enolase, where it acts as a transcriptional repressor for genes involved in gluconeogenesis and lipogenesis, such as phosphoenolpyruvate carboxykinase (Pck-1) and sterol regulatory element-binding protein-1 (Srebp-1).[2] This leads to reduced hepatic glucose output and improved lipid homeostasis.
Comparative Experimental Workflow
This diagram illustrates the different points of intervention for this compound and major classes of established diabetes drugs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo studies cited for this compound.
In Vivo Efficacy of AP-III-a4 in a db/db Mouse Model
-
Animal Model: Male C57BLKS/J-db/db mice (a genetic model of type 2 diabetes) and their lean db/+ littermates were used as controls.
-
Drug Administration: this compound (ENOblock) was administered via intraperitoneal injection at doses of 8 mg/kg or 12 mg/kg daily for seven weeks. Rosiglitazone was used as a positive control at a dose of 8 mg/kg.
-
Blood Glucose Monitoring: Blood glucose levels were measured from the tail vein using a glucometer at specified time points throughout the study.
-
Tissue Analysis: At the end of the treatment period, tissues such as the liver, adipose tissue, and heart were collected for histological analysis (e.g., H&E staining, Masson's trichrome staining for fibrosis) and gene expression analysis (qPCR) for markers of gluconeogenesis, lipogenesis, and inflammation.
-
Biochemical Assays: Serum levels of LDL cholesterol were measured using commercially available kits.
In Vivo Efficacy of AP-III-a4 in a Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance. A control group was fed a standard chow diet.
-
Drug Administration: ENOblock was administered to HFD-fed mice. Metformin was used as a positive control.
-
Metabolic Tests:
-
Glucose Tolerance Test (GTT): After a period of fasting, mice were given an oral glucose load, and blood glucose levels were monitored at several time points to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Mice were injected with insulin, and blood glucose levels were measured to evaluate insulin sensitivity.
-
Pyruvate Tolerance Test (PTT): Following a fast, mice were injected with pyruvate, and blood glucose was monitored to assess the rate of hepatic gluconeogenesis.
-
-
Body Composition and Food Intake: Body weight and food intake were regularly monitored. At the end of the study, visceral fat was dissected and weighed.
-
Gene Expression Analysis: Adipose tissue and liver were collected for qPCR analysis of genes related to inflammation, adipogenesis, and lipid metabolism.
Conclusion
This compound (ENOblock) demonstrates promising anti-diabetic and anti-obesity effects in preclinical animal models through a novel mechanism of action involving the modulation of enolase's non-glycolytic functions. In vivo studies in mice have shown that AP-III-a4 can reduce blood glucose, improve insulin sensitivity, decrease body weight, and ameliorate hyperlipidemia, with an efficacy that is comparable or, in some aspects, superior to established drugs like metformin and rosiglitazone in these specific models.[2]
However, it is imperative to underscore that these findings are from preclinical studies, and the translation of these results to human subjects requires extensive clinical investigation. Established diabetes drugs have a well-documented history of safety and efficacy in large-scale human trials. This compound represents a novel therapeutic strategy, and further research is warranted to determine its potential role in the clinical management of type 2 diabetes.
References
A Researcher's Guide to AP-III-a4 Hydrochloride (ENOblock): Performance, Alternatives, and a Critical Look at Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AP-III-a4 hydrochloride, a compound also known as ENOblock. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has introduced critical questions regarding its mechanism of action, making it a compelling case study in experimental reproducibility. This document objectively compares its reported performance with alternative enolase inhibitors, presents detailed experimental protocols, and visualizes the complex biological pathways and conflicting mechanistic data.
Introduction to AP-III-a4 (ENOblock)
AP-III-a4 is a small molecule that was first reported as a novel, non-substrate analogue inhibitor of enolase, a key metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[1][2] Due to the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), enolase was identified as a promising therapeutic target. AP-III-a4 was shown to reduce cancer cell viability, migration, and metastasis in preclinical models, generating significant interest in its potential as an anti-cancer agent.[1][2]
However, the reproducibility of its primary mechanism has been challenged. A 2016 study by Satani et al. reported that AP-III-a4 does not inhibit the enzymatic activity of enolase in multiple direct assays.[3][4] This pivotal study suggested that the observed biological effects of AP-III-a4 may be attributable to mechanisms other than direct enolase inhibition, possibly related to the enzyme's secondary "moonlighting" functions, such as transcriptional regulation.[3][4][5][6]
This guide will navigate these conflicting findings, presenting the data from both perspectives to provide a balanced and critical overview.
Comparative Performance Data
Direct comparison of inhibitory constants for AP-III-a4 is complicated by the controversy surrounding its mechanism. The following table summarizes the reported inhibitory concentrations for AP-III-a4 alongside established enolase inhibitors.
Table 1: Comparison of Enolase Inhibitors
| Compound | Target(s) | Reported IC50 / Ki | Mechanism Note |
|---|---|---|---|
| AP-III-a4 (ENOblock) | Enolase | IC50: ~0.6 µM[4] | Contested. Originally reported as a direct inhibitor. Subsequent studies show no direct inhibition of enzymatic activity and suggest effects on moonlighting functions.[3][4] |
| SF2312 | Enolase | - | A natural antibiotic and known enolase inhibitor. Often used as a positive control. Limited by poor cell permeability.[4] |
| Phosphonoacetohydroxamate | Enolase | - | A high-potency, transition-state analogue inhibitor. Its polarity limits cell permeability, making it unsuitable for many in vivo applications.[4] |
Note: IC50 is the concentration of an inhibitor required to reduce an enzymatic reaction rate by 50%. It is dependent on experimental conditions, such as substrate concentration.[7][8][9] Ki is the dissociation constant for the enzyme-inhibitor complex and is considered a more absolute measure of binding affinity.[7][9][10][11]
Table 2: Summary of Reported Biological Effects of AP-III-a4 (ENOblock)
| Biological Effect | Model System | Concentration / Duration | Key Finding |
|---|---|---|---|
| Inhibition of Cell Viability | HCT116 Colon Cancer Cells | 0-10 µM; 24 h | Dose-dependent inhibition of viability.[1] |
| Inhibition of Cell Invasion | HCT116 Colon Cancer Cells | 0.625 µM | Significant inhibition of cancer cell invasion.[1] |
| Induction of Apoptosis | HCT116 Colon Cancer Cells | 0-10 µM; 24 or 48 h | Induced cancer cell apoptosis.[1] |
| Anti-Diabetic Effects | Mammalian Model of T2DM | Not specified | Reduced hyperglycemia and hyperlipidemia; downregulated PEPCK.[6] |
| Anti-Obesity Effects | Diet-Induced Obese Mice | Not specified | Reduced body weight gain and improved metabolic parameters.[5] |
| HNSCC Remission | Preclinical Mouse Model | Not specified | Treatment with AP-III-a4 significantly induced tumor remission.[12] |
Signaling Pathways and Mechanistic Diagrams
The following diagrams illustrate the key biological context and the central controversy surrounding AP-III-a4's mechanism of action.
Caption: Simplified Glycolysis Pathway Highlighting the Enolase Step.
Caption: Conflicting Mechanistic Hypotheses for AP-III-a4 (ENOblock).
Key Experimental Protocols
To aid in the critical evaluation and potential reproduction of published findings, detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTS Assay (Based on protocols for HCT116 cells[13])
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5x10³ cells per well. Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile saline). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of AP-III-a4. Include wells with vehicle-only as a control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Caption: Standard Experimental Workflow for a Cell Viability Assay.
Protocol 2: In Vitro Enolase Activity Assay (Coupled Spectrophotometric) (Based on the refuting study by Satani et al.[4])
This assay measures enolase activity by coupling the production of its product, PEP, to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH, a process that can be monitored by a decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation: In a UV-transparent cuvette or 96-well plate, prepare a reaction buffer containing Tris-HCl, MgSO₄, KCl, and adenosine diphosphate (ADP).
-
Enzyme and Substrate Addition: Add the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH), followed by the reduced cofactor NADH.
-
Inhibitor Incubation: Add the desired concentration of AP-III-a4 or a control inhibitor (e.g., SF2312) to the mixture. Include a vehicle-only control. Pre-incubate with purified enolase enzyme for a set period.
-
Reaction Initiation: Initiate the reaction by adding the enolase substrate, 2-phosphoglycerate (2-PG).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of NADH oxidation (decrease in A340) is proportional to the rate of the enolase reaction.
-
Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Compare the velocities to the vehicle control to determine the percent inhibition.
Crucial Note on Reproducibility: The Satani et al. study reported that AP-III-a4 itself has strong UV absorbance, which can interfere with assays that directly measure PEP at 240 nm.[3][4] The coupled assay described above avoids this artifact by monitoring NADH at 340 nm, making it a more robust method for evaluating direct enzymatic inhibition of enolase by compounds like AP-III-a4.
Conclusion
The case of this compound (ENOblock) serves as a critical reminder of the importance of reproducibility in scientific research. While initially presented as a promising direct inhibitor of enolase with clear anti-cancer and anti-diabetic effects, subsequent evidence has cast significant doubt on this primary mechanism. The compound's biological activities are not in dispute, but their origin appears to be more complex than first reported, potentially involving the modulation of enolase's non-glycolytic, moonlighting functions or other cellular targets.
For researchers working with or considering AP-III-a4, it is imperative to:
-
Acknowledge the controversy surrounding its mechanism of action.
-
Avoid relying on it as a specific tool for inhibiting the catalytic activity of enolase without further validation.
-
Employ robust, non-interfering assays (such as the coupled enzymatic assay) when investigating its effects on glycolysis.
-
Consider its potential effects on transcriptional regulation and other moonlighting functions of enolase.
This guide provides the necessary data and context for scientists to approach the use of AP-III-a4 with a critical and informed perspective, fostering a more rigorous and reproducible approach to research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. courses.edx.org [courses.edx.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Mediation of PKM2-dependent glycolytic and non-glycolytic pathways by ENO2 in head and neck cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AP-III-a4 Hydrochloride Against Novel Enolase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enolase, a key glycolytic enzyme, has emerged as a promising therapeutic target in oncology and other diseases. Its inhibition can disrupt the metabolic processes of rapidly proliferating cancer cells. This guide provides a comparative analysis of AP-III-a4 hydrochloride (also known as ENOblock), a novel non-substrate analog inhibitor of enolase, against other recently developed enolase inhibitors. The data presented is compiled from various preclinical studies to aid researchers in selecting the appropriate tool compound for their specific research needs.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other notable enolase inhibitors. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target(s) | IC50 (Enzyme Activity) | Cell-Based IC50 | Ki | Key Findings | Reference |
| AP-III-a4 HCl (ENOblock) | Enolase (non-isoform specific) | 0.576 µM | Dose-dependent inhibition of HCT116 cell viability (0-10 µM) | Not Reported | Induces cancer cell apoptosis and inhibits migration and invasion. | [1][2] |
| HEX | Preferentially ENO2 | Not Reported | ~1.3 µM (D423 ENO1-/- glioma cells) | 74.4 nM (ENO2), 269.4 nM (ENO1) | Active form of POMHEX; demonstrates ~4-fold selectivity for ENO2 over ENO1. | [2][3][4] |
| POMHEX | Pro-drug of HEX | Not Reported | ~30 nM (D423 ENO1-/- glioma cells) | Not Applicable | Cell-permeable pro-drug of HEX; eradicates intracranial ENO1-deleted tumors in mice. | [3][5] |
| SF2312 | Pan-enolase | Low nanomolar range | Micromolar range (poor cell permeability) | Not Reported | A potent natural phosphonate inhibitor of enolase. | [5][6] |
| Phosphonoacetohydroxamate (PhAH) | Pan-enolase | Nanomolar range | Poor cell permeability | Not Reported | A tool compound with poor pharmacological properties. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these enolase inhibitors are provided below.
Enolase Activity Assay (Spectrophotometric)
This assay measures the catalytic activity of enolase by monitoring the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).
-
Reagents:
-
Assay Buffer: 50 mM imidazole-HCl (pH 6.8), 2.0 mM MgSO4, 400 mM KCl.
-
Substrate: 1 mM 2-phospho-D-glycerate.
-
Purified enolase enzyme.
-
Test inhibitors at various concentrations.
-
-
Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer and the purified enolase enzyme (e.g., 8 µg).[7]
-
Add the test inhibitor at the desired concentration and incubate for a specified period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the 2-PGA substrate.
-
Immediately measure the increase in absorbance at 240 nm over time (e.g., for 1-10 minutes) using a spectrophotometer.[7] The formation of PEP leads to an increase in absorbance at this wavelength.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents:
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the enolase inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of enolase inhibitors in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., HCT116 or D423 glioma) during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 0.5-2 million cells per 100-200 µL.[10]
-
Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).[10]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.[11]
-
Administer the enolase inhibitor (e.g., AP-III-a4 or POMHEX) or vehicle control via the desired route (e.g., intraperitoneal, oral) at a specified dose and schedule.[11]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[12]
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involving enolase and a typical experimental workflow for inhibitor testing.
Caption: Enolase signaling pathways and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enolase Activity Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AP-III-a4 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of AP-III-a4 hydrochloride, a novel small molecule enolase inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste[1].
Chemical and Safety Data Overview
A thorough understanding of the compound's properties is critical before handling. The following table summarizes key data for this compound.
| Property | Data |
| Chemical Name | Benzeneacetamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-[[4-[(cyclohexylmethyl)amino]-6-[[(4-fluorophenyl)methyl]amino]-1,3,5-triazin-2-yl]amino]-, hydrochloride[1] |
| Molecular Formula | C₃₁H₄₄ClFN₈O₃[1][2] |
| Molecular Weight | 631.18 g/mol [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1] |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources[1][2]. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1]. |
Experimental Protocol: Disposal Procedure
The following step-by-step methodology must be followed for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear safety goggles with side-shields[1].
-
Hand Protection: Use protective gloves compatible with the chemical and solvent[1].
-
Body Protection: Wear an impervious lab coat or clothing[1].
-
Respiratory Protection: Use a suitable respirator if handling the powder form or creating aerosols[1].
-
Work Area: Ensure adequate ventilation. All handling of waste should occur in a designated area, such as a chemical fume hood. An accessible safety shower and eye wash station are mandatory[1].
2. Waste Segregation and Containerization:
-
Do Not Mix: Never mix this compound waste with incompatible materials like strong acids, bases, or oxidizing agents[1][3].
-
Separate Waste Streams: Keep solid and liquid waste separate[4].
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Includes unused solutions or collected spillage. Use a dedicated, leak-proof container, preferably plastic or another compatible material. Do not overfill containers.
-
-
Aqueous Solutions: This compound is very toxic to aquatic life; therefore, drain disposal is strictly prohibited[1].
3. Handling Spills:
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Small Liquid Spills: Absorb solutions with a non-reactive, liquid-binding material such as diatomite or universal binders[1].
-
Solid Spills: Carefully sweep or vacuum the material, avoiding dust formation.
-
Decontamination: Clean the affected surfaces and equipment by scrubbing with alcohol[1].
-
Disposal of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste according to Section 13 of the Safety Data Sheet[1].
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage[3][5]. This can be a designated section of a benchtop or a chemical fume hood[3].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard")[3].
-
Container Integrity: Keep the waste container tightly closed except when adding waste[5]. Inspect the SAA weekly for any signs of leakage[3].
5. Arranging for Final Disposal:
-
Professional Disposal: The final disposal of this compound must be conducted by an approved and licensed waste disposal company[1]. Do not attempt to dispose of this chemical in the regular trash or down the sink[6].
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste[5].
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations[1][5].
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|2070014-95-6|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling AP-III-a4 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of AP-III-a4 hydrochloride (also known as ENOblock), a potent enolase inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE based on the associated hazards.
| Hazard Category | Required Personal Protective Equipment (PPE) |
| Eye/Face Protection | Safety goggles with side-shields are required to protect against splashes. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile, 11-13 mil) are mandatory.[1] |
| Skin and Body Protection | An impervious clothing, such as a lab coat or coveralls, must be worn. |
| Respiratory Protection | A suitable respirator is necessary when there is a risk of dust or aerosol formation.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood.[2] |
Operational Plan for Handling and Use
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated area.[2] For long-term stability, refer to the manufacturer's specific recommendations, which are typically -20°C for the powder and -80°C when in solvent.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any associated hazards.
Preparation of Solutions
-
Designated Area: All handling of the solid compound and preparation of solutions should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Weighing: When weighing the powder, take care to avoid generating dust.
-
Dissolving: Dissolve the compound in a suitable solvent as per the experimental protocol.
Experimental Use
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory where this compound is being handled.[2]
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste.
Disposal Procedure
-
Neutralization (for aqueous solutions): While this compound is a hydrochloride salt of an organic base, its disposal should primarily follow protocols for organic chemical waste due to its complex structure. If permissible by local regulations and after appropriate risk assessment, dilute aqueous solutions could be neutralized. However, given its classification as harmful if swallowed and very toxic to aquatic life, direct sewer disposal after neutralization is not recommended.[2]
-
Organic Waste Stream: The primary disposal route for this compound, both in solid form and in organic solvents, is through a licensed hazardous waste disposal company. The compound contains a triazine ring, and waste should be handled according to regulations for such heterocyclic compounds.[1][3][4][5]
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Experimental Protocols
The following are representative protocols for common assays involving this compound. Researchers should adapt these based on their specific cell lines and experimental goals.
Cell Viability Assay (MTT-Based)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment. |
| 2. Compound Treatment | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10 µM).[6] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. |
| 3. Incubation | Incubate the cells for the desired time period (e.g., 24 or 48 hours).[6] |
| 4. MTT Addition | Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals. |
| 5. Solubilization | Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. |
| 6. Absorbance Reading | Measure the absorbance at a wavelength of 570 nm using a microplate reader. |
| 7. Data Analysis | Calculate the percentage of cell viability relative to the untreated control cells. |
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
| Step | Procedure |
| 1. Create a Confluent Monolayer | Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer. |
| 2. Create the "Wound" | Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.[7] |
| 3. Wash and Treat | Gently wash the wells with PBS to remove detached cells. Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control. |
| 4. Image Acquisition | Immediately after creating the scratch (time 0), and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch using a microscope. |
| 5. Data Analysis | Measure the width of the scratch at different points for each time point and condition. Calculate the rate of wound closure as a measure of cell migration. |
Mechanism of Action and Signaling Pathway
This compound is a non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[6][8] By inhibiting enolase, this compound disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, thereby blocking a critical step in glycolysis.[9][10] This disruption of cancer cell metabolism can lead to reduced cell viability and proliferation.[8][11] Furthermore, studies have shown that AP-III-a4 can decrease the expression of downstream signaling molecules such as Akt and Bcl-xl, which are known regulators of cell survival and apoptosis.[6]
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. agilent.com [agilent.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of agro-industrial and composted organic wastes for reducing the potential leaching of triazine herbicide residues through the soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. news-medical.net [news-medical.net]
- 9. proteopedia.org [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Knockout of ENO1 leads to metabolism reprogramming and tumor retardation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
